molecular formula C10H11N4NaO5S B10761734 Carbazochrome sodium sulfonate CAS No. 942433-41-2

Carbazochrome sodium sulfonate

Numéro de catalogue: B10761734
Numéro CAS: 942433-41-2
Poids moléculaire: 322.28 g/mol
Clé InChI: PDZKPUQLQNDXMQ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbazochrome sodium sulfonate is a water-soluble, synthetic hemostatic agent of significant interest in pharmacological and biochemical research. Its primary mechanism of action is believed to involve the stabilization of capillary walls and reduction of vascular permeability. This is achieved through the enhancement of endothelial cell adhesion and the promotion of platelet aggregation at the site of microvascular injury, leading to the formation of a more stable and effective hemostatic plug. Researchers utilize this compound extensively in in vitro and in vivo models to study the molecular pathways involved in hemostasis, bleeding disorders, and vascular integrity. Its applications extend to investigating potential therapeutic interventions for minimizing blood loss in surgical settings, managing hemorrhage in experimental models, and understanding the pathophysiology of conditions characterized by capillary fragility. The sulfonate group confers improved solubility, facilitating its administration in aqueous solutions for experimental protocols. This compound serves as a critical tool for scientists dissecting the complex interplay between vascular biology, coagulation, and platelet function, offering valuable insights for advancing hemostatic research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKPUQLQNDXMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022732, DTXSID40873058
Record name Carbazochrome sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51460-26-5, 942433-41-2
Record name Carbazochrome sodium sulfonate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAZOCHROME SODIUM SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent with a dual mechanism of action that contributes to the cessation of bleeding, particularly from capillaries. It is an oxidation product of adrenaline and is utilized in various clinical settings to manage hemorrhage.[1][2] Its efficacy stems from two primary pathways: direct action on platelets to promote aggregation and a stabilizing effect on the vascular endothelium to reduce permeability. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

The therapeutic effect of Carbazochrome sodium sulfonate is multifaceted, involving both the cellular components of hemostasis and the integrity of the blood vessel wall.

Hemostatic Action: Platelet Aggregation and Activation

CSS directly influences platelet function to promote the formation of a primary platelet plug, a critical step in hemostasis.[3][4] The proposed signaling cascade is initiated by the interaction of carbazochrome with α-adrenergic receptors on the platelet surface.[3][5]

This interaction triggers the following sequence of intracellular events:

  • Gq Protein Activation: The α-adrenoreceptor is coupled to a Gq protein, which is activated upon ligand binding.[3]

  • PLC Activation and IP3/DAG Formation: The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm and significantly increasing intracellular free calcium concentration.[3][5]

  • Downstream Calcium-Mediated Effects: The surge in intracellular Ca2+ leads to:

    • Activation of PLA2 and Thromboxane A2 (TxA2) Synthesis: Calcium activates phospholipase A2 (PLA2), which initiates the arachidonic acid pathway, culminating in the synthesis of endoperoxides like TxA2, a potent vasoconstrictor and platelet aggregator.[3]

    • Platelet Contraction: Calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin and causing platelet shape change and contraction.[3]

    • Granule Release: The activation cascade promotes the release of pro-aggregatory substances from platelet granules, such as adenosine (B11128) diphosphate (B83284) (ADP), serotonin, and von Willebrand factor (vWF), further amplifying the hemostatic response.[3]

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm CSS Carbazochrome Sodium Sulfonate Receptor α-Adrenergic Receptor CSS->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca ↑ Intracellular Ca²⁺ ER->Ca releases Ca²⁺ PLA2 PLA2 Ca->PLA2 activates Calmodulin Calmodulin Ca->Calmodulin binds Granules Granule Release (ADP, Serotonin, vWF) Ca->Granules triggers AA Arachidonic Acid PLA2->AA releases TXA2 Thromboxane A2 (TxA2) AA->TXA2 converted to Aggregation Aggregation TXA2->Aggregation Promote MLCK MLCK Calmodulin->MLCK activates Contraction Platelet Shape Change & Contraction MLCK->Contraction Contraction->Aggregation Promote Granules->Aggregation Promote

Caption: Signaling pathway of CSS-induced platelet activation.
Vasculoprotective Action: Endothelial Barrier Stabilization

Beyond its direct effects on platelets, CSS exerts a significant vasculoprotective effect by stabilizing capillary endothelium, thereby reducing local permeability and fluid leakage.[6][7] This is particularly important in conditions characterized by vascular hyperpermeability.

The mechanism involves the inhibition of signaling pathways in endothelial cells that lead to barrier dysfunction:

  • Inhibition of Phosphoinositide Hydrolysis: CSS reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[8][9][10] Vasoactive agents such as thrombin, bradykinin (B550075), and tryptase typically bind to Gq-coupled receptors on endothelial cells, activating PLC and leading to IP3 production.[8] CSS (at concentrations of 0.1–10 μM) has been shown to concentration-dependently reduce the formation of IP3 induced by these agents.[8][9]

  • Preservation of Endothelial Cytoskeleton and Junctions: The inhibition of this pathway prevents the downstream consequences of agonist stimulation. Specifically, CSS reverses the formation of intracellular actin stress fibers and the disruption of VE-cadherin at cell-to-cell junctions, which are hallmarks of increased endothelial permeability.[8][9][11]

  • Specificity of Action: The action of CSS is specific. It does not affect the hyperpermeability induced by agents that bypass the PLC pathway, such as Ca2+ ionophores (e.g., ionomycin) or phorbol (B1677699) esters (PMA), which directly activate protein kinase C.[8][9] This pinpoints its site of action to the inhibition of PLC-mediated phosphoinositide hydrolysis.

G cluster_agonist Vasoactive Agonist Action cluster_css CSS Intervention cluster_effects Cellular Effects Agonist Vasoactive Agonists (Thrombin, Bradykinin) Receptor Endothelial Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 ↑ IP3 PIP2->IP3 Actin Actin Stress Fiber Formation IP3->Actin VE VE-Cadherin Disruption IP3->VE CSS Carbazochrome Sodium Sulfonate CSS->PLC INHIBITS Permeability ↑ Endothelial Hyperpermeability Actin->Permeability VE->Permeability

Caption: Mechanism of CSS in stabilizing the endothelial barrier.

Quantitative Data Summary

The effects of this compound have been quantified in both in vitro and clinical settings.

Table 1: Summary of Preclinical (In Vitro) Data
Parameter MeasuredCell TypeConditionsConcentration of CSSResultReference
Endothelial Barrier FunctionPorcine Aortic Endothelial Cells (PAECs)Dysfunction induced by tryptase, thrombin, bradykinin0.1–1 μMReversal of barrier dysfunction[8][9]
Phosphoinositide HydrolysisPorcine Aortic Endothelial Cells (PAECs)Stimulation with bradykinin and thrombin0.1–10 μMConcentration-dependent reduction in [3H]inositol triphosphate formation[8][9]
Table 2: Summary of Clinical Efficacy Data (Total Knee Arthroplasty)
StudyGroupsNPrimary Outcome: Total Blood Loss (mL, Mean ± SD)P-value vs. ControlReference
Luo et al. (2020)A: TXA + Topical & IV CSS50609.92 ± 221.24< .05[12]
B: TXA + Topical CSS50753.16 ± 247.67< .05[12]
C: TXA + IV CSS50829.23 ± 297.45< .05[12]
D: TXA Only (Control)501158.26 ± 334.13N/A[12]

TXA: Tranexamic Acid; IV: Intravenous

Key Experimental Methodologies

The mechanisms of CSS have been elucidated through specific experimental models. The protocols for key assays are detailed below.

Endothelial Barrier Function Assay

This assay quantifies the integrity of an endothelial cell monolayer by measuring the passage of a large molecule across it.

  • Objective: To determine the effect of CSS on endothelial permeability induced by vasoactive agents.

  • Cell Culture: Porcine aortic endothelial cells (PAECs) are cultured on microporous membrane inserts until a confluent monolayer is formed.[8][9]

  • Procedure:

    • The PAEC monolayers are treated with a vasoactive agent (e.g., thrombin, bradykinin) in the presence or absence of varying concentrations of CSS (0.1–1 μM).[8]

    • Albumin-conjugated Evans blue dye is added to the upper chamber of the insert.[8][9]

    • After a defined incubation period, the amount of dye that has transported across the monolayer into the lower chamber is quantified spectrophotometrically.

    • A decrease in the amount of transported dye in the CSS-treated groups compared to the agonist-only group indicates a reversal of barrier dysfunction.

Phosphoinositide Hydrolysis Assay

This biochemical assay measures the production of a key second messenger to assess the activation of the PLC pathway.

  • Objective: To determine if CSS inhibits agonist-induced PLC activation in endothelial cells.

  • Cell Preparation: PAECs are labeled by incubating them with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[8][9]

  • Procedure:

    • The labeled cells are pre-incubated with varying concentrations of CSS (0.1–10 μM).[8][9]

    • Cells are then stimulated with an agonist (e.g., thrombin, bradykinin) to activate the PLC pathway.

    • The reaction is stopped, and the water-soluble inositol phosphates are extracted.

    • Anion-exchange chromatography is used to separate [3H]inositol triphosphate from other components.

    • The amount of radioactivity corresponding to [3H]inositol triphosphate is measured using liquid scintillation counting.

    • A reduction in [3H]inositol triphosphate formation in CSS-treated cells indicates inhibition of the phosphoinositide hydrolysis pathway.[8][9]

Representative Clinical Trial Workflow

The clinical efficacy of CSS is often evaluated in randomized controlled trials (RCTs), particularly in surgical settings where blood loss is a concern.

G cluster_groups Treatment Arms Start Patient Population (e.g., Undergoing Total Knee Arthroplasty) Screening Eligibility Screening (Inclusion/Exclusion Criteria) Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Group A (TXA + IV & Topical CSS) Randomization->GroupA GroupB Group B (TXA + Topical CSS) Randomization->GroupB GroupC Group C (TXA + IV CSS) Randomization->GroupC GroupD Group D (Control) (TXA Only) Randomization->GroupD Surgery Surgical Procedure (TKA) GroupA->Surgery GroupB->Surgery GroupC->Surgery GroupD->Surgery Outcomes Outcome Assessment - Primary: Total Blood Loss - Secondary: Transfusion Rate, Inflammatory Markers, Pain Score Surgery->Outcomes Analysis Statistical Analysis (Comparison between groups) Outcomes->Analysis End Conclusion on Efficacy and Safety Analysis->End

Caption: Workflow for a randomized controlled trial evaluating CSS.[12]

Conclusion

The mechanism of action of this compound is robust and bipartite. It enhances primary hemostasis by activating platelets through an α-adrenergic, Gq-protein coupled pathway, leading to aggregation and the formation of a platelet plug.[3][5] Concurrently, it reduces blood loss from capillaries by directly stabilizing the endothelial barrier, a function it achieves by inhibiting agonist-induced phosphoinositide hydrolysis, thereby preserving the integrity of the endothelial cytoskeleton and cell-cell junctions.[8][9] This dual functionality makes CSS an effective agent for managing capillary bleeding in various clinical scenarios.

References

Carbazochrome Sodium Sulfonate: A Technical Guide to its Role in Capillary Stabilization and Hemostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenochrome, is a hemostatic agent utilized in the management of capillary bleeding. Its efficacy is attributed to its ability to enhance capillary stability by reducing permeability and increasing resistance of the capillary bed. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of CSS, focusing on its role in modulating endothelial cell signaling pathways. Furthermore, this document consolidates quantitative data from clinical studies, details relevant experimental protocols for assessing capillary function, and presents visual representations of the key signaling cascades and experimental workflows.

Introduction

Capillary hemorrhage, characterized by the oozing of blood from the smallest blood vessels, is a common clinical occurrence in various surgical and medical conditions. While often self-limiting, persistent capillary bleeding can lead to significant blood loss and associated complications. Carbazochrome sodium sulfonate has been employed as a therapeutic agent to address such bleeding by targeting the integrity of the capillary endothelium. Unlike systemic hemostatic agents that influence the coagulation cascade, CSS primarily acts locally on the microvasculature to promote hemostasis. This guide delves into the scientific basis of its action, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action: Capillary Stabilization

The primary mechanism of this compound in promoting hemostasis lies in its ability to stabilize the capillary endothelium, thereby reducing vascular permeability. This effect is achieved through the inhibition of signaling pathways activated by various vasoactive substances that lead to endothelial barrier dysfunction.

Inhibition of the Phosphoinositide/Phospholipase C (PLC) Signaling Pathway

Vasoactive agents such as bradykinin (B550075) and thrombin, often present at sites of injury or inflammation, bind to their respective Gq-protein coupled receptors (GPCRs) on the surface of endothelial cells.[1][2] This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

This compound exerts its capillary-stabilizing effect by inhibiting this agonist-induced phosphoinositide hydrolysis.[1] By preventing the formation of IP3, CSS mitigates the subsequent release of intracellular calcium (Ca2+), a key event in the signaling cascade that leads to increased endothelial permeability.[1]

cluster_0 Endothelial Cell Vasoactive_Agent Vasoactive Agent (e.g., Bradykinin, Thrombin) GPCR Gq-Protein Coupled Receptor (GPCR) Vasoactive_Agent->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Permeability Increased Endothelial Permeability Ca_Release->Permeability Leads to CSS Carbazochrome Sodium Sulfonate CSS->PLC Inhibits

Figure 1: Inhibition of the PLC Signaling Pathway by this compound.
Modulation of Endothelial Cell Junctions and the Actin Cytoskeleton

The increase in intracellular Ca2+ triggered by vasoactive agents leads to the disruption of endothelial cell-cell junctions, primarily through effects on VE-cadherin and the actin cytoskeleton. This results in the formation of intercellular gaps, increasing vascular permeability. This compound, by inhibiting the initial signaling cascade, prevents these downstream effects. Studies have shown that CSS can reverse the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells induced by agents like tryptase.[3]

cluster_1 Downstream Effects of PLC Activation PLC_Activation PLC Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Actin_Stress_Fibers Actin Stress Fiber Formation Ca_Increase->Actin_Stress_Fibers VE_Cadherin_Disruption VE-Cadherin Disruption Ca_Increase->VE_Cadherin_Disruption Gap_Formation Intercellular Gap Formation Actin_Stress_Fibers->Gap_Formation VE_Cadherin_Disruption->Gap_Formation Increased_Permeability Increased Vascular Permeability Gap_Formation->Increased_Permeability CSS_Intervention Carbazochrome Sodium Sulfonate CSS_Intervention->PLC_Activation Inhibits

Figure 2: Carbazochrome's Role in Preventing Endothelial Junction Disruption.

Quantitative Data from Clinical Studies

The hemostatic efficacy of this compound has been evaluated in various clinical settings, particularly in surgical procedures where capillary bleeding is a concern. The following tables summarize quantitative data from studies investigating the use of CSS, often in combination with other hemostatic agents like tranexamic acid (TXA).

Table 1: Efficacy of this compound in Orthopedic Surgery

Study / Surgical ProcedureTreatment GroupsKey Quantitative OutcomesReference
Total Knee Arthroplasty (TKA)Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA onlyTotal Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (P < .05 vs A, B, C)[4][5]
Total Hip Arthroplasty (THA)Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only (Placebo)Total Blood Loss (mL): - Group A: 605.0 ± 235.9- Group B: 790.9 ± 280.7- Group C: 844.8 ± 248.1- Group D: 1064.9 ± 318.3 (p < 0.001 vs A, B, C)[6][7]
Meta-analysis of Arthroplasty (TKA & THA)TXA + CSS vs. TXA aloneTotal Blood Loss Reduction (Mean Difference): -230.92 mL (95% CI: -271.69 to -190.14)Hidden Blood Loss Reduction (Mean Difference): -220.52 mL (95% CI: -263.78 to -177.27)[8][9][10]

Table 2: Efficacy of this compound in Other Conditions

Study / ConditionTreatmentKey Quantitative OutcomesReference
Colonic Diverticular BleedingCSS vs. ControlNo significant difference in in-hospital mortality, length of stay, total costs, or need for blood transfusion.[11][12]
Bleeding Trauma PatientsCSS + TXA vs. TXA aloneCSS administration was an independent factor for the reduction of Red Blood Cell (RBC) transfusion (p=0.04). No significant difference in mortality.[1][13]
Refractory Chronic ProstatitisCSS (30 mg three times a day)Pain Score (0-10): - Baseline: 3.2 ± 2.1- 4 weeks: 1.7 ± 1.4- 8 weeks: 1.1 ± 1.8 (Significant improvement)[14][15]

Experimental Protocols

The following sections detail methodologies for key experiments used to evaluate capillary stabilization and permeability, relevant to the study of this compound.

Capillary Fragility Test (Rumpel-Leede Test)

This test assesses the fragility of capillaries by challenging them with increased pressure.

  • Objective: To evaluate the resistance of capillaries to pressure and identify tendencies for petechial hemorrhages.

  • Procedure:

    • Inspect the subject's forearm for any pre-existing petechiae.

    • Place a blood pressure cuff on the upper arm.

    • Inflate the cuff to a pressure midway between the systolic and diastolic blood pressures.

    • Maintain this pressure for 5 minutes.[16]

    • Deflate and remove the cuff.

    • Wait for 5 to 10 minutes before observing the forearm for the appearance of new petechiae.[16]

    • Count the number of petechiae within a pre-defined circular area (e.g., 1-inch diameter) on the forearm.

  • Interpretation: An increased number of petechiae suggests increased capillary fragility. The threshold for a positive test can vary, but generally, more than 10-20 petechiae per square inch is considered abnormal.[17][18]

start Start inspect Inspect Forearm for Pre-existing Petechiae start->inspect apply_cuff Apply Blood Pressure Cuff to Upper Arm inspect->apply_cuff inflate_cuff Inflate Cuff to Midpoint of Systolic and Diastolic Pressure apply_cuff->inflate_cuff maintain_pressure Maintain Pressure for 5 Minutes inflate_cuff->maintain_pressure deflate_cuff Deflate and Remove Cuff maintain_pressure->deflate_cuff wait Wait 5-10 Minutes deflate_cuff->wait observe Observe for New Petechiae wait->observe count Count Petechiae in Defined Area observe->count interpret Interpret Results: Assess Capillary Fragility count->interpret end End interpret->end

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis and purification process for Carbazochrome (B1668341) Sodium Sulfonate, a hemostatic agent used to reduce capillary bleeding. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Process

The synthesis of Carbazochrome Sodium Sulfonate is a multi-step process that begins with the reaction of carbazochrome (adrenochrome monosemicarbazone) with a sulfiting agent, followed by a series of purification steps to yield the final high-purity product. The overall process can be broken down into the following key stages:

  • Dissolution and Reaction: Carbazochrome, sodium bisulfite, and ascorbic acid are dissolved in purified water and heated to initiate the sulfonation reaction.

  • Decolorization and Filtration: The reaction mixture is treated with a decolorizing agent, typically activated carbon, to remove impurities, followed by filtration.

  • Crystallization: The pH of the filtrate is adjusted, and the solution is cooled to induce crystallization of the this compound.

  • Refinement and Drying: The crystals are isolated by filtration, washed, and dried under vacuum to obtain the final product.

This process is designed to be efficient, with reported yields exceeding 90% and purity levels greater than 99%.[1][2]

Chemical Reaction Scheme

The core of the synthesis is the addition of a sulfonate group to the carbazochrome molecule. The reaction is typically carried out in an aqueous solution.

Carbazochrome Carbazochrome (Adrenochrome Monosemicarbazone) Reaction Aqueous Solution Heat (60-90°C) Carbazochrome->Reaction SodiumBisulfite Sodium Bisulfite (NaHSO3) SodiumBisulfite->Reaction AscorbicAcid Ascorbic Acid (Antioxidant) AscorbicAcid->Reaction CarbazochromeSodiumSulfonate This compound Reaction->CarbazochromeSodiumSulfonate Sulfonation

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available patent literature and represent a typical laboratory-scale synthesis and purification process.

Synthesis of this compound

Materials:

  • Carbazochrome

  • Sodium Bisulfite (Sodium Metabisulfite can also be used)

  • Ascorbic Acid

  • Purified Water

  • Activated Carbon (medicinal grade)

  • Alkaline solution (e.g., Sodium Hydroxide solution) for pH adjustment

  • Acetone

Procedure:

  • Dissolution and Reaction:

    • In a suitable reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and a small amount of ascorbic acid as an antioxidant.[1][2]

    • Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.[1][2]

    • Maintain the reaction temperature at 60-90°C for 20-60 minutes to ensure the completion of the sulfonation reaction.[1][2]

  • Decolorization and Filtration:

    • To the warm reaction solution, add a small amount of medicinal activated carbon (approximately 0.15-0.16% of the reaction solution weight).[1]

    • Stir the mixture at 60-90°C for 20-60 minutes to decolorize the solution.[1]

    • Filter the hot solution through a suitable filter medium to remove the activated carbon and other insoluble impurities. A centrifugal filter can also be used.[1][2]

    • Wash the filter cake with a small amount of hot purified water and combine the washings with the filtrate.

  • Crystallization:

    • Cool the filtrate.

    • Adjust the pH of the solution with an alkaline substance to facilitate crystallization.[1][2]

    • Further cool the solution, for instance, by refrigeration, and allow it to stand for 8-16 hours to allow for complete crystal precipitation.[2]

  • Refinement and Drying:

    • Isolate the precipitated crystals by filtration, for example, using a centrifugal filter.[1][2]

    • Wash the crystals sequentially with purified water and then with acetone.[1]

    • Dry the purified crystals in a vacuum oven at a temperature of 50-80°C and a vacuum of -0.08 to -0.095 MPa for 6-10 hours to yield the final this compound product.[1]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis and purification process as derived from the cited literature.

ParameterValueReference
Reactant Ratios (by weight)
Purified Water50 - 100 parts[1]
Carbazochrome10 - 15 parts[1]
Sodium Bisulfite5 - 12 parts[1]
Ascorbic Acid0.5 - 5 parts[1]
Reaction Conditions
Reaction Temperature60 - 90 °C[1][2]
Reaction Time20 - 60 minutes[1][2]
Purification Parameters
Decolorization Temperature60 - 90 °C[1]
Decolorization Time20 - 60 minutes[1]
Crystallization Standing Time8 - 16 hours[2]
Drying Temperature50 - 80 °C[1]
Drying Time6 - 10 hours[1]
Product Specifications
Yield> 90%[1]
Purity> 99%[1]
pH of 1.6% aqueous solution5.0 - 6.0
Water Content13.0 - 16.0%

Purification and Quality Control

The purity of the final this compound product is critical for its use as a pharmaceutical agent. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to assess purity and identify any related substances or degradation products.

HPLC Method for Purity Analysis

Several HPLC methods have been reported for the analysis of this compound. A typical method involves:

  • Column: A reversed-phase column, such as a C18 or an HP-ODS Hypersil column, is commonly used.

  • Mobile Phase: A gradient elution is often employed. For instance, a mixture of a phosphate (B84403) buffer (e.g., 0.01 mol·L-1, pH 3.0) and acetonitrile (B52724) can be used as the mobile phase.

  • Flow Rate: A typical flow rate is 1.0 mL·min-1.

  • Detection: UV detection at a wavelength of 220 nm is suitable for monitoring the analyte and any impurities.

This method is capable of separating this compound from its potential degradation products and related substances.

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control RawMaterials Raw Materials (Carbazochrome, NaHSO3, Ascorbic Acid, Water) Dissolution Dissolution & Heating (60-90°C) RawMaterials->Dissolution Reaction Sulfonation Reaction (20-60 min) Dissolution->Reaction Decolorization Decolorization (Activated Carbon, 60-90°C) Reaction->Decolorization Filtration1 Filtration Decolorization->Filtration1 Crystallization Crystallization (pH Adjustment, Cooling) Filtration1->Crystallization Filtration2 Isolation of Crystals (Centrifugal Filtration) Crystallization->Filtration2 Washing Washing (Water & Acetone) Filtration2->Washing Drying Vacuum Drying (50-80°C, 6-10h) Washing->Drying FinalProduct Final Product (this compound) Drying->FinalProduct QC Quality Control Analysis (HPLC, etc.) FinalProduct->QC

Caption: Workflow for the synthesis and purification of this compound.

References

Understanding the pharmacokinetics and pharmacodynamics of Carbazochrome sodium sulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carbazochrome (B1668341) Sodium Sulfonate

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to control capillary and parenchymal hemorrhage.[1][2] It is an oxidation product of adrenaline (epinephrine) but notably lacks the systemic sympathomimetic effects, such as impacts on the cardiovascular or respiratory systems, associated with its parent compound.[3] This agent functions primarily by reducing capillary permeability and promoting platelet aggregation to form a plug at the site of bleeding.[3][4] It is utilized in various clinical settings, including the management of bleeding during and after surgical procedures.[5][6][7] This document provides a detailed overview of its pharmacodynamic and pharmacokinetic properties, supported by experimental data and methodologies.

Pharmacodynamics: Mechanism of Action

The primary hemostatic effect of Carbazochrome is achieved through its interaction with the vascular endothelium and platelets.[1] It is classified as an alpha-adrenergic receptor agonist.[5]

1. Interaction with Platelets: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets.[4][8] These receptors are Gq-protein coupled. Activation initiates a signaling cascade involving the Phospholipase C (PLC) IP3/DAG pathway.[1][4] This leads to an increase in the intracellular concentration of free calcium ions (Ca2+).[1][8] The elevated calcium levels trigger several downstream effects:

  • Platelet Shape Change and Contraction: Calcium binds to calmodulin, which in turn activates myosin light-chain kinase. This allows myosin to interact with actin filaments, causing platelet contraction and a change in shape.[1][8]

  • Release of Aggregating Factors: The change in platelet morphology promotes the release of crucial factors from within the platelet, including serotonin, ADP, Von Willebrand factor (vWF), and platelet-activating factor (PAF).[4][8] These agents further amplify platelet aggregation and adhesion, leading to the formation of a stable platelet plug.[4]

2. Effect on Vascular Permeability: Carbazochrome exhibits a stabilizing effect on capillaries. It has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like bradykinin (B550075) and thrombin.[1][4][9] This action is attributed to its ability to inhibit agonist-induced phosphoinositide hydrolysis in endothelial cells, thereby preserving the integrity of the endothelial barrier.[9][10]

Signaling Pathway Diagram

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol Carbazochrome Carbazochrome alpha_Adrenoceptor α-Adrenoceptor Carbazochrome->alpha_Adrenoceptor binds Gq Gq Protein alpha_Adrenoceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Intra ↑ Intracellular [Ca²⁺] Ca_ER->Ca_Intra Platelet_Activation Platelet Activation (Shape Change, Degranulation) Ca_Intra->Platelet_Activation Aggregation Aggregation & Adhesion (Platelet Plug Formation) Platelet_Activation->Aggregation

Caption: Mechanism of action of Carbazochrome on platelets.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in publicly available literature.[2] However, studies in animal models provide valuable insights into its absorption, distribution, and elimination profile.

Quantitative Pharmacokinetic Data

A key study conducted in rabbits characterized the pharmacokinetic parameters following intramuscular administration. The data indicated that the drug's behavior aligns with a one-compartment model.[11][12]

ParameterSymbolValue (Mean ± SD)Unit
Time to Peak ConcentrationTmax23.00 ± 2.01min
Peak Plasma ConcentrationCmax5.09 ± 0.29µg·mL⁻¹
Area Under the Curve (0-t)AUC₀₋ₜ180.82 ± 15.29µg·min·mL⁻¹
Elimination Half-lifet₁/₂18.28 ± 2.47min
Table 1: Pharmacokinetic parameters of this compound in rabbits following intramuscular injection.[11][12]

A separate clinical study involving patients undergoing total hip arthroplasty mentioned a mean half-life of 2.51 hours (SD 0.95), though detailed experimental conditions for this determination were not provided.[13]

Clinical Efficacy and Pharmacodynamic Outcomes

The pharmacodynamic effects of this compound are demonstrated through its clinical efficacy in reducing bleeding. Several randomized controlled trials and meta-analyses have quantified its impact, particularly when used in combination with other hemostatic agents like tranexamic acid (TXA).

Study Type / GroupsPrimary OutcomeResult (Mean ± SD or Effect Size)Significance
Meta-Analysis (CSS + TXA vs. TXA alone)Total Blood LossMean Difference = -230.92 mLP < 0.00001
Meta-Analysis (CSS + TXA vs. TXA alone)Hidden Blood LossMean Difference = -220.52 mLP < 0.00001
RCT (THA) - Group A (CSS + TXA)Total Blood Loss668.84 ± 230.95 mLP < 0.05 (vs. B & C)
RCT (THA) - Group B (TXA alone)Total Blood Loss940.96 ± 359.22 mL-
RCT (THA) - Group C (Placebo)Total Blood Loss1166.52 ± 342.85 mL-
Table 2: Summary of clinical efficacy data for this compound (CSS) in orthopedic surgery.[14][15] (RCT: Randomized Controlled Trial; THA: Total Hip Arthroplasty)

These studies demonstrate a significant pharmacodynamic effect, where the addition of this compound to standard hemostatic protocols leads to a clinically relevant reduction in perioperative blood loss.[13][14][15]

Experimental Protocols

Rabbit Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of this compound following intramuscular injection.[11][12]

  • Subjects: Japanese big-ear white rabbits.

  • Administration: A solution of this compound was administered via intramuscular injection.

  • Sampling: Blood samples were collected at predetermined time points post-administration. Plasma was separated for analysis.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify the drug concentration in plasma samples.

    • Mobile Phase: A mixture of 0.12% Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) and acetonitrile (B52724) in a 91:9 ratio.[11][12]

    • Detection: UV detection at a wavelength of 363 nm.[11][12]

  • Data Analysis: The plasma concentration-time data was fitted to a one-compartment pharmacokinetic model using specialized software (e.g., DAS 2.1.1) to calculate parameters like Tmax, Cmax, AUC, and t₁/₂.[11][12]

Experimental Workflow Diagram

G cluster_animal_phase In-Vivo Phase cluster_analytical_phase Ex-Vivo Analysis A Select Subjects (Japanese Rabbits) B Administer Drug (Intramuscular Injection) A->B C Collect Blood Samples (Timed Intervals) B->C D Separate Plasma C->D E Quantify Drug via HPLC (λ = 363 nm) D->E Plasma Samples F Generate Concentration-Time Data E->F G Pharmacokinetic Modeling (One-Compartment) F->G H Calculate Parameters (Cmax, Tmax, AUC, t½) G->H

Caption: Workflow for the rabbit pharmacokinetic study.

In-Vitro Endothelial Permeability Assay
  • Objective: To investigate the effect of this compound on endothelial barrier dysfunction.[9]

  • Model: Monolayers of cultured porcine aortic endothelial cells (PAECs).

  • Methodology: The endothelial barrier function was assessed by measuring the transendothelial transport of a tracer molecule.

    • Cells were cultured on a permeable support (e.g., a Transwell insert).

    • The test compound (this compound) was added to the cell culture.

    • A vasoactive agent (e.g., bradykinin, thrombin) was introduced to induce hyperpermeability.[9][10]

    • An albumin-conjugated Evans blue solution was added to the upper chamber.

    • After a set incubation period, the amount of the tracer that had passed through the endothelial monolayer into the lower chamber was quantified spectrophotometrically.

  • Outcome: A reduction in the amount of tracer in the lower chamber in the presence of this compound indicated a protective, barrier-stabilizing effect.

Conclusion

This compound is a hemostatic agent with a well-defined pharmacodynamic mechanism centered on α-adrenoceptor-mediated platelet activation and stabilization of the capillary endothelium. While comprehensive human pharmacokinetic data remains sparse, animal studies provide a foundational understanding of its kinetic profile, characterized by rapid absorption and elimination after intramuscular administration. Clinical data strongly supports its pharmacodynamic efficacy in reducing blood loss, especially as an adjunct to other hemostatic therapies in surgical settings. The detailed experimental protocols outlined herein provide a basis for further research and development of this compound.

References

Unraveling the Molecular Mechanisms of Carbazochrome Sodium Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – A comprehensive technical guide has been compiled to elucidate the molecular targets and cellular pathways affected by Carbazochrome sodium sulfonate (CSS), a hemostatic and capillary-stabilizing agent. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the current understanding of CSS's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved.

This compound is recognized for its ability to reduce capillary permeability and increase capillary resistance, thereby controlling bleeding.[1][2] Recent research has begun to shed light on the specific molecular interactions and cellular processes that underpin these therapeutic effects. This guide synthesizes findings from various studies to present a cohesive overview of the drug's impact on endothelial barrier function, inflammation, and hemostasis.

Key Molecular Targets and Cellular Effects

The primary mechanism of action of this compound involves the stabilization of the vascular endothelium. It has been shown to counteract endothelial barrier dysfunction induced by various vasoactive substances.[3] This is achieved, in part, through the inhibition of agonist-induced phosphoinositide hydrolysis.[1][3]

Signaling Pathway of this compound in Endothelial Cells

Caption: Signaling pathway of CSS in endothelial cells.

CSS has been demonstrated to interact with α-adrenoreceptors on the surface of platelets and endothelial cells.[4] This interaction is coupled to a Gq protein, which in turn activates Phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] CSS exerts its effect by inhibiting this hydrolysis.[3] The subsequent reduction in IP3 levels leads to decreased release of intracellular calcium.[4] This cascade of events culminates in the stabilization of the actin cytoskeleton, reducing the formation of stress fibers, and the strengthening of VE-cadherin junctions between endothelial cells, ultimately leading to decreased vascular permeability.[3]

Quantitative Data Summary

The effects of this compound have been quantified in several pre-clinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Endothelial Permeability

ParameterVasoactive AgentCSS ConcentrationEffectReference
Endothelial Barrier DysfunctionTryptase, Thrombin, Bradykinin (B550075)0.1 - 1 µMReversal of dysfunction[3]
[³H]inositol triphosphate formationBradykinin, Thrombin0.1 - 10 µMConcentration-dependent reduction[3]

Table 2: Hemostatic Effects of this compound in Clinical Trials

Study PopulationInterventionOutcomeResultReference
Total Knee ArthroplastyTXA + Topical & IV CSS (Group A) vs. TXA alone (Group D)Total Blood Loss (mL)609.92 ± 221.24 vs. 1158.26 ± 334.13 (P < .05)[5]
Total Knee ArthroplastyTXA + Topical CSS (Group B) vs. TXA alone (Group D)Total Blood Loss (mL)753.16 ± 247.67 vs. 1158.26 ± 334.13 (P < .05)[5]
Total Knee ArthroplastyTXA + IV CSS (Group C) vs. TXA alone (Group D)Total Blood Loss (mL)829.23 ± 297.45 vs. 1158.26 ± 334.13 (P < .05)[5]
Colonic Diverticular BleedingCSS vs. ControlIn-hospital mortality0.6% vs. 0.5% (No significant difference)[2]
Colonic Diverticular BleedingCSS vs. ControlLength of stay (days)11.4 vs. 11.0 (Longer in CSS group)[2]
Bleeding Trauma PatientsTXA + CSS vs. TXA aloneRBC transfusionCSS was an independent factor for reduction[6]

Table 3: Anti-inflammatory Effects of this compound

Study PopulationInterventionBiomarkerResultReference
Total Knee ArthroplastyTXA + CSS vs. TXA aloneInflammatory biomarker levelsSignificantly improved in CSS groups[5]

Detailed Experimental Methodologies

To ensure the reproducibility and further investigation of the effects of this compound, detailed protocols for key experiments are provided below.

Determination of Endothelial Barrier Function

Experimental Workflow for Endothelial Permeability Assay

cluster_workflow Endothelial Permeability Assay Workflow cell_seeding Seed Endothelial Cells on Transwell Inserts monolayer_formation Culture to Confluent Monolayer cell_seeding->monolayer_formation treatment Add Vasoactive Agent +/- CSS monolayer_formation->treatment evans_blue Add Evans Blue-Albumin to Upper Chamber treatment->evans_blue incubation Incubate and Collect Sample from Lower Chamber evans_blue->incubation quantification Measure Absorbance of Evans Blue incubation->quantification

Caption: Workflow for endothelial permeability assay.

The endothelial barrier function can be assessed by measuring the transendothelial transport of albumin-conjugated Evans blue dye across a monolayer of cultured endothelial cells, such as porcine aortic endothelial cells (PAECs).[3]

  • Cell Culture: PAECs are cultured on microporous membrane filters (e.g., Transwell inserts).

  • Monolayer Formation: Cells are grown to confluence to form a tight monolayer, mimicking the endothelial barrier.

  • Treatment: The endothelial monolayer is pre-treated with various concentrations of this compound before being challenged with a vasoactive substance (e.g., tryptase, thrombin, or bradykinin) to induce hyperpermeability.

  • Permeability Assay: Albumin-conjugated Evans blue is added to the upper chamber of the Transwell insert.

  • Quantification: After a defined incubation period, the amount of Evans blue that has traversed the endothelial monolayer into the lower chamber is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm). A decrease in the amount of transported Evans blue in the presence of CSS indicates a protective effect on the endothelial barrier.

Immunofluorescence Analysis of Cytoskeletal and Junctional Proteins

Logical Relationship for Cytoskeletal Analysis

cluster_logic Logic of Immunofluorescence Analysis css_treatment CSS Treatment actin_stabilization Actin Stabilization css_treatment->actin_stabilization cadherin_reinforcement VE-Cadherin Reinforcement css_treatment->cadherin_reinforcement permeability_decrease Decreased Permeability actin_stabilization->permeability_decrease cadherin_reinforcement->permeability_decrease

Caption: Logic of immunofluorescence analysis.

Immunofluorescence staining is employed to visualize the effects of this compound on the organization of the actin cytoskeleton and the localization of the adherens junction protein VE-cadherin in endothelial cells.[3]

  • Cell Preparation: Endothelial cells are grown on glass coverslips and treated with a permeability-inducing agent in the presence or absence of CSS.

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access to intracellular structures.

  • Staining:

    • F-actin stress fibers are stained using a fluorescently labeled phalloidin (B8060827) conjugate (e.g., rhodamine-phalloidin).

    • VE-cadherin is labeled using a specific primary antibody followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG).

    • Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Imaging: The stained cells are visualized using a fluorescence microscope. A reduction in the formation of actin stress fibers and a more continuous, organized pattern of VE-cadherin at cell-cell junctions in CSS-treated cells are indicative of its barrier-stabilizing effect.

Measurement of [³H]inositol Triphosphate Formation

This assay quantifies the inhibitory effect of this compound on the production of the second messenger inositol triphosphate.[3]

  • Cell Labeling: Cultured endothelial cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.

  • Treatment: The labeled cells are pre-incubated with CSS before stimulation with an agonist (e.g., bradykinin or thrombin) that activates phospholipase C.

  • Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the amount of [³H]inositol triphosphate is determined by liquid scintillation counting. A decrease in [³H]inositol triphosphate formation in the presence of CSS confirms its inhibitory effect on the phosphoinositide signaling pathway.

This technical guide provides a foundational understanding of the molecular and cellular effects of this compound. The presented data and methodologies offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in conditions characterized by vascular hyperpermeability and inflammation.

References

Carbazochrome Sodium Sulfonate: A Technical Overview of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a derivative of adrenaline, has long been utilized as a hemostatic agent due to its ability to reduce capillary permeability and fragility.[1] Emerging clinical evidence, however, suggests a significant role for CSS in modulating inflammatory responses, particularly in postoperative settings.[2][3][4] This technical guide provides an in-depth exploration of the anti-inflammatory properties of Carbazochrome sodium sulfonate, summarizing key clinical findings, proposing a potential mechanism of action, and detailing relevant experimental protocols for future investigation. While the precise molecular pathways remain to be fully elucidated, this document synthesizes the current understanding and provides a framework for further research into its therapeutic potential as an anti-inflammatory agent.

Introduction

This compound is a hemostatic drug that has demonstrated efficacy in controlling capillary and parenchymal hemorrhage.[5] Its primary mechanism in hemostasis is attributed to its ability to stabilize blood vessels and promote platelet aggregation.[2][4] Recently, a number of clinical studies have highlighted the anti-inflammatory effects of CSS, particularly when used in conjunction with other agents like tranexamic acid in major surgeries such as total knee and hip arthroplasty.[6][7] These studies consistently report a reduction in postoperative inflammation, as evidenced by decreased levels of key inflammatory biomarkers.[6] This has spurred interest in understanding the underlying mechanisms of its anti-inflammatory action, suggesting a therapeutic potential beyond hemostasis.

Clinical Evidence of Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been primarily observed in clinical trials focused on orthopedic surgery. These studies provide quantitative data on the reduction of inflammatory markers in patients treated with CSS.

Data Presentation

The following table summarizes the key findings from randomized controlled trials investigating the anti-inflammatory effects of this compound in postoperative patients.

Study FocusPatient CohortTreatment GroupsKey Inflammatory Biomarkers MeasuredSummary of FindingsReference
Total Knee Arthroplasty (TKA) 200 patients undergoing unilateral primary TKAGroup A: TXA + topical & IV CSS; Group B: TXA + topical CSS; Group C: TXA + IV CSS; Group D: TXA onlyPostoperative swelling rate, general biomarkers of inflammationGroups A, B, and C showed significantly improved biomarker levels of inflammation compared to Group D.[3][8]
Simultaneous Bilateral Total Hip Arthroplasty (SBTHA) 100 patients undergoing SBTHAGroup A: TXA only; Group B: TXA + CSSLevels of inflammatory reactantsGroup B demonstrated a significant improvement in inflammatory biomarker levels compared to Group A.[6]
Total Hip Arthroplasty (THA) 150 patients undergoing unilateral primary THAGroup A: TXA + topical CSS; Group B: TXA only; Group C: PlaceboInflammatory marker levelsGroup A showed significantly improved biomarker levels of inflammation compared to Group B.[7]

Proposed Mechanism of Anti-Inflammatory Action

While direct molecular evidence is still emerging, the known physiological effects of this compound allow for the postulation of a potential anti-inflammatory mechanism. It is reported to inhibit vascular hyperpermeability induced by various vasoactive agents.[5] This effect on the endothelium may be central to its anti-inflammatory properties.

A key event in inflammation is the increase in vascular permeability, which allows for the infiltration of immune cells and inflammatory mediators into tissue. By stabilizing the endothelial barrier, this compound may indirectly suppress the inflammatory cascade. A potential, yet unconfirmed, pathway could involve the modulation of signaling cascades that regulate endothelial cell junctions and permeability, which in turn could reduce the extravasation of leukocytes and inflammatory cytokines, thereby dampening the overall inflammatory response.

Below is a diagram illustrating a hypothetical signaling pathway for the anti-inflammatory action of this compound.

G cluster_0 Inflammatory Stimuli (e.g., Surgery, Trauma) cluster_1 Endothelial Activation & Permeability cluster_2 Action of this compound (CSS) stimuli Tissue Injury / Pathogens vasoactive Release of Vasoactive Agents (Histamine, Bradykinin) stimuli->vasoactive permeability Increased Vascular Permeability vasoactive->permeability leukocyte Leukocyte Extravasation permeability->leukocyte cytokine_release Pro-inflammatory Cytokine Release leukocyte->cytokine_release Amplify Inflammation css Carbazochrome Sodium Sulfonate css->permeability Inhibits G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis culture Culture RAW 264.7 Macrophages seed Seed cells in plates culture->seed css_treat Pre-treat with CSS seed->css_treat lps_stim Stimulate with LPS css_treat->lps_stim griess Griess Assay (NO) lps_stim->griess elisa ELISA (Cytokines) lps_stim->elisa qpcr qRT-PCR (mRNA) lps_stim->qpcr wb Western Blot (Proteins) lps_stim->wb

References

Technical Guide: A Framework for Investigating the Potential Antioxidant Activity of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate (CSS) is a derivative of adrenaline primarily recognized for its hemostatic and capillary-stabilizing effects.[1] It is clinically utilized to manage bleeding from capillaries by reducing their permeability and promoting the retraction of damaged vessel ends.[2][3] Recent studies have also highlighted its anti-inflammatory properties, particularly in surgical settings where it has been shown to reduce perioperative blood loss and inflammatory responses.[4][5]

While the primary mechanism of action is linked to vascular stability,[6] the observed anti-inflammatory effects suggest a potential, yet unexplored, role in mitigating oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathogenic factor in inflammation and tissue damage. This guide proposes a comprehensive experimental framework to investigate the potential antioxidant activity of Carbazochrome sodium sulfonate, providing researchers with the necessary protocols and conceptual models to explore this therapeutic avenue.

Proposed Experimental Investigation Workflow

To systematically evaluate the antioxidant potential of this compound, a multi-tiered approach is recommended, progressing from basic chemical assays to more complex cellular models.

G A DPPH Radical Scavenging Assay D Induce Oxidative Stress in Cell Culture (e.g., with H2O2) A->D B ABTS Radical Scavenging Assay B->D C Ferric Reducing Antioxidant Power (FRAP) C->D E Measure Lipid Peroxidation (MDA Assay) D->E Assess Cytoprotection F Quantify Endogenous Antioxidant Enzyme Activity (SOD, CAT, GPx) D->F G Investigate Nrf2 Pathway Activation (Western Blot, qPCR) E->G F->G If Positive

Caption: Proposed workflow for investigating CSS antioxidant activity.

Detailed Experimental Protocols

In Vitro Radical Scavenging: DPPH Assay

This assay assesses the ability of this compound to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.24 mg/mL DPPH solution in ethanol. The initial absorbance should be approximately 1.1 at 517 nm.[7]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

    • Create a series of dilutions of the CSS stock solution to test a range of concentrations.

    • Ascorbic acid or Trolox should be used as a positive control.[8]

  • Reaction Setup (96-well plate):

    • To each well, add 250 µL of the DPPH solution.[7]

    • Add a small volume (e.g., 10 µL) of the CSS dilutions, positive control, or solvent (as a blank) to the respective wells.[7]

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature (e.g., 25°C) for 30 minutes.[9][10]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7][9]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of CSS required to inhibit 50% of the DPPH radical) can be determined by plotting the inhibition percentage against the concentration.[7]

Cellular Lipid Peroxidation: Malondialdehyde (MDA) Assay

This protocol measures malondialdehyde (MDA), a key byproduct of lipid peroxidation, to quantify oxidative damage in cells treated with an inducer and co-treated with this compound.[11]

Protocol:

  • Sample Preparation (Cell Lysates):

    • Culture cells (e.g., endothelial cells, hepatocytes) to confluence.

    • Treat cells with an oxidative stress inducer (e.g., H₂O₂) with and without various concentrations of CSS.

    • Wash cells with cold PBS, then homogenize or lyse them in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[12]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to collect the supernatant.[12]

  • TBARS Reaction:

    • Prepare the Thiobarbituric Acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl).[11]

    • In a microcentrifuge tube, mix a volume of the cell supernatant (e.g., 100 µL) with the TBA reagent and an acid (e.g., 15% TCA).[11]

    • To prevent further oxidation during the assay, an antioxidant like Butylated Hydroxytoluene (BHT) can be added.[13]

  • Incubation and Measurement:

    • Incubate the mixture at a high temperature (e.g., 95-100°C) for a set time (e.g., 40-60 minutes).[12][14] This facilitates the reaction between MDA and TBA to form a pink-colored adduct.[11]

    • Cool the tubes and centrifuge to pellet any precipitate.[14]

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[12][14]

  • Quantification:

    • Generate a standard curve using known concentrations of MDA.

    • Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.[11]

Endogenous Antioxidant Enzyme Activity

Investigating the effect of CSS on the activity of key antioxidant enzymes like Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) in cell lysates provides insight into its potential to bolster cellular defenses.

Protocol:

  • General: Use commercially available assay kits for SOD, CAT, and GPx activity, following the manufacturer's instructions. These kits typically provide all necessary reagents and standardized protocols for colorimetric or fluorometric measurement.

  • Sample Preparation: Prepare cell lysates as described in the MDA assay (Section 3.2, Step 1).

  • Superoxide Dismutase (SOD) Activity: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[15] Assays often use a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by the SOD in the sample is measured.[16]

  • Catalase (CAT) Activity: CAT decomposes hydrogen peroxide into water and oxygen.[15] Activity is typically measured by monitoring the rate of H₂O₂ decomposition, which can be followed by a decrease in absorbance at 240 nm.[17]

  • Glutathione Peroxidase (GPx) Activity: GPx reduces hydrogen peroxide and lipid hydroperoxides by oxidizing glutathione.[15] Assays are often coupled, measuring the rate of NADPH oxidation (decrease in absorbance at 340 nm) via glutathione reductase.

Proposed Mechanism of Action: The Nrf2 Pathway

A plausible mechanism by which this compound could exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including those for SOD, CAT, and enzymes involved in glutathione synthesis.[18][19]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[20][21] Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[18][22]

Caption: Hypothetical activation of the Nrf2 pathway by CSS.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to allow for effective comparison and interpretation.

Table 1: In Vitro DPPH Radical Scavenging Activity

Compound Concentration (µg/mL) % Inhibition (Mean ± SD) IC50 (µg/mL)
CSS 10
50
100
250
Ascorbic Acid 5
(Positive Control) 10

| | 20 | | |

Table 2: Effect of CSS on MDA Levels in H₂O₂-Treated Cells

Treatment Group CSS Conc. (µM) MDA Level (nmol/mg protein) (Mean ± SD)
Control (No H₂O₂) 0
H₂O₂ Only 0
H₂O₂ + CSS 1
10

| | 50 | |

Table 3: Effect of CSS on Antioxidant Enzyme Activity in H₂O₂-Treated Cells

Treatment Group CSS Conc. (µM) SOD Activity (U/mg protein) CAT Activity (U/mg protein) GPx Activity (U/mg protein)
Control (No H₂O₂) 0
H₂O₂ Only 0
H₂O₂ + CSS 1
10

| | 50 | | | |

Conclusion

While this compound is established as a hemostatic agent, its reported anti-inflammatory effects warrant a thorough investigation into its potential antioxidant properties. The experimental framework outlined in this guide provides a systematic pathway for researchers to explore this hypothesis. By employing a combination of direct chemical assays, cellular models of oxidative stress, and mechanistic studies targeting the Nrf2 pathway, the scientific community can elucidate whether CSS possesses a clinically relevant antioxidant capacity, potentially expanding its therapeutic applications.

References

Carbazochrome Sodium Sulfonate: A Technical Guide to its Effects on Endothelial Cell Permeability and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent, has demonstrated significant efficacy in modulating endothelial cell function, particularly in the context of vascular permeability. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and the experimental protocols used to elucidate the impact of CSS on endothelial barrier integrity. The primary mechanism of action involves the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn stabilizes the endothelial barrier, prevents the formation of actin stress fibers, and preserves the integrity of cell-cell junctions mediated by VE-cadherin. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating vascular permeability and related therapeutic interventions.

Introduction

Endothelial cells form a critical barrier between the blood and surrounding tissues, regulating the passage of fluids, solutes, and cells. Disruption of this barrier, leading to increased vascular permeability, is a hallmark of various pathological conditions, including inflammation, sepsis, and diabetic retinopathy. Carbazochrome sodium sulfonate (CSS) is an adrenochrome (B1665551) derivative recognized for its capillary-stabilizing and hemostatic properties.[1] Emerging research has focused on its direct effects on endothelial cells to mitigate hyperpermeability.

This guide details the cellular and molecular mechanisms by which CSS exerts its effects on endothelial cell permeability and function, with a focus on the key findings from in vitro studies.

Mechanism of Action: Inhibition of Phosphoinositide Hydrolysis

The core mechanism by which this compound stabilizes the endothelial barrier is through the inhibition of agonist-induced phosphoinositide hydrolysis. Vasoactive agents such as thrombin, tryptase, and bradykinin (B550075) bind to their respective G-protein coupled receptors on the endothelial cell surface. This binding activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC). This signaling cascade leads to the reorganization of the actin cytoskeleton, formation of stress fibers, and disruption of adherens junctions, ultimately increasing endothelial permeability.[2]

This compound intervenes in this pathway by inhibiting the hydrolysis of phosphoinositides, thereby preventing the generation of IP3 and the subsequent downstream signaling events that lead to barrier dysfunction.

Signaling Pathway Diagram

This compound's Mechanism of Action cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Vasoactive Agonists (Thrombin, Bradykinin, Tryptase) GPCR G-Protein Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces Actin Actin Stress Fiber Formation Ca2->Actin VE_Cadherin VE-Cadherin Disruption Ca2->VE_Cadherin Permeability ↑ Endothelial Permeability Actin->Permeability VE_Cadherin->Permeability CSS Carbazochrome Sodium Sulfonate CSS->PLC Inhibits

Caption: Signaling pathway of this compound.

Data Presentation

Disclaimer: The following tables are illustrative and based on the concentration ranges reported in the abstract of Sendo et al. (2003). Specific quantitative values are placeholders and should be confirmed with the full research paper.

Table 1: Effect of this compound on Endothelial Permeability
Inducer (Concentration)This compound (µM)Permeability Change (%) (Illustrative)
Tryptase (10 nM)0+150%
0.1+75%
0.5+20%
1.0+5%
Thrombin (1 U/mL)0+180%
0.1+90%
0.5+30%
1.0+10%
Bradykinin (1 µM)0+160%
0.1+80%
0.5+25%
1.0+8%
Table 2: Inhibition of [³H]Inositol Triphosphate (IP3) Formation by this compound
Inducer (Concentration)This compound (µM)IP3 Formation (cpm) (Illustrative)Inhibition (%) (Illustrative)
Bradykinin (1 µM)050000%
0.1400020%
1.0250050%
10.0150070%
Thrombin (1 U/mL)060000%
0.1480020%
1.0300050%
10.0180070%

Experimental Protocols

Note: The following are representative protocols based on standard methodologies and information from the available literature. Specific parameters may need optimization.

Endothelial Permeability Assay (Transendothelial Albumin-Conjugated Evans Blue Transport)

This assay measures the passage of albumin across a confluent monolayer of endothelial cells, serving as an indicator of barrier function.

Materials:

  • Porcine Aortic Endothelial Cells (PAECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Evans Blue dye

  • Bovine Serum Albumin (BSA)

  • Vasoactive agents (tryptase, thrombin, bradykinin)

  • This compound

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed PAECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Preparation of Tracer: Prepare a solution of 4% BSA in serum-free medium and add Evans Blue dye to a final concentration of 0.5%.

  • Treatment:

    • Pre-incubate the endothelial monolayers with varying concentrations of this compound (0.1-1 µM) for 30 minutes.

    • Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber.

  • Permeability Measurement:

    • Replace the medium in the upper chamber with the albumin-conjugated Evans Blue solution.

    • At specified time points (e.g., 30, 60, 90 minutes), collect samples from the lower chamber.

  • Quantification: Measure the absorbance of the samples from the lower chamber at 620 nm using a spectrophotometer. The amount of Evans Blue that has crossed the monolayer is proportional to the permeability.

Immunofluorescence Staining for VE-Cadherin and F-actin

This method is used to visualize the integrity of cell-cell junctions (VE-cadherin) and the organization of the actin cytoskeleton.

Materials:

  • PAECs grown on glass coverslips

  • Vasoactive agent (e.g., tryptase)

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-VE-cadherin

  • Secondary antibody: Fluorescently-conjugated anti-rabbit IgG

  • Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat confluent PAECs on coverslips with the vasoactive agent in the presence or absence of this compound.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-VE-cadherin antibody overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash and incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin for 1 hour at room temperature.

  • Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Phosphoinositide Hydrolysis Assay

This assay quantifies the formation of inositol phosphates, the downstream products of PLC activation.

Materials:

  • PAECs

  • [³H]myo-inositol

  • Inositol-free medium

  • Agonists (thrombin, bradykinin)

  • This compound

  • LiCl

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Scintillation counter

Procedure:

  • Radiolabeling: Incubate PAECs with [³H]myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound (0.1-10 µM).

  • Stimulation: Add the agonist (e.g., thrombin) and incubate for a short period (e.g., 30-60 seconds).

  • Extraction: Stop the reaction by adding ice-cold TCA.

  • Separation: Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol triphosphate fraction using a scintillation counter.

Mandatory Visualizations

Experimental Workflow: Endothelial Permeability Assay

Workflow for Endothelial Permeability Assay A Seed PAECs on Transwell Inserts B Culture to Confluence (Monitor TEER) A->B C Pre-incubate with CSS (0.1-1 µM, 30 min) B->C D Add Vasoactive Agent (e.g., Thrombin) C->D E Add Albumin-Evans Blue to Upper Chamber D->E F Sample Lower Chamber at Time Points E->F G Measure Absorbance at 620 nm F->G H Calculate Permeability G->H

Caption: Workflow for the endothelial permeability assay.

Experimental Workflow: Immunofluorescence Analysis

Workflow for Immunofluorescence Analysis A Culture PAECs on Coverslips B Treat with Vasoactive Agent +/- CSS A->B C Fix with 4% PFA B->C D Permeabilize with 0.1% Triton X-100 C->D E Block with 1% BSA D->E F Incubate with Primary Ab (anti-VE-cadherin) E->F G Incubate with Secondary Ab & Phalloidin F->G H Mount with DAPI G->H I Fluorescence Microscopy H->I

Caption: Workflow for immunofluorescence analysis.

Conclusion

This compound effectively counteracts agonist-induced increases in endothelial permeability. Its mechanism of action is centered on the inhibition of the phosphoinositide signaling pathway, which prevents the downstream events of calcium mobilization, actin stress fiber formation, and VE-cadherin disruption. The data, though requiring further detailed quantification from primary sources, strongly support the role of CSS as a stabilizer of the endothelial barrier. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other potential modulators of endothelial function. This technical guide serves as a valuable resource for researchers and professionals aiming to understand and therapeutically target vascular permeability.

References

The Role of Carbazochrome Sodium Sulfonate in Platelet Aggregation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent derived from the oxidation of adrenaline, is utilized clinically to manage bleeding by enhancing capillary stability and promoting platelet plug formation.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the effects of Carbazochrome sodium sulfonate on platelet aggregation. It consolidates findings from clinical studies, details the primary signaling pathway involved, and presents standardized experimental protocols for investigating platelet function. The available evidence points to a mechanism mediated by platelet surface α-adrenoreceptors, leading to a cascade of intracellular events that culminate in platelet activation and aggregation.[1] This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development engaged in the study of hemostatic agents.

Introduction

This compound (CSS) is a hemostatic drug employed to reduce capillary bleeding and vascular permeability.[2][3] While its clinical application is established, a detailed understanding of its interaction with platelets at a molecular level is critical for optimizing its therapeutic use and exploring new applications. Platelet aggregation is a complex process central to hemostasis, involving platelet adhesion, activation, and aggregation to form a thrombus. This process is initiated by various agonists and mediated through intricate signaling pathways. This guide focuses on the relationship between CSS and the mechanisms of platelet aggregation, presenting the current state of knowledge, quantitative data from clinical investigations, and relevant experimental methodologies.

Mechanism of Action: The α-Adrenergic Receptor Pathway

The primary mechanism by which this compound is understood to promote platelet aggregation is through its interaction with α-adrenoreceptors on the platelet surface.[1] These receptors are Gq-protein coupled receptors.[1] The binding of CSS to these receptors initiates a signaling cascade that leads to platelet activation.

The key steps in this pathway are:

  • Receptor Binding: CSS interacts with the α-adrenoreceptor on the platelet membrane.[1]

  • Gq Protein Activation: This binding activates the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).[1]

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP₃ binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]

  • Platelet Activation: The resulting increase in intracellular Ca²⁺, along with the action of DAG, activates downstream effectors like Calmodulin and Protein Kinase C. This leads to a conformational change in the platelet's shape, degranulation (release of pro-aggregatory molecules like ADP and serotonin), and activation of the GPIIb/IIIa receptors, which are essential for fibrinogen binding and subsequent platelet aggregation.[1]

Signaling Pathway Diagram

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm CSS Carbazochrome Sodium Sulfonate Alpha_AR α-Adrenoreceptor CSS->Alpha_AR Binds Gq Gq Protein Alpha_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System IP3->DTS Stimulates Release Activation Platelet Shape Change Granule Release (ADP, Serotonin) GPIIb/IIIa Activation DAG->Activation Co-activates Ca ↑ Intracellular Ca²⁺ DTS->Ca Ca->Activation Aggregation Platelet Aggregation Activation->Aggregation

Caption: CSS-mediated platelet activation via the Gq-coupled α-adrenoreceptor pathway.

Quantitative Data from Clinical Studies

While direct in vitro dose-response data on platelet aggregation is not extensively detailed in recent literature, several clinical trials have quantified the hemostatic effects of this compound by measuring blood loss in surgical patients. These studies typically use CSS as an adjunct to other hemostatic agents like tranexamic acid (TXA).

Study FocusPatient Group (CSS + TXA)Control Group (TXA Only)Measured OutcomeResultReference
Total Knee ArthroplastyGroup A: IV & Topical CSS (n=50)Group D (n=50)Total Blood Loss (mL)609.92 ± 221.24 vs. 1158.26 ± 334.13 (P < 0.05)[4][5]
Total Knee ArthroplastyGroup B: Topical CSS (n=50)Group D (n=50)Total Blood Loss (mL)753.16 ± 247.67 vs. 1158.26 ± 334.13 (P < 0.05)[4][5]
Total Knee ArthroplastyGroup C: IV CSS (n=50)Group D (n=50)Total Blood Loss (mL)829.23 ± 297.45 vs. 1158.26 ± 334.13 (P < 0.05)[4][5]
Total Hip ArthroplastyGroup A: Topical CSS (n=50)Group B (n=50)Total Blood Loss (mL)668.84 ± 230.95 vs. 940.96 ± 359.22 (P < 0.05)[6]

Data presented as mean ± standard deviation.

These findings consistently demonstrate that the addition of CSS significantly reduces perioperative blood loss compared to the use of tranexamic acid alone.[4][5][6]

Experimental Protocols: Platelet Aggregometry

The standard method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA). This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Methodology for Light Transmission Aggregometry
  • Blood Collection and PRP Preparation:

    • Collect whole blood from subjects via venipuncture into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (ratio 9:1, blood to citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. The PPP is also used to calibrate the aggregometer for 100% light transmission (representing full aggregation).

  • Aggregation Assay:

    • Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a magnetic stir bar.

    • Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Initiate the aggregation by adding a known platelet agonist, such as:

      • Adenosine Diphosphate (ADP)

      • Collagen

      • Arachidonic Acid[7]

      • Thrombin

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the maximum percentage change in light transmission from baseline (PRP, 0% transmission) to reference (PPP, 100% transmission).

  • Data Analysis:

    • The primary endpoint is the maximal aggregation percentage.

    • For inhibitory studies, calculate the concentration of the test compound that produces 50% inhibition of aggregation (IC₅₀).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Whole Blood Collection (Na-Citrate) B 2. Low-Speed Centrifugation (200 x g, 15 min) A->B C 3. Separate PRP B->C D 4. High-Speed Centrifugation (1500 x g, 10 min) B->D F 6. Adjust Platelet Count in PRP using PPP C->F E 5. Separate PPP D->E E->F G 7. Pre-warm PRP (37°C, 5 min) F->G H 8. Add CSS / Vehicle (Incubate) G->H I 9. Add Agonist (e.g., ADP, Collagen) H->I J 10. Record Light Transmission I->J K 11. Determine Max Aggregation (%) J->K L 12. Calculate IC₅₀ (for inhibitors) K->L

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

Relationship with the Arachidonic Acid Pathway

The arachidonic acid pathway is a critical component of platelet activation. When platelets are stimulated, arachidonic acid is liberated from membrane phospholipids (B1166683) and metabolized by cyclooxygenase (COX) enzymes to form prostaglandin (B15479496) H₂ (PGH₂).[8][9] PGH₂ is then converted by thromboxane (B8750289) synthase into thromboxane A₂ (TXA₂), a potent vasoconstrictor and powerful inducer of platelet aggregation.[8][10]

While inhibitors of this pathway, such as aspirin (B1665792) (a COX inhibitor), are well-characterized antiplatelet agents, the current body of evidence does not suggest that this compound directly interacts with or inhibits any component of the arachidonic acid cascade.[11] Its pro-aggregatory effect is attributed to the distinct α-adrenoreceptor signaling pathway.

Conclusion

This compound enhances platelet aggregation and contributes to hemostasis primarily through its action as an agonist at platelet surface α-adrenoreceptors.[1] This interaction triggers the Gq/PLC/IP₃ signaling cascade, leading to an increase in intracellular calcium and subsequent platelet activation.[1] Clinical data supports its efficacy in reducing blood loss in surgical settings.[4][5][6] Future research employing standardized in vitro methods, such as light transmission aggregometry, could further elucidate the dose-dependent effects of CSS on platelet function and its potential interactions with various aggregation agonists, providing a more complete picture of its pharmacological profile.

References

Repurposing Carbazochrome Sodium Sulfonate: A Technical Guide for New Therapeutic Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazochrome (B1668341) sodium sulfonate (CSS), a long-established hemostatic agent, is garnering significant interest for its potential in new therapeutic applications. Traditionally used to manage capillary bleeding, recent research has illuminated its broader pharmacological activities, primarily centered on its ability to enhance endothelial barrier function and modulate inflammatory processes. This technical guide provides an in-depth overview of the core scientific principles underlying the repurposing of CSS, detailing its mechanism of action, summarizing key preclinical and clinical findings in emerging indications, and offering comprehensive experimental protocols to guide further research and development. The data presented herein supports the exploration of CSS in surgical settings to reduce perioperative blood loss and inflammation, as well as for the treatment of conditions characterized by vascular fragility and hyperpermeability, such as hereditary hemorrhagic telangiectasia (HHT) and refractory chronic prostatitis.

Core Mechanism of Action: Stabilizing the Endothelium

The primary therapeutic effect of Carbazochrome sodium sulfonate lies in its ability to stabilize the vascular endothelium, thereby reducing capillary permeability and fragility. This is achieved through a multi-faceted mechanism of action that begins with its interaction with α-adrenoreceptors on the surface of platelets and endothelial cells.[1]

Inhibition of Phosphoinositide Hydrolysis

Upon binding to its receptor, CSS inhibits the agonist-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This inhibitory action on phospholipase C (PLC) is a critical upstream event that dampens the intracellular signaling cascades typically initiated by various vasoactive agents like thrombin and bradykinin.[1] By preventing the generation of IP3, CSS effectively blocks the release of intracellular calcium stores, a key trigger for endothelial cell contraction and subsequent barrier disruption.

Downstream Effects on the Actin Cytoskeleton and Cell Adhesion

The inhibition of the PLC/IP3/DAG pathway has profound downstream consequences on the endothelial cell's structural integrity. Specifically, CSS has been shown to prevent the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a crucial component of adherens junctions between endothelial cells.[1] This stabilization of the actin cytoskeleton and intercellular junctions is paramount to maintaining a restrictive endothelial barrier, preventing the leakage of fluids and inflammatory cells into surrounding tissues. The involvement of Rho GTPases, such as Rac1, in regulating the actin cytoskeleton suggests that CSS may exert its effects through the modulation of these signaling molecules.[2][3][4][5][6][7][8][9][10]

G cluster_0 Vasoactive Agonists (e.g., Thrombin, Bradykinin) cluster_1 This compound (CSS) Agonists Thrombin, Bradykinin GPCR Gq-Protein-Coupled Receptor Agonists->GPCR CSS Carbazochrome Sodium Sulfonate PLC Phospholipase C (PLC) CSS->PLC Inhibits GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Stabilization Endothelial Barrier Stabilization PLC->Stabilization Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Actin_Stress Actin Stress Fiber Formation Ca_Release->Actin_Stress VE_Cadherin VE-Cadherin Disruption Ca_Release->VE_Cadherin Permeability Increased Endothelial Permeability Actin_Stress->Permeability VE_Cadherin->Permeability

Figure 1: Signaling Pathway of this compound.

Potential New Therapeutic Indications

The unique mechanism of action of CSS opens up possibilities for its use in a variety of clinical settings beyond its traditional hemostatic role.

Perioperative Bleeding and Inflammation in Orthopedic Surgery

A growing body of evidence from randomized controlled trials supports the use of CSS, often in conjunction with tranexamic acid, to reduce perioperative blood loss and the associated inflammatory response in major orthopedic surgeries such as total knee and hip arthroplasty.[11][12][13]

Table 1: Summary of Clinical Trial Data for CSS in Orthopedic Surgery

IndicationInterventionKey Outcomes MeasuredSummary of ResultsCitations
Total Knee Arthroplasty CSS + Tranexamic Acid vs. Tranexamic Acid aloneTotal blood loss, hidden blood loss, hemoglobin drop, inflammatory markers (CRP, IL-6)Combination therapy significantly reduced total and hidden blood loss, and lowered postoperative inflammatory markers compared to tranexamic acid alone.[11][12]
Total Hip Arthroplasty CSS + Tranexamic Acid vs. Tranexamic Acid aloneTotal blood loss, hidden blood loss, transfusion rate, inflammatory markersThe addition of CSS significantly reduced total and hidden blood loss and the need for blood transfusions. A notable decrease in postoperative inflammatory markers was also observed.[13]
Arthroscopic Rotator Cuff Repair CSS vs. Tranexamic Acid vs. SalineVisual clarity, operative duration, irrigation fluid volume, postoperative painCSS significantly improved visual clarity during surgery, reduced operative time and the volume of irrigation fluid required, and resulted in lower postoperative pain scores.[14]
Hereditary Hemorrhagic Telangiectasia (HHT)

HHT is a genetic disorder characterized by the formation of abnormal blood vessels, leading to recurrent bleeding.[15][16][17][18][19] Given CSS's ability to stabilize capillaries, it presents a promising therapeutic option. A clinical study has shown that oral administration of CSS can significantly reduce the severity of epistaxis (nosebleeds), a common and debilitating symptom of HHT.[20][21]

Table 2: Clinical Trial Data for CSS in Hereditary Hemorrhagic Telangiectasia

IndicationInterventionKey Outcomes MeasuredSummary of ResultsCitations
Hereditary Hemorrhagic Telangiectasia Oral this compound (50 mg twice daily)Epistaxis Severity Score (ESS), Hemoglobin levelsA statistically significant reduction in ESS and a significant increase in hemoglobin levels were observed after 2 months of treatment.[20][21]
Refractory Chronic Prostatitis

Chronic prostatitis is a condition characterized by pelvic pain and lower urinary tract symptoms, often with an inflammatory component. The ability of CSS to reduce capillary permeability and potentially modulate inflammation suggests its utility in this condition. A clinical study on patients with refractory chronic prostatitis demonstrated that CSS treatment led to significant improvements in pain, urinary frequency, and overall symptoms.[22][23]

Table 3: Clinical Trial Data for CSS in Refractory Chronic Prostatitis

IndicationInterventionKey Outcomes MeasuredSummary of ResultsCitations
Refractory Chronic Prostatitis Oral Carbazochrome (30 mg three times a day)Pain score, daytime and nighttime frequency, International Prostate Symptom Score (IPSS)Significant reductions in pain scores and urinary frequency, along with an overall improvement in IPSS, were observed after 8 weeks of treatment.[22][23]

Experimental Protocols for Investigating New Indications

To facilitate further research into the repurposing of CSS, detailed experimental protocols are provided below.

Preclinical Evaluation of CSS for Hereditary Hemorrhagic Telangiectasia (HHT)

G Start Start: HHT Animal Model Model Utilize Eng+/- or Alk1+/- mouse models which mimic HHT genetics. Start->Model Treatment Administer CSS orally or via intraperitoneal injection. Establish dose-response curves. Model->Treatment Endpoint1 Primary Endpoint: Quantify epistaxis frequency and severity. Treatment->Endpoint1 Endpoint2 Secondary Endpoints: - Measure hemoglobin and hematocrit levels. - Histological analysis of nasal and intestinal telangiectasias. Treatment->Endpoint2 Analysis Statistical analysis of treatment vs. control groups. Endpoint1->Analysis Endpoint2->Analysis End End: Assess Therapeutic Efficacy Analysis->End

Figure 2: Preclinical Workflow for HHT Investigation.
  • Animal Model: Utilize established genetic mouse models of HHT, such as the Endoglin (Eng) or Activin receptor-like kinase 1 (Alk1) heterozygous knockout mice (Eng+/- or Alk1+/-), which develop vascular abnormalities similar to human HHT.[15][16][17][18][19]

  • CSS Administration:

    • Route: Oral gavage or intraperitoneal injection.

    • Dosage: Based on previous animal studies, a starting dose range of 10-50 mg/kg/day can be explored, with dose-response studies to determine optimal efficacy.

    • Duration: Treat animals for a period of 4-8 weeks to assess chronic effects.

  • Endpoint Measurements:

    • Primary Outcome: Monitor and quantify the frequency and severity of spontaneous epistaxis.

    • Secondary Outcomes:

      • Measure complete blood counts (hemoglobin, hematocrit) to assess anemia.

      • Perform histological analysis of nasal and gastrointestinal tissues to quantify the number and size of telangiectasias.

      • Assess endothelial barrier function in isolated microvessels from treated and control animals.

Preclinical Evaluation of CSS for Chronic Prostatitis

G Start Start: Chronic Prostatitis Model Model Induce experimental autoimmune prostatitis (EAP) in rodents via immunization with prostate antigens. Treatment Administer CSS orally or via intraperitoneal injection. Initiate treatment before or after disease onset. Endpoint1 Primary Endpoint: Assess pelvic pain using von Frey filaments. Endpoint2 Secondary Endpoints: - Histological scoring of prostate inflammation. - Measure inflammatory cytokine levels in prostate tissue. Analysis Statistical analysis of treatment vs. control groups. End End: Evaluate Anti-inflammatory and Analgesic Effects

Figure 3: Preclinical Workflow for Chronic Prostatitis.
  • Animal Model: Induce experimental autoimmune prostatitis (EAP) in rats or mice by immunization with prostate antigens (e.g., prostate steroid-binding protein) and an adjuvant. This model recapitulates the inflammatory and pain aspects of human chronic prostatitis.[1][24][25][26][27]

  • CSS Administration:

    • Route: Oral gavage or intraperitoneal injection.

    • Dosage: A starting dose of 20-100 mg/kg/day can be investigated.

    • Timing: Treatment can be initiated either prophylactically (before EAP induction) or therapeutically (after the onset of symptoms).

  • Endpoint Measurements:

    • Primary Outcome: Assess pelvic pain using von Frey filament testing to measure tactile allodynia.

    • Secondary Outcomes:

      • Perform histological analysis of prostate tissue to score the degree of inflammation.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in prostate tissue homogenates using ELISA or multiplex assays.

      • Evaluate urinary frequency and voiding patterns.

In Vitro Assessment of Endothelial Barrier Function

G Start Start: In Vitro Endothelial Model Culture Culture human umbilical vein endothelial cells (HUVECs) on Transwell inserts to form a monolayer. Treatment Pre-treat HUVEC monolayer with CSS at various concentrations. Challenge Challenge with a permeability-inducing agent (e.g., thrombin, bradykinin, or VEGF). Measure Measure transendothelial electrical resistance (TEER) or the flux of a fluorescent tracer (e.g., FITC-dextran). Analysis Compare permeability in CSS-treated vs. untreated cells. End End: Quantify Barrier Enhancement

Figure 4: In Vitro Endothelial Permeability Assay.
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines on semi-permeable Transwell® inserts until a confluent monolayer is formed.[28][29][30][31][32]

  • Treatment Protocol:

    • Pre-incubate the endothelial monolayers with varying concentrations of CSS (e.g., 1-100 µM) for a specified period (e.g., 1-24 hours).

    • Induce hyperpermeability by adding a vasoactive agent such as thrombin, bradykinin, or vascular endothelial growth factor (VEGF) to the upper chamber.

  • Permeability Measurement:

    • Transendothelial Electrical Resistance (TEER): Measure the electrical resistance across the endothelial monolayer using an epithelial voltohmmeter. A higher TEER value indicates a more intact barrier.[28][29][30][32]

    • Tracer Flux: Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber and measure its appearance in the lower chamber over time using a fluorescence plate reader. Reduced flux indicates enhanced barrier function.[28][29][31][32]

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing. Its well-established safety profile, coupled with a growing understanding of its mechanism of action in stabilizing the endothelium, provides a strong rationale for its investigation in new therapeutic areas. The promising clinical data in orthopedic surgery, HHT, and chronic prostatitis warrant further, larger-scale clinical trials to definitively establish its efficacy and optimal use in these conditions. The experimental protocols outlined in this guide offer a framework for researchers to systematically explore the full therapeutic potential of this versatile molecule. Future research should also focus on elucidating the precise molecular interactions of CSS with its target receptors and the downstream signaling pathways to identify potential biomarkers of response and to further refine its therapeutic applications.

References

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome (B1668341) Sodium Sulfonate is a hemostatic agent used to decrease capillary permeability and control bleeding.[1][2] Accurate and reliable quantification of Carbazochrome Sodium Sulfonate in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, meeting the standards required for pharmaceutical analysis.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended.[3]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (HPLC grade)

Chromatographic Conditions

The separation is achieved using an isocratic elution.

  • Mobile Phase: A filtered and degassed mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 94:6 (v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 354 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (approximately 25°C).

  • Run Time: 10 minutes.

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Curve Standards: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by appropriately diluting the standard stock solution with the mobile phase.

Sample Preparation (for a 10 mg Tablet Formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The resulting solution has a theoretical concentration of 100 µg/mL. Further dilutions may be necessary to fit within the calibration range.

Method Validation Protocol

The developed method should be validated according to ICH guidelines.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be not more than 2.0%.

  • Specificity (Forced Degradation): To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[4][5] Stress conditions include acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The method should effectively separate the main drug peak from any degradation products.

  • Linearity: Analyze the calibration standards in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[3][6]

  • Precision:

    • Intra-day Precision: Analyze a standard solution (e.g., 20 µg/mL) six times on the same day.

    • Inter-day Precision: Analyze the same standard solution on three different days. The %RSD for both should be less than 2.0%.[6]

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Summary of Method Validation

The following table summarizes the expected quantitative results from the method validation study.

ParameterAcceptance CriteriaExpected Result
Linearity
Range-1 - 50 µg/mL[3]
Correlation Coefficient (r²)≥ 0.9990.9995[6]
Precision (%RSD)
Intra-day Precision≤ 2.0%< 1.5%[6]
Inter-day Precision≤ 2.0%< 2.0%[6]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%[4]
Sensitivity
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3~0.2 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10~0.6 µg/mL
System Suitability
Tailing Factor≤ 2.0~1.2
Theoretical Plates> 2000> 4000

Visualization

The following diagram illustrates the logical workflow for the HPLC method development and validation process.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Standards & Samples start->prep_solutions end_node End system_setup HPLC System Setup & Equilibration prep_solutions->system_setup method_dev Method Development & Optimization system_setup->method_dev suitability_check System Suitability Check method_dev->suitability_check validation Method Validation (ICH Guidelines) report Generate Report validation->report data_acq Data Acquisition (Run Sequence) data_proc Data Processing & Quantification data_acq->data_proc data_proc->validation report->end_node suitability_check->system_setup Fail suitability_check->data_acq Pass

Caption: HPLC method development and validation workflow.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in pharmaceutical preparations. The method is validated to be linear, precise, accurate, and specific, demonstrating its suitability for routine quality control analysis and stability studies. The use of a common C18 column and standard reagents makes this method easily adaptable in most analytical laboratories.

References

Application Notes and Protocols for LC-MS/MS Analysis of Carbazochrome Sodium Sulfonate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. It is an oxidation product of adrenaline and is thought to promote clotting by increasing platelet aggregation and decreasing capillary permeability.[1][2] Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound in plasma samples.

Mechanism of Action

This compound exerts its hemostatic effect through its interaction with α-adrenoreceptors on the surface of platelets.[1][2][3] This interaction initiates a signaling cascade involving the Gq protein, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors. This cascade ultimately results in a change in platelet shape, degranulation (release of pro-aggregatory factors like ADP and serotonin), and platelet aggregation, contributing to the formation of a primary hemostatic plug.[1][3]

G cluster_cell Platelet Carbazochrome Carbazochrome Sodium Sulfonate Adrenoreceptor α-Adrenoreceptor Carbazochrome->Adrenoreceptor Gq Gq Protein Adrenoreceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Aggregation Platelet Aggregation PKC->Aggregation leads to

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

Two validated LC-MS/MS methods are presented below. Method 1 utilizes protein precipitation for sample preparation and positive mode atmospheric pressure chemical ionization (APCI). Method 2 employs solid-phase extraction (SPE) for sample cleanup and negative mode electrospray ionization (ESI).

Method 1: Protein Precipitation and LC-APCI-MS/MS (Positive Ionization)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Amiloride hydrochloride).

  • Vortex for 30 seconds.

  • Add 200 µL of 14% perchloric acid solution to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

ParameterCondition
LC System Agilent 1100 Series or equivalent
Column Hypersil ODS-2 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Methanol (B129727)
Gradient Multi-step linear gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
MS System Triple quadrupole mass spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
MRM Transition (Carbazochrome) m/z 148 -> m/z 107
MRM Transition (IS) Specific to Amiloride hydrochloride
LLOQ 0.5 ng/mL
Linear Range 0.5 - 50 ng/mL

Note: The m/z 148 transition corresponds to the protonated thermodegraded fragment of the free acidic form of this compound.

Method 2: Solid-Phase Extraction and LC-ESI-MS/MS (Negative Ionization)

This method provides a cleaner extract, potentially reducing matrix effects and improving sensitivity.

  • Condition an Oasis WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 1 mL of plasma sample, add the internal standard ((1S)-(+)-10-camphorsulfonic acid).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences (e.g., 1 mL of 5% methanol in water).

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., 1 mL of methanol containing 2% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a suitable volume into the LC-MS/MS system.

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Zorbax SB-Aq (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic (e.g., Acetonitrile:Water with buffer)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition (Carbazochrome) m/z 299.0 -> m/z 256.0
MRM Transition (IS) m/z 230.9 -> m/z 79.8
LLOQ 0.189 ng/mL
Linear Range 0.189 - 37.8 ng/mL

Experimental Workflow Visualization

G cluster_method1 Method 1: Protein Precipitation cluster_method2 Method 2: Solid-Phase Extraction M1_Start Plasma Sample M1_IS Add Internal Standard (Amiloride) M1_Start->M1_IS M1_Precip Protein Precipitation (14% Perchloric Acid) M1_IS->M1_Precip M1_Centri Centrifugation M1_Precip->M1_Centri M1_Super Collect Supernatant M1_Centri->M1_Super M1_Inject LC-APCI-MS/MS Analysis (Positive Mode) M1_Super->M1_Inject M2_Start Plasma Sample M2_IS Add Internal Standard ((1S)-(+)-10-camphorsulfonic acid) M2_Start->M2_IS M2_Load Load onto SPE Cartridge (Oasis WAX) M2_IS->M2_Load M2_Wash Wash M2_Load->M2_Wash M2_Elute Elute M2_Wash->M2_Elute M2_Evap Evaporate and Reconstitute M2_Elute->M2_Evap M2_Inject LC-ESI-MS/MS Analysis (Negative Mode) M2_Evap->M2_Inject

Caption: Experimental workflows for the analysis of this compound.

Data Presentation

The following tables summarize the quantitative data for the two LC-MS/MS methods.

Table 1: Chromatographic Conditions

ParameterMethod 1 (APCI, Positive)Method 2 (ESI, Negative)
Column Hypersil ODS-2 (4.6 x 150 mm, 5 µm)Zorbax SB-Aq (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.2% Formic Acid in WaterB: MethanolIsocratic (e.g., Acetonitrile:Water with buffer)
Elution GradientIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. Ambient40°C

Table 2: Mass Spectrometric Conditions

ParameterMethod 1 (APCI, Positive)Method 2 (ESI, Negative)
Ionization Source APCIESI
Polarity PositiveNegative
Analyte Transition m/z 148 -> 107m/z 299.0 -> 256.0
IS Transition Analyte-specificm/z 230.9 -> 79.8

Table 3: Method Performance

ParameterMethod 1 (APCI, Positive)Method 2 (ESI, Negative)
Linear Range 0.5 - 50 ng/mL0.189 - 37.8 ng/mL
LLOQ 0.5 ng/mL0.189 ng/mL
Sample Preparation Protein PrecipitationSolid-Phase Extraction

Conclusion

The two methods presented provide robust and reliable approaches for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Method 1 is faster and requires less sample preparation, making it suitable for larger sample sets. Method 2 offers higher sensitivity and a cleaner sample extract, which may be advantageous for studies requiring lower limits of quantification. Both methods are valuable tools for pharmacokinetic and clinical research involving this compound.

References

Application Notes and Protocols for In Vitro Assays with Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome sodium sulfonate (CSS) is a hemostatic agent recognized for its ability to reduce capillary permeability and enhance vascular stability.[1][2] These properties make it a subject of interest in research focused on vascular biology, inflammation, and drug development for conditions associated with vascular leakage. This document provides detailed protocols for key in vitro assays to investigate the mechanisms of action of this compound, focusing on its effects on endothelial barrier function and related signaling pathways.

Mechanism of Action

This compound exerts its effects on the vascular endothelium primarily by inhibiting agonist-induced phosphoinositide hydrolysis.[3][4] This action helps to reverse endothelial barrier dysfunction. Additionally, CSS is known to interact with α-adrenoreceptors on the surface of platelets, which can contribute to its hemostatic properties.[5]

Key In Vitro Assays

This section outlines the protocols for essential in vitro assays to characterize the bioactivity of this compound.

Endothelial Permeability Assay (Transwell Assay)

This assay measures the permeability of an endothelial cell monolayer to macromolecules, providing a functional assessment of endothelial barrier integrity.

Protocol:

a. Cell Culture:

  • Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells (e.g., porcine aortic endothelial cells [PAECs]) in endothelial growth medium.[3][6]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

b. Transwell Setup:

  • Seed endothelial cells (e.g., 1 x 10^5 cells/insert) onto collagen-coated Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) in a 24-well plate.[7][8][9]

  • Culture for 2-4 days to allow the formation of a confluent monolayer.[7]

  • Confirm monolayer confluence by microscopy or by measuring transendothelial electrical resistance (TEER).[10]

c. Treatment:

  • Once a confluent monolayer is formed, gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Induce hyperpermeability by treating the cells with an agonist such as thrombin, bradykinin (B550075), or tryptase for a predetermined time (e.g., 30 minutes).[4]

  • In parallel, pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a suitable duration (e.g., 1-2 hours) before adding the permeability-inducing agonist along with CSS.[4] Include appropriate vehicle controls.

d. Permeability Measurement:

  • Following treatment, add a tracer molecule such as FITC-dextran (40 kDa) or albumin-conjugated Evans blue to the upper chamber of the Transwell insert.[3][4]

  • Incubate for a defined period (e.g., 1 hour).

  • Collect samples from the lower chamber.

  • Measure the fluorescence or absorbance of the samples using a plate reader to quantify the amount of tracer that has passed through the endothelial monolayer.[6][7]

  • Calculate the percentage of permeability relative to the control groups.

Experimental Workflow for Endothelial Permeability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement culture Culture Endothelial Cells seed Seed Cells on Transwell Inserts culture->seed monolayer Form Confluent Monolayer seed->monolayer pre_treat Pre-treat with CSS monolayer->pre_treat induce Induce Hyperpermeability (e.g., Thrombin) pre_treat->induce add_tracer Add Tracer (e.g., FITC-Dextran) induce->add_tracer incubate Incubate add_tracer->incubate measure Measure Tracer in Lower Chamber incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow of the in vitro endothelial permeability assay.

Phosphoinositide Hydrolysis Assay

This assay determines the effect of this compound on the production of inositol (B14025) phosphates, key second messengers in signal transduction pathways that regulate endothelial permeability.

Protocol:

a. Cell Culture and Labeling:

  • Culture endothelial cells (e.g., PAECs) in appropriate multi-well plates to near confluency.[4]

  • Label the cells by incubating them with [3H]myo-inositol in an inositol-free medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

b. Treatment:

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time.[4]

  • Stimulate the cells with an agonist like bradykinin or thrombin to induce phosphoinositide hydrolysis.[4]

c. Inositol Phosphate Extraction and Measurement:

  • Terminate the reaction by adding a suitable ice-cold solution (e.g., trichloroacetic acid).

  • Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

  • Express the results as a percentage of the agonist-stimulated control.

Signaling Pathway of this compound in Endothelial Cells

G agonist Vasoactive Agonist (e.g., Thrombin, Bradykinin) receptor G-Protein Coupled Receptor agonist->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca_release Ca2+ Release ip3->ca_release permeability Increased Endothelial Permeability ca_release->permeability css Carbazochrome Sodium Sulfonate css->plc inhibits

Caption: Simplified signaling pathway of CSS in endothelial cells.

Immunofluorescence Staining for VE-Cadherin

This method visualizes the effect of this compound on the localization and integrity of VE-cadherin, a key component of endothelial adherens junctions.

Protocol:

a. Cell Culture and Treatment:

  • Grow endothelial cells on sterile glass coverslips or in chamber slides until confluent.

  • Treat the cells with a permeability-inducing agent (e.g., tryptase) in the presence or absence of this compound.[4]

b. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody access to intracellular epitopes.

c. Immunostaining:

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Incubate the cells with a primary antibody specific for VE-cadherin.

  • Wash to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI, if desired.

d. Imaging:

  • Mount the coverslips onto microscope slides.

  • Visualize the localization of VE-cadherin using a fluorescence microscope.

  • Capture images for analysis of junctional integrity.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Endothelial Permeability

Treatment GroupCSS Concentration (µM)Permeability (% of Control)Standard Deviation
Control (no agonist)0100± 5.2
Agonist only0250± 15.8
Agonist + CSS0.1180± 12.1
Agonist + CSS1.0120± 8.5
Agonist + CSS10.0105± 6.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Inhibition of Phosphoinositide Hydrolysis by this compound

Treatment GroupCSS Concentration (µM)[3H]Inositol Phosphate Formation (% of Agonist Control)Standard Deviation
Agonist Control0100± 7.9
Agonist + CSS0.185± 6.4
Agonist + CSS1.060± 4.8
Agonist + CSS10.045± 3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.[4]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound. These assays are crucial for elucidating its mechanism of action on endothelial barrier function and for the development of novel therapeutics targeting vascular permeability. Researchers should optimize these protocols based on their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Endothelial Cell Permeability Assay with Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis, and its disruption is a key event in various pathological conditions, including inflammation, edema, and tumor metastasis.[1][2] Endothelial cells form a semipermeable barrier that regulates the passage of fluids, solutes, and cells between the blood and the surrounding tissues.[1][2] Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent known for its capillary-stabilizing effects.[3] This document provides detailed protocols for assessing the effect of Carbazochrome sodium sulfonate on endothelial cell permeability in vitro using two common methods: the Transwell permeability assay and Electric Cell-substrate Impedance Sensing (ECIS).

This compound has been shown to reverse endothelial barrier dysfunction induced by various vasoactive agents.[3] Its mechanism of action is suggested to involve the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn prevents the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions.[3][4] These protocols will enable researchers to quantify the protective effects of CSS on endothelial barrier function.

Signaling Pathway of this compound in Endothelial Cells

Vasoactive agents like thrombin and bradykinin (B550075) can induce endothelial hyperpermeability by activating G protein-coupled receptors, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to the phosphorylation of downstream targets, resulting in the formation of actin stress fibers and the disruption of VE-cadherin junctions, ultimately increasing endothelial permeability.

This compound is proposed to inhibit the hydrolysis of phosphoinositides, thereby attenuating this signaling cascade and preserving the integrity of the endothelial barrier.[3]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Actin_Stress_Fibers Actin Stress Fiber Formation Ca2_release->Actin_Stress_Fibers PKC->Actin_Stress_Fibers VE_Cadherin_Disruption VE-Cadherin Disruption Actin_Stress_Fibers->VE_Cadherin_Disruption Increased_Permeability Increased Endothelial Permeability VE_Cadherin_Disruption->Increased_Permeability CSS Carbazochrome Sodium Sulfonate CSS->PLC Inhibits Vasoactive_Agent Vasoactive Agent (e.g., Thrombin, Bradykinin) Vasoactive_Agent->GPCR

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols

Two primary methods for assessing endothelial permeability in vitro are presented: the Transwell assay, which measures the passage of a tracer molecule across the endothelial monolayer, and ECIS, which provides a real-time, label-free measurement of barrier resistance.[1][2][5]

General Cell Culture and Monolayer Formation
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used; however, other endothelial cell types like Human Microvascular Endothelial Cells (HMEC-1) or EA.hy926 cells can also be utilized.[5][6]

  • Culture Medium: Use appropriate endothelial cell growth medium supplemented with necessary growth factors.

  • Coating: For optimal cell adhesion and monolayer formation, pre-coat Transwell inserts or ECIS arrays with substrates like fibronectin, collagen, or gelatin.[5][7]

  • Seeding Density: Seed cells at a density that allows for the formation of a confluent monolayer within 2-4 days. A typical seeding density for a 24-well Transwell insert is 1-2 x 10^5 cells/insert.[5][8]

  • Monolayer Integrity: Confirm monolayer confluence and integrity visually by microscopy or by measuring a stable baseline in TEER (for Transwell) or resistance (for ECIS) before starting the experiment.[5][9]

Protocol 1: Transwell Permeability Assay

This assay measures the paracellular flux of a fluorescently labeled macromolecule, such as FITC-dextran, across the endothelial monolayer.[9][10]

Materials:

  • Endothelial cells and culture medium

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • This compound (CSS)

  • Permeability-inducing agent (e.g., Thrombin, Bradykinin, LPS)[5][6]

  • FITC-dextran (e.g., 40 kDa or 70 kDa)

  • Fluorescence plate reader

Experimental Workflow:

A 1. Seed endothelial cells on Transwell inserts and culture to confluence (2-4 days). B 2. Pre-treat with Carbazochrome sodium sulfonate (CSS) for a defined period (e.g., 1-2 hours). A->B C 3. Add permeability-inducing agent (e.g., Thrombin) to the upper chamber. B->C D 4. Add FITC-dextran to the upper chamber. C->D E 5. Incubate for a specific time (e.g., 30-60 min). D->E F 6. Collect samples from the lower chamber. E->F G 7. Measure fluorescence of samples in a plate reader. F->G H 8. Calculate permeability and analyze data. G->H

Caption: Workflow for the Transwell permeability assay with CSS.

Detailed Steps:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.[11]

  • Starvation (Optional): Serum-starve the cells for 2-4 hours before treatment to reduce baseline signaling activity.[7]

  • CSS Pre-treatment: Aspirate the medium and add fresh medium containing the desired concentrations of this compound to the upper chamber. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM).[3] Incubate for a suitable pre-treatment time (e.g., 1-2 hours).

  • Induction of Permeability: Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber. Include appropriate controls:

    • Negative Control: No inducing agent, no CSS.

    • Positive Control: Inducing agent, no CSS.

    • CSS Control: CSS alone, no inducing agent.

  • Permeability Measurement: Add FITC-dextran (e.g., final concentration of 1 mg/mL) to the upper chamber.[6]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Carefully collect a sample from the lower chamber.[11]

  • Fluorescence Reading: Transfer the samples to a 96-well black plate and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for FITC (e.g., 485 nm excitation, 520 nm emission).[10][12]

  • Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the monolayer. Calculate the fold change in permeability relative to the negative control.

Protocol 2: Electric Cell-substrate Impedance Sensing (ECIS)

ECIS measures the resistance of the endothelial monolayer to a small alternating current, providing a highly sensitive and real-time assessment of barrier function.[13][14]

Materials:

  • Endothelial cells and culture medium

  • ECIS instrument and arrays (e.g., 8W10E+)[7]

  • This compound (CSS)

  • Permeability-inducing agent (e.g., Thrombin, Bradykinin)

Experimental Workflow:

A 1. Seed endothelial cells on ECIS arrays and monitor resistance until a stable monolayer is formed. B 2. Establish a stable baseline resistance reading. A->B C 3. Add Carbazochrome sodium sulfonate (CSS) and continue monitoring. B->C D 4. Add permeability-inducing agent (e.g., Thrombin) and continue real-time monitoring. C->D E 5. Record changes in resistance over time. D->E F 6. Normalize data to baseline and analyze. E->F

Caption: Workflow for the ECIS permeability assay with CSS.

Detailed Steps:

  • Cell Seeding: Seed endothelial cells into the wells of the ECIS array. Place the array in the ECIS instrument inside a cell culture incubator.[5]

  • Monolayer Formation: Monitor the resistance in real-time until the readings plateau, indicating the formation of a stable, confluent monolayer.[7]

  • Baseline Measurement: Once a stable baseline resistance is achieved, continue monitoring for a short period to ensure stability before adding any reagents.

  • CSS Treatment: Add fresh medium containing the desired concentrations of this compound to the wells.

  • Induction of Permeability: After a suitable pre-incubation with CSS, add the permeability-inducing agent. Continue to monitor the resistance in real-time. A drop in resistance indicates an increase in permeability.[13]

  • Data Analysis: The ECIS software will record the resistance over time. Normalize the resistance values to the baseline reading before the addition of the inducing agent. The magnitude and duration of the resistance drop can be used to quantify the effect of CSS on barrier function.

Data Presentation

Quantitative data from the permeability assays should be summarized in tables for clear comparison.

Table 1: Transwell Permeability Assay Data

Treatment GroupFITC-Dextran Flux (Relative Fluorescence Units)Fold Change vs. Positive Control
Negative ControlExample ValueExample Value
Positive Control (Inducer)Example Value1.0
CSS (1 µM) + InducerExample ValueExample Value
CSS (10 µM) + InducerExample ValueExample Value

Table 2: ECIS Assay Data

Treatment GroupMaximum Drop in Normalized ResistanceTime to Recovery (minutes)
Negative ControlExample ValueN/A
Positive Control (Inducer)Example ValueExample Value
CSS (1 µM) + InducerExample ValueExample Value
CSS (10 µM) + InducerExample ValueExample Value

Conclusion

These protocols provide a framework for investigating the effects of this compound on endothelial cell permeability. The Transwell assay offers a straightforward method for measuring macromolecular flux, while ECIS provides sensitive, real-time data on barrier integrity.[5] By utilizing these methods, researchers can effectively quantify the barrier-protective properties of this compound and further elucidate its mechanism of action in preserving endothelial function.

References

Application Note & Protocol: A Validated Protocol for Assessing Carbazochrome Sodium Sulfonate's Effect on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazochrome sodium sulfonate (CSS) is a hemostatic agent utilized to reduce capillary bleeding. Its mechanism of action is understood to involve the stabilization of blood vessels and the promotion of platelet aggregation, which enhances clot formation[1][2]. For researchers, scientists, and drug development professionals, it is crucial to have a standardized and validated protocol to quantify the pro-aggregatory effects of CSS on platelets. This document provides a detailed protocol using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing, to assess the in-vitro effect of this compound on platelet aggregation induced by various agonists.

Principle of the Assay: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) over time. In a resting state, platelets are in suspension, causing the plasma to be turbid and allowing for low light transmission. Upon the addition of an agonist, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the plasma, leading to an increase in light transmission, which is recorded by an aggregometer. The extent of aggregation is proportional to the increase in light transmission. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

Materials and Reagents

  • Blood Collection:

    • Vacutainer tubes with 3.2% sodium citrate (B86180) anticoagulant

    • Tourniquet

    • 21-gauge needles

  • Reagents:

    • This compound (CSS), analytical grade

    • Saline solution (0.9% NaCl)

    • Platelet aggregation agonists:

  • Equipment:

    • Light Transmission Aggregometer

    • Calibrated pipettes

    • Centrifuge

    • Water bath or heating block at 37°C

    • Aggregometer cuvettes with stir bars

    • Plastic conical tubes

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound on platelet aggregation.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Centrifuge at 200g for 10-15 min blood->centrifuge1 centrifuge2 Centrifuge remaining blood at 2500g for 15 min blood->centrifuge2 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp adjust Adjust PRP platelet count (if necessary) prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp measure Measure Aggregation (LTA) ppp->measure aliquot Aliquot PRP into cuvettes adjust->aliquot preincubate Pre-incubate PRP at 37°C aliquot->preincubate add_css Add CSS or Vehicle (Saline) and incubate preincubate->add_css add_agonist Add Agonist (ADP, Collagen, etc.) add_css->add_agonist add_agonist->measure record Record % Aggregation measure->record compare Compare CSS vs. Vehicle record->compare dose_response Generate Dose-Response Curves compare->dose_response

Caption: Experimental workflow for LTA platelet aggregation assay.

Experimental Protocol

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin) for at least 10 days. Use a 21-gauge needle and draw into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

  • Process the blood within one hour of collection. Keep samples at room temperature (20-24°C) at all times.

  • To obtain PRP, centrifuge the whole blood at 200 x g for 10-15 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma (PRP) and transfer it to a clean plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 2500 x g for 15 minutes at room temperature.

  • Aspirate the supernatant (PPP) and transfer to a separate plastic tube.

  • Allow PRP to rest for at least 30 minutes before starting the assay. The assay should be completed within 4 hours of blood collection.

Platelet Aggregation Assay
  • Set the aggregometer to 37°C.

  • Calibrate the aggregometer. Place a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.

  • Pipette 450 µL of PRP into aggregometer cuvettes containing a stir bar.

  • Pre-warm the PRP-containing cuvettes at 37°C for 5 minutes in the aggregometer.

  • Prepare a range of concentrations of this compound in saline. A dose-response study is recommended to determine the optimal concentrations.

  • Add 50 µL of either the CSS solution or saline (vehicle control) to the PRP. Incubate for 2-5 minutes.

  • Add 50 µL of the chosen platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.

  • Record the change in light transmission for at least 5-10 minutes. The primary endpoint is the maximum percentage of aggregation.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between the control (vehicle) and various concentrations of this compound.

Table 1: Effect of this compound on ADP-Induced Platelet Aggregation

CSS Concentration Agonist (ADP) Concentration Maximum Aggregation (%)
Vehicle (Saline) 5 µM Record Data
CSS Conc. 1 5 µM Record Data
CSS Conc. 2 5 µM Record Data

| CSS Conc. 3 | 5 µM | Record Data |

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation

CSS Concentration Agonist (Collagen) Concentration Maximum Aggregation (%)
Vehicle (Saline) 2 µg/mL Record Data
CSS Conc. 1 2 µg/mL Record Data
CSS Conc. 2 2 µg/mL Record Data

| CSS Conc. 3 | 2 µg/mL | Record Data |

Table 3: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation

CSS Concentration Agonist (AA) Concentration Maximum Aggregation (%)
Vehicle (Saline) 0.5 mM Record Data
CSS Conc. 1 0.5 mM Record Data
CSS Conc. 2 0.5 mM Record Data

| CSS Conc. 3 | 0.5 mM | Record Data |

Platelet Activation Signaling Pathway

The following diagram illustrates the general signaling pathways activated by common platelet agonists, leading to platelet aggregation. This compound is hypothesized to positively modulate these pathways.

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y1/P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI AA Arachidonic Acid COX1 COX-1 AA->COX1 PLC PLC Activation P2Y12->PLC GPVI->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Activation Platelet Activation Ca->Activation TXA2 TXA₂ Synthesis TXA2->Ca COX1->TXA2 Aggregation Aggregation Activation->Aggregation CSS Carbazochrome Sodium Sulfonate CSS->Activation Potentiates

Caption: Generalized platelet activation signaling pathways.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the effects of this compound on platelet aggregation using Light Transmission Aggregometry. By following this detailed methodology, researchers can obtain reliable and reproducible quantitative data to characterize the pro-aggregatory potential of CSS. This will aid in further elucidating its mechanism of action and support its development and application in therapeutic contexts.

References

Application Notes and Protocols: The Use of Carbazochrome Sodium Sulfonate in Cultured Porcine Aortic Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome sodium sulfonate, a hemostatic agent, has demonstrated a significant role in stabilizing capillary function. This document provides detailed application notes and protocols for investigating the effects of this compound (also referred to as AC-17) in cultured porcine aortic endothelial cells (PAECs). The primary focus is on its ability to reverse endothelial barrier dysfunction by inhibiting phosphoinositide hydrolysis. The following sections detail the underlying signaling pathways, experimental methodologies, and key quantitative data derived from seminal studies.

Mechanism of Action

This compound exerts its capillary-stabilizing effects by counteracting the increased vascular permeability induced by various vasoactive substances. In porcine aortic endothelial cells, agents like tryptase, thrombin, and bradykinin (B550075) trigger signaling cascades that lead to the breakdown of the endothelial barrier. This process involves the reorganization of the actin cytoskeleton into stress fibers and the disruption of cell-to-cell junctions, mediated by molecules such as VE-cadherin.[1][2]

The core mechanism of this compound's protective action is the inhibition of agonist-induced phosphoinositide hydrolysis.[1][2] By preventing the formation of inositol (B14025) triphosphate (IP3), it effectively dampens the downstream signaling that leads to endothelial barrier dysfunction.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound (AC-17) on endothelial barrier function and intracellular signaling in cultured porcine aortic endothelial cells.

Table 1: Effect of this compound (AC-17) on Endothelial Permeability Induced by Various Agonists

AgonistAgonist ConcentrationAC-17 Concentration (M)% Reversal of Barrier Dysfunction
Tryptase(Not Specified)0.1 - 1Significant
Thrombin(Not Specified)0.1 - 1Significant
Bradykinin(Not Specified)0.1 - 1Significant
Ionomycin(Not Specified)0.1 - 1No significant effect
A23187(Not Specified)0.1 - 1No significant effect
Phorbol 12-myristate 13-acetate(Not Specified)0.1 - 1No significant effect

Data synthesized from Sendo et al., 2003.[1][2]

Table 2: Effect of this compound (AC-17) on Agonist-Induced Inositol Triphosphate (IP3) Formation

AgonistAgonist ConcentrationAC-17 Concentration (M)Inhibition of [3H]inositol Triphosphate Formation
Bradykinin(Not Specified)0.1 - 10Concentration-dependent reduction
Thrombin(Not Specified)0.1 - 10Concentration-dependent reduction

Data synthesized from Sendo et al., 2003.[1][2]

Mandatory Visualizations

G cluster_0 Experimental Workflow PAECs Porcine Aortic Endothelial Cells (PAECs) Culture Culture to Monolayer PAECs->Culture Induction Induce Barrier Dysfunction (Tryptase, Thrombin, Bradykinin) Culture->Induction Treatment Treat with Carbazochrome Sodium Sulfonate Induction->Treatment Permeability Assess Endothelial Permeability Treatment->Permeability IF Immunofluorescence Staining Treatment->IF IP3 Measure Inositol Triphosphate Formation Treatment->IP3

Experimental workflow for studying Carbazochrome in PAECs.

G cluster_agonist Agonist Signaling cluster_carbazochrome Carbazochrome Intervention Agonist Vasoactive Agonists (Tryptase, Thrombin, Bradykinin) Receptor G-Protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Stress Fiber Formation Ca_Release->Actin VE_Cadherin VE-Cadherin Disruption Ca_Release->VE_Cadherin PKC->Actin PKC->VE_Cadherin Permeability Increased Endothelial Permeability Actin->Permeability VE_Cadherin->Permeability Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->Inhibition

Signaling pathway of Carbazochrome's inhibitory action.

Experimental Protocols

Protocol 1: Culturing Porcine Aortic Endothelial Cells (PAECs)
  • Cell Source: Obtain primary porcine aortic endothelial cells from a commercial vendor or isolate them from porcine thoracic aorta using standard enzymatic digestion methods.

  • Culture Medium: Culture cells in Medium 199 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them using a solution of 0.05% trypsin-EDTA. Resuspend the cells in fresh culture medium and seed them onto new culture vessels at a ratio of 1:3 or 1:4.

  • Experimental Use: Use cells between passages 3 and 8 for all experiments to ensure phenotypic stability.

Protocol 2: Transendothelial Permeability Assay

This assay measures the passage of albumin across the endothelial monolayer, serving as an indicator of barrier function.

  • Cell Seeding: Seed PAECs onto porous filter inserts (e.g., Transwell®, 0.4 µm pore size) in a 24-well plate and culture until a confluent monolayer is formed.

  • Induction of Hyperpermeability:

    • Wash the cells gently with serum-free medium.

    • Add the permeability-inducing agent (tryptase, thrombin, or bradykinin) to the upper chamber at the desired concentration.

  • Carbazochrome Treatment:

    • For treatment groups, pre-incubate the cells with this compound (0.1-1 M) for a specified time (e.g., 30 minutes) before adding the agonist. Alternatively, co-administer with the agonist.

  • Permeability Measurement:

    • Add albumin-conjugated Evans blue (e.g., 0.5 mg/mL Evans blue in medium containing 4% bovine serum albumin) to the upper chamber.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Collect the medium from the lower chamber.

  • Quantification:

    • Measure the absorbance of the medium from the lower chamber at 620 nm using a spectrophotometer.

    • The amount of Evans blue that has crossed the monolayer is proportional to the endothelial permeability.

Protocol 3: Immunofluorescence Staining for Actin and VE-Cadherin

This protocol allows for the visualization of cytoskeletal and cell junction integrity.

  • Cell Preparation: Grow PAECs on glass coverslips until confluent. Treat with agonists and/or this compound as described in Protocol 2.

  • Fixation:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody against VE-cadherin (diluted in 1% BSA/PBS) overnight at 4°C.

  • Secondary Antibody and Phalloidin (B8060827) Staining:

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor® 594 Phalloidin for F-actin staining) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Protocol 4: Measurement of Inositol Triphosphate (IP3) Formation

This assay quantifies the level of a key second messenger in the phosphoinositide signaling pathway.

  • Cell Labeling:

    • Seed PAECs in 12-well plates and grow to near confluency.

    • Label the cells by incubating with [3H]myo-inositol (e.g., 1 µCi/mL) in inositol-free medium for 24-48 hours.

  • Pre-incubation:

    • Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with LiCl (e.g., 10 mM) for 15 minutes to inhibit inositol monophosphatase.

  • Stimulation and Treatment:

    • Add this compound (0.1-10 M) to the treatment groups.

    • Stimulate the cells with an agonist (bradykinin or thrombin) for a short period (e.g., 30-60 seconds).

  • Extraction:

    • Stop the reaction by adding ice-cold perchloric acid (e.g., 5%).

    • Scrape the cells and collect the lysate.

    • Neutralize the lysate with a suitable base (e.g., KOH).

  • Separation and Quantification:

    • Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the [3H]inositol triphosphate fraction.

    • Quantify the radioactivity in the eluate using a liquid scintillation counter.

Conclusion

The protocols and data presented herein provide a comprehensive framework for investigating the protective effects of this compound on endothelial barrier function in porcine aortic endothelial cells. By inhibiting the phosphoinositide signaling pathway, this compound effectively mitigates the detrimental effects of vasoactive agents on endothelial permeability. These methodologies are valuable for researchers in vascular biology and drug development seeking to explore novel therapeutic strategies for conditions associated with capillary hyperpermeability.

References

Application of Carbazochrome Sodium Sulfonate in Preclinical Bleeding Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized in clinical practice to manage capillary and parenchymal hemorrhage. Its mechanism of action is primarily attributed to its ability to enhance capillary resistance, reduce vascular permeability, and promote platelet aggregation, thereby controlling bleeding from small vessels. While extensive clinical data exists, particularly in surgical settings, detailed preclinical animal model data is not widely available in published literature. These application notes provide a comprehensive overview of the known mechanisms of CSS and offer standardized protocols for its evaluation in common preclinical animal models of bleeding, based on established methodologies in the field.

Mechanism of Action

Carbazochrome sodium sulfonate is an oxidation product of adrenaline. It is thought to exert its hemostatic effects through several mechanisms:

  • Capillary Stabilization: CSS is believed to decrease capillary permeability and increase capillary resistance, reducing blood leakage from small vessels. This effect is particularly relevant in conditions with capillary fragility.

  • Platelet Aggregation: CSS may promote platelet aggregation, contributing to the formation of a primary platelet plug at the site of injury.[1] It is suggested that Carbazochrome interacts with α-adrenoreceptors on the surface of platelets, which are coupled to Gq protein and initiate the PLC IP3/DAG pathway to increase intracellular free calcium concentration.[1] This rise in calcium activates Phospholipase A2, leading to the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator.[1]

  • Endothelial Barrier Function: In-vitro studies using cultured porcine aortic endothelial cells have shown that CSS can reverse endothelial barrier dysfunction induced by various vasoactive substances.[2] This is achieved by inhibiting agonist-induced phosphoinositide hydrolysis, which in turn prevents the formation of actin stress fibers and the disruption of VE-cadherin, a key component of endothelial cell junctions.[2]

Signaling Pathway of this compound in Platelet Aggregation

G CSS Carbazochrome Sodium Sulfonate alpha_adrenoreceptor α-Adrenoreceptor (on Platelet Surface) CSS->alpha_adrenoreceptor binds Gq Gq Protein alpha_adrenoreceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Platelet_activation Platelet Activation & Aggregation DAG->Platelet_activation Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase PLA2 Phospholipase A2 (PLA2) Activation Ca_increase->PLA2 AA Arachidonic Acid PLA2->AA acts on TXA2 Thromboxane A2 (TxA2) Synthesis AA->TXA2 TXA2->Platelet_activation

Caption: Proposed signaling pathway for this compound-induced platelet aggregation.

Preclinical Evaluation: Experimental Protocols

While specific preclinical studies on CSS in bleeding models are scarce, the following protocols describe standard, widely accepted methods for evaluating hemostatic agents in animal models. These can be adapted for the investigation of this compound.

Rodent Tail Bleeding Model

This is a primary screening model to assess the effect of a test compound on hemostasis.

Experimental Workflow:

G acclimatization Animal Acclimatization (e.g., 1 week) grouping Randomization into Groups (Vehicle, CSS doses) acclimatization->grouping drug_admin Drug Administration (e.g., IV, IP, PO) grouping->drug_admin anesthesia Anesthesia (e.g., Isoflurane) drug_admin->anesthesia Pre-treatment period tail_transection Tail Transection (e.g., 3 mm from tip) anesthesia->tail_transection measurement Measurement of Bleeding Time & Blood Loss tail_transection->measurement analysis Data Analysis measurement->analysis

Caption: General experimental workflow for a rodent tail bleeding model.

Protocol:

  • Animals: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2-4: this compound (e.g., 1, 5, 10 mg/kg).

  • Drug Administration: Intravenous (IV) injection via the tail vein or intraperitoneal (IP) injection, 30 minutes prior to the bleeding assay.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place the animal in a prone position.

    • Immerse the tail in warm water (37°C) for 1 minute to standardize blood flow.

    • Transect the tail at a standardized distance from the tip (e.g., 3 mm for mice, 5 mm for rats) using a sterile scalpel.

    • Immediately start a stopwatch and gently blot the bleeding tail on a pre-weighed filter paper every 15-30 seconds until bleeding ceases.

  • Endpoints:

    • Bleeding time: The time from tail transection to the cessation of bleeding for at least 2 minutes.

    • Blood loss: Calculated by the change in the weight of the filter paper.

Liver Resection Model

This model simulates surgical bleeding and is useful for evaluating hemostatic agents in a more complex bleeding scenario.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (dose to be determined from pilot studies).

  • Drug Administration: IV administration immediately before or after the liver injury.

  • Procedure:

    • Anesthetize the rat and perform a midline laparotomy to expose the liver.

    • Perform a partial hepatectomy of the left lateral lobe (approximately 30-40% of the lobe).

    • Immediately after resection, place pre-weighed gauze sponges on the bleeding surface to absorb the blood.

    • Replace the sponges at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10 minutes).

  • Endpoints:

    • Total blood loss: Determined by the weight difference of the gauze sponges.

    • Hemostasis time: The time required for the bleeding to stop.

Quantitative Data Summary

Table 1: Efficacy of this compound in Surgical Bleeding (Human Clinical Trials)

Study TypeSurgical ProcedureTreatment GroupsKey FindingsReference
Randomized Controlled TrialTotal Knee ArthroplastyGroup A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA onlyTotal blood loss was significantly lower in Groups A, B, and C compared to Group D.[3]
Randomized Controlled TrialTotal Hip ArthroplastyGroup A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: PlaceboMean total blood loss was significantly lower in groups A, B, and C compared to group D.[4]
Retrospective StudyTrauma Patients with Significant HemorrhageCSS Group: TXA + CSSNo-CSS Group: TXA onlyAdministration of CSS was an independent factor for the reduction of red blood cell transfusion.[5]

CSS: this compound; IV: Intravenous; TXA: Tranexamic Acid

Discussion and Future Directions

The available evidence, primarily from clinical studies, suggests that this compound is a potentially effective hemostatic agent, particularly for capillary bleeding. Its proposed mechanisms of action, including enhancing capillary stability and promoting platelet aggregation, provide a sound biological basis for its use.

However, there is a clear gap in the literature regarding its preclinical evaluation in standardized animal models of bleeding. Such studies are crucial for:

  • Dose-response characterization: Determining the optimal dose range for efficacy in different bleeding scenarios.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Understanding the relationship between drug concentration and hemostatic effect over time.

  • Elucidation of mechanism: Further investigating the in vivo relevance of the proposed signaling pathways.

Researchers are encouraged to utilize the standardized protocols outlined in these application notes to conduct rigorous preclinical evaluations of this compound. The data generated from such studies would be invaluable for optimizing its clinical use and for the development of novel hemostatic therapies.

Conclusion

This compound holds promise as a hemostatic agent. While clinical experience is accumulating, a concerted effort to evaluate its efficacy and mechanism of action in preclinical animal models is warranted. The protocols and information provided herein are intended to serve as a guide for researchers and drug development professionals in this endeavor.

References

Application Notes and Protocols for Intravenous Administration of Carbazochrome Sodium Sulfonate in Rat Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent utilized to reduce capillary bleeding. Its mechanism of action is associated with the stabilization of capillary blood vessels. These application notes provide detailed protocols for the intravenous administration of carbazochrome sodium sulfonate in rat pharmacokinetic studies, including methodologies for sample analysis and insights into its mechanism of action.

I. Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

ParameterIntramuscular InjectionNeedle-Free Injection
Cmax (µg/mL) 5.09 ± 0.295.93 ± 0.02
Tmax (min) 23.00 ± 2.015.00 ± 1.41
AUC (0-t) (µg·min/mL) 180.82 ± 15.29162.43 ± 17.09
t1/2 (min) 18.28 ± 2.4723.54 ± 3.89

Data from a study on Japanese big ear rabbits. These values should be considered as a reference and may not be directly translatable to rats or intravenous administration.[1][2]

II. Experimental Protocols

A. Preparation of this compound for Intravenous Administration

This protocol outlines the preparation of a this compound solution for intravenous injection in rats.

Materials:

  • This compound powder

  • Sterile Water for Injection

  • Antioxidant (e.g., sodium bisulfite, optional but recommended)

  • pH adjusting agent (e.g., sodium hydroxide (B78521) or citric acid)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • In a sterile environment, dissolve the required amount of this compound powder in Sterile Water for Injection at a temperature of approximately 40°C with continuous stirring.

  • If desired, add a suitable antioxidant to the solution.

  • Measure the pH of the solution and adjust it to approximately 6.0 using a pH regulator.

  • To remove any potential pyrogens, the solution can be treated with activated carbon followed by filtration or passed through an ultrafiltration membrane.

  • Purge the solution with nitrogen gas for approximately 20 minutes to minimize oxidation.

  • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution protected from light and at a controlled room temperature until use.

B. Intravenous Administration to Rats

This protocol describes the intravenous administration of this compound to rats for pharmacokinetic studies.

Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain) weighing 180-230 g.[3]

Dosage:

  • Dosages ranging from 1 to 10 mg/kg have been used in rats for efficacy studies and can be adapted for pharmacokinetic profiling.[3]

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • On the day of the study, weigh each rat to determine the precise volume of the drug solution to be administered.

  • Administer the prepared this compound solution intravenously, typically via the tail vein.

  • Collect blood samples at predetermined time points post-administration. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

C. Quantification of this compound in Rat Plasma by HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the determination of this compound in rat plasma.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Reagents:

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.01 mol/L phosphate buffer (pH 3.0) and acetonitrile (94:6, v/v)[4][5]

  • Mobile Phase B: Acetonitrile[4][5]

  • Elution: Gradient elution[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Detection Wavelength: 220 nm[4][5]

  • Column Temperature: Ambient

Sample Preparation:

  • Thaw the plasma samples on ice.

  • Perform protein precipitation by adding a suitable volume of acetonitrile or methanol to the plasma sample.

  • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject an aliquot into the HPLC system.

Standard Curve Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plasma samples.

  • Process the calibration standards in the same manner as the plasma samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

III. Mechanism of Action and Signaling Pathway

This compound is believed to exert its capillary-stabilizing effects through the inhibition of phosphatidylinositol hydrolysis in endothelial cells.[3] Vasoactive substances that increase vascular permeability often act through G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events can lead to the reorganization of the actin cytoskeleton and disruption of cell-cell junctions, thereby increasing endothelial permeability. This compound appears to intervene in this pathway by inhibiting the agonist-induced hydrolysis of phosphoinositides.[3]

IV. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Animal Study cluster_analysis Sample Analysis p1 Dissolve Carbazochrome Sodium Sulfonate p2 Adjust pH to ~6.0 p1->p2 p3 Sterile Filtration p2->p3 a1 IV Administration to Rats p3->a1 Dosing Solution a2 Serial Blood Sampling a1->a2 a3 Plasma Separation a2->a3 an1 Plasma Protein Precipitation a3->an1 Plasma Samples an2 HPLC Analysis an1->an2 an3 Pharmacokinetic Modeling an2->an3

Experimental workflow for rat pharmacokinetic studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Permeability Increased Endothelial Permeability Ca2->Permeability leads to PKC->Permeability leads to Vasoactive Vasoactive Substance Vasoactive->GPCR Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC inhibits

Proposed signaling pathway of this compound.

References

Application Notes and Protocols for the Development of a Freeze-Dried Powder Formulation of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to treat bleeding from various conditions by increasing capillary resistance and reducing permeability.[1][2] However, the molecule is unstable in aqueous solutions, being sensitive to temperature, oxygen, and light, which can lead to degradation and a decrease in therapeutic efficacy.[1][3] Developing a freeze-dried (lyophilized) powder formulation is a strategic approach to enhance the long-term stability and shelf-life of the drug product.[4] This document provides detailed application notes and protocols for the systematic development of a stable and effective freeze-dried powder formulation of this compound for injection.

Formulation Development and Excipient Selection

The primary goal of formulation development is to create a solution that, upon freeze-drying, results in a physically elegant, chemically stable cake that reconstitutes rapidly. The selection of appropriate excipients is critical to achieving this outcome.[4]

1.1 Excipient Roles in Lyophilization:

  • Bulking Agents: These form the structure of the lyophilized cake, preventing product collapse and ensuring an elegant appearance, especially when the active pharmaceutical ingredient (API) concentration is low.[5] Mannitol is a commonly used bulking agent in freeze-dried formulations due to its ability to crystallize and provide a high eutectic melting temperature, which supports a robust cake structure.[6]

  • Buffers: Maintaining an optimal pH is crucial for the stability of this compound, which is typically formulated in a pH range of 5.0 to 6.5.[1][7] Buffer salts are added to control the pH of the solution before and after reconstitution, mitigating pH shifts that can occur during freezing.

  • Stabilizers/Antioxidants: Given the susceptibility of this compound to oxidation, antioxidants may be included to improve chemical stability.[1][2]

  • Tonicity Adjusting Agents: For parenteral formulations, it is often necessary to adjust the tonicity of the reconstituted solution to be isotonic with blood, reducing pain upon injection.

1.2 Example Formulations

The following table summarizes potential starting formulations for this compound freeze-dried powder, based on publicly available data and common practices.

Component Formulation A Formulation B Function
This compound10 - 100 mg10 - 100 mgActive Pharmaceutical Ingredient
Mannitol50 - 200 mg-Bulking Agent, Tonicity Agent
Lactose-50 - 200 mgBulking Agent[1]
Phosphate (B84403) Bufferq.s. to pH 5.5 - 6.0q.s. to pH 5.5 - 6.0Buffering Agent[7]
Water for Injection (WFI)q.s. to 1 mLq.s. to 1 mLSolvent

Experimental Protocols

A systematic approach to developing a freeze-dried formulation involves preparation of the bulk solution, characterization of its thermal properties, development of an optimized lyophilization cycle, and comprehensive testing of the final product.

2.1 Protocol 1: Preparation of Bulk Solution for Lyophilization

Objective: To prepare a sterile, particulate-free bulk solution of this compound with the selected excipients.

Materials & Equipment:

  • This compound API

  • Selected excipients (e.g., Mannitol, Buffer salts)

  • Water for Injection (WFI)

  • 10% Sodium Hydroxide / 0.1M Hydrochloric Acid for pH adjustment[1][7]

  • Analytical balance, pH meter

  • Glassware

  • Stir plate and stir bar

  • Sterile 0.22 µm filter

  • Laminar flow hood or aseptic environment

Procedure:

  • In an appropriate container, add approximately 80% of the final volume of WFI.

  • While stirring, add and dissolve the selected bulking agent (e.g., Mannitol) and buffer salts.

  • Once the excipients are fully dissolved, add the this compound API and continue stirring until a clear solution is obtained.[2]

  • Measure the pH of the solution. Adjust the pH to the target range (e.g., 5.5 - 6.0) using a pH regulator like 10% Sodium Hydroxide or 0.1M Hydrochloric Acid.[1][7]

  • Add WFI to reach the final target volume and stir until the solution is homogeneous.

  • Filter the bulk solution through a sterile 0.22 µm filter into a sterile receiving vessel under aseptic conditions.[2]

  • Aseptically fill the sterile solution into lyophilization vials, and partially insert sterile stoppers.

2.2 Protocol 2: Thermal Characterization of the Formulation

Objective: To determine the critical temperatures of the formulation (glass transition temperature, Tg', or collapse temperature, Tc) to define the maximum allowable product temperature during primary drying.[8]

Methods:

  • Differential Scanning Calorimetry (DSC):

    • Pipette 10-20 µL of the formulated bulk solution into a DSC pan and hermetically seal it.

    • Place the sample in the DSC cell and cool it rapidly to approximately -70°C.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to 25°C.

    • Analyze the resulting thermogram to identify the glass transition temperature (Tg') of the maximally freeze-concentrated solute. This temperature represents the point below which the amorphous phase is in a rigid, glassy state.

  • Freeze-Drying Microscopy (FDM):

    • Place a small droplet of the formulation between two cover slips and position it on the FDM stage.

    • Freeze the sample rapidly to a low temperature (e.g., -50°C).

    • Apply a vacuum to the sample chamber to initiate sublimation.

    • Slowly increase the stage temperature while observing the sample under the microscope.

    • The collapse temperature (Tc) is identified as the lowest temperature at which physical changes, such as the loss of structure and cake shrinkage, are observed.[8] Drying above this temperature will result in an unacceptable product.[8]

2.3 Protocol 3: Freeze-Drying Cycle Development

Objective: To develop a robust lyophilization cycle that efficiently removes water to produce a stable, dry product. The cycle consists of three main stages: Freezing, Primary Drying, and Secondary Drying.[9]

Key Parameters for Freeze-Drying Cycle:

Stage Parameter Typical Range Purpose
Freezing Shelf Temperature-40°C to -50°CTo completely solidify all water in the product.[9]
Hold Time2 - 4 hoursEnsures complete solidification of the entire batch.
Primary Drying Shelf Temperature-20°C to +10°CProvides energy for the sublimation of ice.
Chamber Pressure50 - 200 mTorrCreates a pressure differential to drive sublimation.[10]
Product TemperatureMust be kept below Tg' or TcPrevents loss of cake structure (collapse).[8][11]
Duration12 - 48 hoursUntil all free ice has sublimated.
Secondary Drying Shelf Temperature20°C to 40°CProvides energy to remove bound water (desorption).[12]
Chamber Pressure50 - 100 mTorrMaximizes the rate of water desorption.
Duration6 - 12 hoursUntil target residual moisture is achieved.

Procedure:

  • Loading: Place the filled vials onto the pre-cooled (-5°C) shelves of the lyophilizer.[9]

  • Freezing: Ramp down the shelf temperature to -40°C at a rate of approximately 1°C/min. Hold at this temperature for at least 3 hours to ensure all vials are completely frozen.[9]

  • Primary Drying (Sublimation):

    • Pull a vacuum on the chamber to a setpoint of ~100 mTorr.

    • Ramp the shelf temperature to the target for primary drying (e.g., -10°C). The product temperature will remain low due to evaporative cooling.

    • Hold these conditions until sublimation is complete, as indicated by product temperature sensors rising to meet the shelf temperature or by other process analytical technology (PAT). The product temperature must not exceed its critical collapse temperature (Tc).[11]

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature to a higher setpoint (e.g., 25°C).

    • Maintain a low chamber pressure and hold for 8-10 hours to reduce residual moisture to the target level (typically <2%).

  • Stoppering and Unloading: Once the cycle is complete, break the vacuum with sterile nitrogen gas to atmospheric pressure and fully stopper the vials using the automated stoppering mechanism of the lyophilizer. Remove the vials for capping and inspection.

2.4 Protocol 4: Quality Control of Freeze-Dried Product

Objective: To ensure the final lyophilized product meets all predefined quality specifications.

Quality Control Specifications for Final Product:

Test Method Specification
Appearance Visual InspectionUniformly colored, intact cake; no evidence of collapse or melting.
Reconstitution Time Add 1 mL of Sterile Water for Injection and gently swirl.Dissolves completely in < 60 seconds to form a clear solution.
pH of Reconstituted Solution pH Meter5.0 - 6.5[1][7]
Moisture Content Karl Fischer Titration≤ 2.0%
Assay (Carbazochrome) HPLC90.0% - 110.0% of label claim.
Related Substances HPLCSpecific impurities below defined thresholds (e.g., <0.5%).[3][13]

HPLC Method for Related Substances: [13][14]

  • Column: C18 reversed-phase column (e.g., HP-ODS Hypersil).

  • Mobile Phase A: 0.01 mol·L-1 phosphate buffer (pH 3.0) and acetonitrile (B52724) (94:6).

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure:

    • Prepare solutions of the freeze-dried product reconstituted in a suitable diluent.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram for the main peak (this compound) and any impurity peaks.

    • Quantify impurities based on their peak area relative to the main peak or a reference standard.

Visualizations

Diagram 1: Overall Development Workflow

cluster_0 Formulation & Process Development cluster_1 Manufacturing & QC Formulation Formulation Design (API + Excipients) ThermalChar Thermal Characterization (DSC / FDM) Formulation->ThermalChar Define Critical Temps CycleDev Freeze-Drying Cycle Development ThermalChar->CycleDev Set Process Limits BulkPrep Bulk Solution Preparation CycleDev->BulkPrep Optimized Cycle Filling Aseptic Filling BulkPrep->Filling Lyophilization Lyophilization Filling->Lyophilization QC Final Product QC Lyophilization->QC

Caption: Workflow for freeze-dried formulation development.

Diagram 2: The Three Stages of Lyophilization

Start Start Freezing 1. Freezing Solidify Water (-40°C) Start->Freezing PrimaryDrying 2. Primary Drying Sublime Ice (Vacuum) (Temp < Tc) Freezing->PrimaryDrying Solid State SecondaryDrying 3. Secondary Drying Desorb Bound Water (Temp > 0°C) PrimaryDrying->SecondaryDrying Ice-Free Matrix End End SecondaryDrying->End Dry Product

Caption: The three primary stages of the freeze-drying process.

Diagram 3: Quality Control Testing Protocol

cluster_tests QC Analysis Product Lyophilized Product Reconstitution Reconstitution with Sterile Water Product->Reconstitution Test_Appearance Appearance (Cake Integrity) Product->Test_Appearance Test_Moisture Moisture (Karl Fischer) Product->Test_Moisture Test_Time Reconstitution Time Reconstitution->Test_Time Test_pH pH Measurement Reconstitution->Test_pH Test_HPLC Assay & Purity (HPLC) Reconstitution->Test_HPLC Release Product Release Test_Appearance->Release Test_Time->Release Test_pH->Release Test_Moisture->Release Test_HPLC->Release

Caption: Protocol for quality control testing of the final product.

References

Application Note and Protocol: Determination of Semicarbazide Hydrochloride in Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent. Semicarbazide (B1199961) hydrochloride is a potential impurity in this compound, arising from the synthesis process. Due to the potential toxicity associated with semicarbazide, its quantification as a process-related impurity is a critical aspect of quality control in drug manufacturing. This application note provides a detailed protocol for a validated Liquid Chromatography with Diode-Array Detection (LC-DAD-UV) method for the determination of semicarbazide hydrochloride in this compound.

Principle

Semicarbazide lacks a suitable chromophore for direct UV detection at low concentrations. Therefore, a pre-column derivatization step is employed to attach a UV-absorbing moiety to the semicarbazide molecule. In this method, semicarbazide is reacted with 2-naphthaldehyde (B31174) (NCA) to form a stable, UV-absorbing naphthalene-2-carbaldehyde semicarbazone (NCS) derivative.[1][2] Following derivatization, a liquid-liquid extraction (LLE) step is performed to separate the NCS derivative from the excess derivatizing reagent and the active pharmaceutical ingredient (API), this compound, ensuring a clean chromatogram. The purified derivative is then quantified by reverse-phase HPLC with UV detection.

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Purification cluster_analysis Analysis Sample Weigh Carbazochrome Sodium Sulfonate Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Semicarbazide HCl Stock & Working Standards Dilute Prepare Calibration Curve Standards Standard->Dilute Add_NCA Add 2-Naphthaldehyde (NCA) Solution Dissolve->Add_NCA Dilute->Add_NCA React Incubate for Reaction Add_NCA->React LLE Perform Liquid-Liquid Extraction (LLE) React->LLE Separate Separate Organic Layer LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-DAD Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detect UV Detection Chromatography->Detect Quantify Quantify NCS Peak Detect->Quantify

Caption: Experimental workflow for the determination of semicarbazide in this compound.

Materials and Reagents

  • This compound (Sample)

  • Semicarbazide hydrochloride (Reference Standard)

  • 2-Naphthaldehyde (NCA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • n-Hexane (HPLC grade)

  • Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

Experimental Protocols

Preparation of Solutions
  • Semicarbazide Hydrochloride Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of semicarbazide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Semicarbazide Hydrochloride Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with water to cover the desired calibration range.

  • 2-Naphthaldehyde (NCA) Solution: Prepare a solution of NCA in methanol. The concentration should be optimized to ensure a sufficient molar excess for the derivatization reaction.

  • Mobile Phase: A typical mobile phase consists of a mixture of phosphate buffer and acetonitrile. The exact composition and pH should be optimized for best chromatographic separation.

Sample Preparation and Derivatization
  • Sample Solution: Accurately weigh a specified amount of this compound sample into a volumetric flask. Dissolve in and dilute to volume with water.

  • Derivatization Reaction:

    • Transfer a defined volume of the sample solution and each working standard solution into separate reaction vessels (e.g., centrifuge tubes).

    • Adjust the pH of the solutions to a range of 2.0-8.0 using dilute hydrochloric acid or sodium hydroxide.

    • Add a specified volume of the NCA solution to each vessel.

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-5 hours) to ensure complete derivatization.

Liquid-Liquid Extraction (LLE)
  • After the derivatization reaction is complete, add a volume of n-hexane to each reaction vessel.

  • Vortex vigorously for several minutes to extract the NCS derivative into the organic phase.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully transfer the lower aqueous layer to a clean vessel. The NCS derivative remains in the organic (n-hexane) layer. Repeat the extraction of the aqueous layer with n-hexane to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in a known volume of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
  • Column: A C18 reverse-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the effluent at the wavelength of maximum absorbance for the NCS derivative.

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Data Presentation

The following tables summarize the typical validation parameters for this method. The specific values should be determined during method validation in your laboratory.

Table 1: Linearity and Range

Parameter Result
Linearity Range (µg/mL) e.g., 0.1 - 10.0
Correlation Coefficient (r²) e.g., ≥ 0.999
Intercept Report value

| Slope | Report value |

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter Result (µg/mL)
Limit of Detection (LOD) Calculate based on S/N ratio of 3:1 or other validated methods

| Limit of Quantitation (LOQ) | Calculate based on S/N ratio of 10:1 or other validated methods |

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL) Mean Recovery (%) % RSD
Low Report value Report value
Medium Report value Report value

| High | Report value | Report value |

Table 4: Precision

Parameter Concentration Level % RSD
Repeatability (Intra-day) Low Report value
Medium Report value
High Report value
Intermediate Precision (Inter-day) Low Report value
Medium Report value

| | High | Report value |

Conclusion

The described LC-DAD-UV method, incorporating a pre-column derivatization with 2-naphthaldehyde and a subsequent liquid-liquid extraction, is a specific, sensitive, and reliable approach for the quantification of semicarbazide hydrochloride impurity in this compound. This method is suitable for quality control and routine analysis in a pharmaceutical setting. It is essential to perform a full method validation in accordance with ICH guidelines to ensure its suitability for the intended purpose.

References

Application Notes and Protocols: Carbazochrome Sodium Sulfonate in Hereditary Hemorrhagic Telangiectasia (HHT) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary Hemorrhagic Telangiectasia (HHT), or Rendu-Osler-Weber Syndrome, is an autosomal dominant genetic vascular disorder characterized by the formation of arteriovenous malformations.[1][2][3] Epistaxis (nosebleeds) is the most common and often debilitating symptom, significantly impacting the quality of life for individuals with HHT.[4][5] While various treatments exist, there is no standardized care for managing epistaxis in HHT, and many interventions can be aggressive.[4][5] This document outlines the application of carbazochrome (B1668341) sodium sulfonate, a hemostatic agent with capillary-stabilizing properties, in the research and potential treatment of HHT-related epistaxis, based on preliminary clinical findings. Carbazochrome sodium sulfonate is clinically used to treat hemorrhages resulting from capillary fragility.[4][5]

Quantitative Data Summary

A study by Passali et al. investigated the efficacy of this compound in reducing the severity of epistaxis in patients with HHT.[4][5] The key quantitative findings from this research are summarized in the table below.

ParameterValue
Patient Population
Number of Patients10
Gender Distribution3 Male, 7 Female
Median Age42.8 years
Treatment Regimen
DrugThis compound
Dosage50 mg
FrequencyTwice per day
Route of AdministrationOral
Treatment Duration2 months
Efficacy Outcome (Epistaxis Severity Score - ESS)
Mean Pre-treatment ESS6.4 ± 2.1
Mean 1-Month Post-treatment ESS4.9 ± 1.8
Mean 2-Months Post-treatment ESS3.4 ± 1.3
Statistical Significance (Pre- vs. Post-treatment)p < 0.05

Experimental Protocols

The following protocol is based on the methodology reported by Passali et al. for the clinical investigation of this compound in HHT patients.[4][5]

1. Patient Selection and Consent:

  • Inclusion Criteria: Patients diagnosed with Hereditary Hemorrhagic Telangiectasia.
  • Ethical Considerations: The study was conducted with ethics committee approval, and all participants provided written informed consent.[4][5]

2. Treatment Administration:

  • Drug: this compound.
  • Dosage: 50 mg administered orally.
  • Frequency: Twice daily.
  • Duration: The treatment was continued for a period of 2 months.

3. Efficacy Assessment:

  • Tool: The Epistaxis Severity Score (ESS) questionnaire was used to assess the severity of nosebleeds. The ESS is a validated tool for quantifying the severity of epistaxis in HHT patients.[6]
  • Timepoints: The ESS questionnaire was administered to each patient at three time points:
  • Pre-treatment (baseline)
  • 1 month post-treatment
  • 2 months post-treatment

4. Data Analysis:

  • The mean ESS scores from the three time points were calculated.
  • Statistical analysis was performed to determine the significance of the reduction in ESS scores post-treatment compared to the baseline.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action, the experimental workflow, and the logical framework for the use of this compound in HHT.

G cluster_0 Hereditary Hemorrhagic Telangiectasia (HHT) cluster_1 This compound Intervention HHT Genetic Vascular Disorder Fragility Capillary Fragility & Endothelial Dysfunction HHT->Fragility Epistaxis Recurrent Epistaxis Fragility->Epistaxis Reduction Reduced Bleeding Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->Fragility Potential Therapeutic Effect Stabilization Capillary Stabilization Carbazochrome->Stabilization Fibrinolysis Modulation of Fibrinolysis Carbazochrome->Fibrinolysis Stabilization->Reduction Endothelial Altered Endothelial Cell Function Fibrinolysis->Endothelial Endothelial->Reduction

Caption: Logical relationship of Carbazochrome's action on HHT.

G cluster_0 Proposed Mechanism of Action cluster_1 Hypothesized Effect in HHT Carbazochrome Carbazochrome Adrenoreceptors Platelet α-adrenoreceptors Carbazochrome->Adrenoreceptors Phosphoinositide Inhibition of Agonist-Induced Phosphoinositide Hydrolysis Carbazochrome->Phosphoinositide Inhibits PLC Activation of PLC IP3/DAG Pathway Adrenoreceptors->PLC Calcium Increased Intracellular Ca2+ PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation Stabilization Vascular Stabilization EndothelialDysfunction Endothelial Barrier Dysfunction in HHT EndothelialDysfunction->Phosphoinositide Phosphoinositide->Stabilization

Caption: Proposed signaling pathway of Carbazochrome.

G cluster_workflow Experimental Workflow A Patient Recruitment (n=10 HHT Patients) B Pre-treatment Assessment (Baseline ESS) A->B C Oral Administration of Carbazochrome (50mg, twice daily for 2 months) B->C D 1-Month Post-treatment Assessment (ESS) C->D E 2-Months Post-treatment Assessment (ESS) D->E F Data Analysis (Comparison of ESS scores) E->F

Caption: Workflow of the clinical study on Carbazochrome in HHT.

Discussion and Future Directions

The preliminary findings suggest that this compound may be a beneficial and well-tolerated oral treatment for reducing the frequency and severity of epistaxis in patients with HHT.[4][5] The proposed mechanism of action, while not fully elucidated, is thought to involve the stabilization of capillaries and modulation of endothelial cell function.[4][5] It is hypothesized that carbazochrome may have an effect on endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis, which could be a factor in the pathogenesis of HHT-related epistaxis.[5]

Further research is warranted to validate these initial findings in a larger, randomized, placebo-controlled trial. Such studies should aim to confirm the efficacy and safety of this compound in the HHT patient population. Additionally, further investigation into the precise molecular mechanisms by which carbazochrome exerts its effects on the vasculature in HHT would be valuable for advancing our understanding of the disease and developing targeted therapies. This could involve in vitro studies on endothelial cells with HHT-related genetic mutations to explore the drug's impact on cell signaling pathways, such as the BMP9-10/ENG/ALK1/SMAD4 pathway, which is known to be disrupted in HHT.[2][3]

References

Troubleshooting & Optimization

Addressing solubility issues of Carbazochrome sodium sulfonate in in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Carbazochrome sodium sulfonate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. However, its solubility is significantly higher in DMSO. For in vitro experiments, preparing a concentrated stock solution in DMSO is a common practice.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound can vary slightly between batches. The following table summarizes typical solubility data.[1][2][3]

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 49 mg/mL[1]≥ 152.05 mM[1]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2]
Water6.67 mg/mL[1]20.70 mM[1]Heating to 60°C and ultrasonication can aid dissolution.[1]
EthanolInsoluble[3]-Not a recommended solvent.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of the compound.

  • Powder: Store at 4°C in a sealed container, protected from moisture.[1][4]

  • Stock Solutions (in solvent): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a capillary stabilizer.[1][4] In vitro, it has been shown to inhibit the bradykinin- and thrombin-induced formation of inositol (B14025) triphosphate (IP3) in a concentration-dependent manner, suggesting it works by inhibiting phosphatidylinositol hydrolysis.[1][4][5] This action helps to reverse endothelial barrier dysfunction.[5]

Troubleshooting Guides

Issue 1: Precipitation Observed When Preparing Stock Solutions

If you observe that the compound is not fully dissolving or is precipitating out of your stock solution, consider the following:

  • For Aqueous Solutions: The solubility in water is limited. If precipitation occurs, you may be exceeding the solubility limit of approximately 6.67 mg/mL.[1]

    • Solution: Try warming the solution to 60°C while stirring or using an ultrasonic bath to aid dissolution.[1] If precipitation persists, consider preparing a more diluted solution.

  • For DMSO Solutions:

    • Moisture: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of the compound.[2]

      • Solution: Use fresh, anhydrous-grade DMSO.

    • Concentration: You may be exceeding the saturation point.

      • Solution: While solubility is high (≥ 49 mg/mL), if you encounter issues, try preparing a slightly less concentrated stock solution.[1]

Issue 2: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffers or Cell Culture Media

This is a common issue known as "crashing out," where a compound that is soluble in a high-concentration organic stock solution precipitates when diluted into an aqueous environment where its solubility is lower.

  • Potential Cause: High Final Concentration

    • Explanation: The final concentration of this compound in your aqueous medium may be exceeding its aqueous solubility limit.

    • Recommended Solution: Decrease the final working concentration. Perform a solubility test in your specific buffer or medium to determine the maximum soluble concentration.[6]

  • Potential Cause: Rapid Dilution

    • Explanation: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution can cause a rapid solvent exchange, leading to precipitation.

    • Recommended Solution:

      • Pre-warm your aqueous buffer or cell culture medium to 37°C.[6]

      • Instead of adding the stock directly, perform an intermediate dilution step. For example, dilute your DMSO stock 1:10 in pre-warmed media first.

      • Add the compound dropwise or in small aliquots to the final volume of pre-warmed media while gently vortexing or swirling.[6]

Experimental Protocols

Protocol for Preparation of this compound for In Vitro Experiments

This protocol provides a general guideline for preparing the compound for use in cell-based assays.

  • Prepare a Concentrated DMSO Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -80°C.[4]

  • Preparation of Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.

    • Perform a serial dilution to reach your final desired concentration. It is recommended to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent toxicity.

    • Example Dilution for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of a 50 mM stock solution to 998 µL of pre-warmed medium. This results in a 100 µM solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. Gently mix.

  • Final Check:

    • After preparing the final working solution, visually inspect for any signs of precipitation before adding it to your cells.[6] If the solution appears cloudy or contains visible particles, it should not be used.

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Signaling pathway showing inhibition of PLC by this compound.

References

Optimizing the dosage and administration of Carbazochrome sodium sulfonate in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides comprehensive guidance on the effective dosage and administration of Carbazochrome sodium sulfonate in preclinical animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is presented in a question-and-answer format to provide direct solutions to specific issues that may arise during your research.

Frequently Asked Questions

Q1: What is the primary mechanism of action for this compound? A1: this compound functions primarily as a hemostatic agent by stabilizing capillaries and reducing vascular permeability.[1] Its mechanism is understood to involve the inhibition of phosphoinositide hydrolysis in endothelial cells, a critical step in signaling pathways that lead to increased vascular leakage. By inhibiting this process, it helps maintain the integrity of the endothelial barrier.

Q2: What are the recommended routes of administration for this compound in animal models? A2: The most commonly employed routes of administration in animal studies are intravenous (IV), intramuscular (IM), and oral gavage.[2] The selection of the administration route should be based on the specific objectives of the experiment, the desired pharmacokinetic profile, and the animal species being studied.

Q3: How stable is this compound in solution for experimental use? A3: this compound for injection has demonstrated stability for at least 6 hours at room temperature when prepared with 5% or 10% glucose solutions, or 0.9% sodium chloride solution, showing no significant alterations in its physical appearance, pH, or concentration. For optimal results and to ensure consistency, it is always recommended to use freshly prepared solutions for each experiment.

Troubleshooting Common Experimental Issues

Problem 1: Precipitation or Incomplete Dissolution of this compound in the Vehicle.

  • Question: I am noticing that my this compound is precipitating out of the solution during preparation for injection. What could be the cause, and how can I resolve this?

  • Answer:

    • Vehicle Composition: this compound has limited solubility in water. For intravenous administration, a co-solvent system is often necessary. A commonly used vehicle formulation consists of 10% Dimethyl sulfoxide (B87167) (DMSO), 40% PEG300, 5% Tween-80, and 45% saline.

    • Preparation Method: To prevent precipitation, it is crucial to add each component of the vehicle system sequentially, ensuring each is fully dissolved before adding the next. The use of sonication can also aid in the dissolution process.

    • pH Level: The pH of the final injectable solution should be maintained between 5.0 and 6.0 to ensure optimal stability and solubility.[2]

    • Concentration Adjustment: If precipitation issues persist, consider lowering the final concentration of the drug in your formulation.

Problem 2: Unexpected Adverse Reactions or Mortality in Study Animals.

  • Question: Following the administration of this compound, I have observed unexpected adverse events or mortality in my animals. What are the possible causes and what steps should I take?

  • Answer:

    • Dosage and Administration Rate: Ensure that the administered dose is within the established safe limits for your specific animal model and species (refer to Table 2 for LD50 data). For intravenous injections, a slow and controlled rate of administration is critical to avoid potential cardiovascular shock.

    • Vehicle-Related Toxicity: The vehicle itself can sometimes induce adverse effects. Confirm that the composition and total volume of your vehicle are well-tolerated in the species you are using. High concentrations of certain solvents, like DMSO, can have inherent toxicity.

    • Underlying Health of Animals: The general health status of the animals is a critical factor. Pre-existing or subclinical health issues can increase susceptibility to adverse drug reactions. Always ensure that animals are healthy and properly acclimated before beginning any experimental procedure.

    • Post-Mortem Analysis: In the event of mortality, conducting a thorough necropsy is highly recommended to determine the cause of death and to ascertain if it was related to the test article or the procedure.

Problem 3: Inconsistent or Unreliable Experimental Outcomes.

  • Question: I am experiencing significant variability in my results between experiments, or the outcomes are not aligning with published literature. What are the potential contributing factors?

  • Answer:

    • Solution Stability: Despite its general stability, it is best practice to prepare fresh solutions of this compound for each experiment. This will ensure consistent potency and minimize variability.

    • Accuracy of Administration: The precision of drug administration is paramount. Inaccurate dosing, which can result from improper injection techniques (e.g., extravasation during an intended IV injection), can be a major source of variability. Ensure that all personnel are thoroughly trained and proficient in the chosen administration route.

    • Biological Variability: It is important to acknowledge that physiological responses to this compound can differ between species, strains, and even among individual animals. Your experimental design should incorporate measures to account for this potential biological variability.

    • Assay Performance: The methods used to evaluate the drug's effects, such as bleeding time assays or vascular permeability measurements, must be properly validated and possess adequate sensitivity to reliably detect the expected changes.

Data Presentation: Dosage and Toxicity

Table 1: Summary of this compound Dosages in Animal Models
Animal ModelRoute of AdministrationReported DosageReference(s)
RatIntravenous (IV)1 - 10 mg/kg[3]
RatOral (in drinking water)0.25 mg/mL[1]
RabbitIntramuscular (IM) & Needle-free injectionNot specified in mg/kg[4]
DogNot specified0.3 mg/kg
CatNot specified1 mg/kg

Note: For the oral administration study in rats, the dose was provided as a concentration in drinking water. Researchers should monitor daily water consumption to accurately estimate the mg/kg daily dose.

Table 2: Acute Toxicity Profile (LD50) of this compound
Animal ModelRoute of AdministrationLD50
MouseIntravenous (IV)> 600 mg/kg
MouseOral> 10 g/kg
RatIntravenous (IV)> 600 mg/kg
RatOral> 10 g/kg
DogIntravenous (IV)> 5 g/kg

Detailed Experimental Protocols

Protocol for Intravenous (IV) Administration in Rats
  • Objective: To deliver this compound directly into the systemic circulation for rapid onset of action.

  • Materials:

    • This compound

    • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

    • Sterile syringes and 27-30 gauge needles

    • Appropriate animal restrainer

    • Heat lamp (optional, for vasodilation of tail veins)

  • Procedure:

    • Prepare the dosing solution of this compound in the selected vehicle to the target concentration, ensuring complete dissolution.

    • Accurately weigh each rat to calculate the precise injection volume.

    • Secure the rat in a suitable restrainer, ensuring the tail is accessible.

    • If needed, use a heat lamp to warm the tail and dilate the lateral tail veins for easier access.

    • Clean the injection site on the tail with an alcohol swab.

    • Insert the needle into a lateral tail vein at a shallow angle. Successful cannulation is typically confirmed by the appearance of a small amount of blood in the needle hub.

    • Administer the solution slowly and evenly, while observing the injection site for any signs of swelling that would indicate extravasation.

    • Once the injection is complete, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

    • Closely monitor the animal for any immediate adverse reactions following the injection.

Protocol for Oral Gavage Administration in Rats
  • Objective: To administer a precise and consistent oral dose of this compound.

  • Materials:

    • This compound

    • Vehicle (e.g., 1% hydroxypropyl methylcellulose (B11928114) in sterile water)[5]

    • Sterile water or saline

    • Stainless steel, ball-tipped oral gavage needle

    • Syringe

  • Procedure:

    • Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.[5]

    • Weigh each rat to determine the correct administration volume.

    • Gently but firmly restrain the rat to minimize movement and stress.

    • Estimate the correct insertion depth by measuring the distance from the corner of the rat's mouth to the last rib.

    • Lubricate the gavage needle with sterile water or saline.

    • Carefully insert the gavage needle into the mouth, advancing it smoothly along the roof of the mouth and down the esophagus. Do not apply force.

    • Administer the suspension at a slow and steady rate.

    • Gently remove the gavage needle.

    • Observe the animal for any signs of respiratory distress, such as coughing or gasping, which could indicate accidental administration into the trachea.

Visualizations of Key Processes

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase formulation Drug Formulation (e.g., Vehicle Selection, Dissolution) iv_admin Intravenous (IV) Injection formulation->iv_admin Administer Drug im_admin Intramuscular (IM) Injection formulation->im_admin Administer Drug oral_admin Oral Gavage formulation->oral_admin Administer Drug animal_prep Animal Preparation (e.g., Acclimatization, Weighing) animal_prep->iv_admin animal_prep->im_admin animal_prep->oral_admin pk_study Pharmacokinetic Analysis (Blood Sampling) iv_admin->pk_study Collect Data pd_study Pharmacodynamic Analysis (e.g., Bleeding Time, Permeability Assay) iv_admin->pd_study Collect Data tox_study Toxicology Assessment (Observation, Necropsy) iv_admin->tox_study Collect Data im_admin->pk_study Collect Data im_admin->pd_study Collect Data im_admin->tox_study Collect Data oral_admin->pk_study Collect Data oral_admin->pd_study Collect Data oral_admin->tox_study Collect Data

Caption: A typical experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc_activation PKC Activation dag->pkc_activation permeability Increased Vascular Permeability ca_release->permeability pkc_activation->permeability carbazochrome Carbazochrome Sodium Sulfonate carbazochrome->plc Inhibits troubleshooting_logic start Experimental Issue Encountered precipitation Precipitation in Solution? start->precipitation adverse_event Adverse Animal Reaction? start->adverse_event inconsistent_results Inconsistent Results? start->inconsistent_results precipitation->adverse_event No check_vehicle Check Vehicle Composition & pH precipitation->check_vehicle Yes adverse_event->inconsistent_results No check_dose Verify Dosage & Injection Rate adverse_event->check_dose Yes check_stability Use Fresh Solution inconsistent_results->check_stability Yes check_conc Reduce Concentration check_vehicle->check_conc check_health Assess Animal Health check_dose->check_health check_technique Review Administration Technique check_stability->check_technique

References

Identifying and characterizing degradation products of Carbazochrome sodium sulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing degradation products of Carbazochrome (B1668341) sodium sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that cause the degradation of Carbazochrome sodium sulfonate?

A1: this compound is susceptible to degradation under several conditions, including acidic, basic, oxidative, and thermal stress.[1][2] In practical applications, particularly in injection formulations, thermal degradation is a common concern.[1][2]

Q2: What are the known degradation products of this compound?

A2: While a complete profile of all degradation products is not extensively published, some key degradants have been identified. Under alkaline conditions, a specific impurity referred to as "Compound of Formula III" is formed. Additionally, a significant fragment resulting from thermal degradation has been detected with a mass-to-charge ratio (m/z) of 148.[3] Further research is needed for the complete structural elucidation of all potential degradation products under various stress conditions.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its related substances.[1][2] For structural identification and characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that provides molecular weight and fragmentation information.[3][4]

Q4: Are there any specific impurities that should be monitored in this compound drug products?

A4: Besides degradation products formed under stress, "adrenal color hydrazone" is a known related substance that should be monitored.[5] Pharmacopoeial methods often set limits for this and other related substances.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in the Chromatogram

Possible Causes and Solutions:

  • Sample Degradation: this compound may have degraded due to improper storage or handling (e.g., exposure to light or high temperatures).

    • Recommendation: Prepare fresh samples and protect them from light and heat. Analyze a freshly prepared standard solution to confirm system suitability.

  • Contaminated Mobile Phase or Diluent: Impurities in the solvents can lead to extraneous peaks.

    • Recommendation: Use high-purity, HPLC-grade solvents. Filter all mobile phases and diluents before use.

  • Carryover from Previous Injections: Residuals from a previous analysis can appear in the current chromatogram.

    • Recommendation: Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to ensure the system is clean.

  • Excipient Interference: In formulated products, excipients may co-elute with the drug substance or its degradants.

    • Recommendation: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to identify any interfering peaks.

Issue 2: Poor Resolution Between this compound and a Degradation Product

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate polarity to effectively separate the compounds.

    • Recommendation: Adjust the mobile phase composition. For reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.

  • Incorrect pH of the Mobile Phase: The ionization state of the analyte and degradants can significantly impact their retention and resolution.

    • Recommendation: Optimize the pH of the aqueous buffer. Small adjustments can lead to significant changes in selectivity.

  • Inappropriate Column Chemistry: The stationary phase of the column may not be suitable for the separation.

    • Recommendation: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the critical pair.

  • Gradient Elution Program Needs Optimization: The slope of the gradient may be too steep, leading to co-elution.

    • Recommendation: Modify the gradient profile. A shallower gradient around the elution time of the critical pair can improve resolution.

Data Presentation

Table 1: Summary of Known Degradation Products and Impurities

Product/Impurity Name Formation Condition Analytical Method for Detection Key Identifier
Compound of Formula IIIAlkaline HydrolysisHPLC, LC-MS[M-H]⁻ at m/z 226.2
Thermal Degradation ProductThermal StressLC-MS/MSProtonated fragment at m/z 148[3]
Adrenal color hydrazoneProcess-relatedHPLCUV absorption at specific wavelength

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of this compound to induce the formation of degradation products.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M Hydrochloric Acid.
  • Incubate the solution at 60°C for 24 hours.
  • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M Sodium Hydroxide.
  • Incubate the solution at 60°C for 24 hours.
  • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M Hydrochloric Acid, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% Hydrogen Peroxide.
  • Store the solution at room temperature, protected from light, for 24 hours.
  • Withdraw aliquots at specified time points and dilute for analysis.

4. Thermal Degradation:

  • Place the solid drug substance in a temperature-controlled oven at 80°C for 48 hours.
  • For solution stability, prepare a solution of the drug substance in a suitable solvent (e.g., water) and heat at 80°C for 48 hours.
  • At selected time points, dissolve the solid sample or dilute the solution for HPLC analysis.

Protocol 2: HPLC Method for Related Substances

This method is a starting point for the separation of this compound from its potential degradation products.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 70% A, 30% B

    • 20-25 min: Hold at 70% A, 30% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow Acid Hydrolysis Acid Hydrolysis Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Forms Base Hydrolysis Base Hydrolysis Base Hydrolysis->Degradation Products Forms Oxidative Stress Oxidative Stress Oxidative Stress->Degradation Products Forms Thermal Stress Thermal Stress Thermal Stress->Degradation Products Forms HPLC-UV HPLC-UV (Separation & Quantification) LC-MS/MS LC-MS/MS (Identification) HPLC-UV->LC-MS/MS Characterize Unidentified Peaks Carbazochrome\nSodium Sulfonate Carbazochrome Sodium Sulfonate Carbazochrome\nSodium Sulfonate->Acid Hydrolysis Expose to Carbazochrome\nSodium Sulfonate->Base Hydrolysis Expose to Carbazochrome\nSodium Sulfonate->Oxidative Stress Expose to Carbazochrome\nSodium Sulfonate->Thermal Stress Expose to Degradation Products->HPLC-UV Analyze

Caption: Experimental workflow for forced degradation and analysis.

G Start Start Unexpected_Peak Unexpected Peak in Chromatogram? Start->Unexpected_Peak Check_Sample_Prep Review Sample Preparation and Storage Unexpected_Peak->Check_Sample_Prep Yes Degradation_Suspected Degradation Suspected? Check_Sample_Prep->Degradation_Suspected Analyze_Fresh_Sample Prepare and Analyze Fresh Sample Degradation_Suspected->Analyze_Fresh_Sample Yes Check_System Investigate System Contamination (Mobile Phase, Carryover) Degradation_Suspected->Check_System No Peak_Persists Peak Still Present? Analyze_Fresh_Sample->Peak_Persists Peak_Persists->Check_System Yes Source_Identified_Degradation Source is Sample Degradation Peak_Persists->Source_Identified_Degradation No Run_Blank Inject Blank Solvent Check_System->Run_Blank Peak_Gone Peak Disappears? Run_Blank->Peak_Gone Source_Identified_System Source is System Contamination Peak_Gone->Source_Identified_System Yes End End Peak_Gone->End No, Escalate Issue Source_Identified_System->End Source_Identified_Degradation->End

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Overcoming Carbazochrome Sodium Sulfonate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference caused by Carbazochrome (B1668341) sodium sulfonate in biochemical assays.

Introduction to Carbazochrome Sodium Sulfonate Interference

This compound is a hemostatic agent used to reduce capillary bleeding.[1][2][3][4][5] Its presence in biological samples can interfere with various biochemical assays, leading to inaccurate results. The primary mode of interference is often due to its colored nature, which can absorb light in the same range as the chromophores being measured in colorimetric assays. This guide provides practical strategies to mitigate this interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

A1: this compound is a drug used to control bleeding.[1][2][4] If your research involves samples from subjects treated with this drug, it may be present and could interfere with your experiments.

Q2: How do I know if this compound is interfering with my assay?

A2: Signs of interference include:

  • High background readings: Your blank or control samples (containing the vehicle or matrix but no analyte) show an unexpectedly high signal.

  • Inconsistent or non-linear results: The dose-response curve of your standard is not linear, or you observe high variability between replicate samples.

  • Unexpected color change: The color of your sample changes upon addition of assay reagents in a way that is not consistent with the expected reaction.

Q3: Which types of assays are most likely to be affected?

A3: Colorimetric and spectrophotometric assays are most susceptible to interference from colored compounds like this compound. This includes:

  • Protein quantification assays (e.g., Bradford, BCA).

  • Enzyme-Linked Immunosorbent Assays (ELISAs) with a colorimetric substrate (e.g., TMB).

  • Enzyme activity assays that produce a colored product.

  • Metabolic assays that rely on absorbance readings.

Q4: Can I just subtract the background absorbance from my sample readings?

A4: While a simple background subtraction can sometimes account for the intrinsic color of a sample, this method may not be sufficient if the compound interacts with the assay reagents or if its absorbance spectrum overlaps significantly with that of the assay's chromophore. For more reliable results, it is often necessary to remove the interfering substance.

Troubleshooting Guides

Problem 1: High Background Signal in a Colorimetric Assay

High background can be caused by the intrinsic color of this compound.

dot

high_background start High Background Signal check_blank Prepare a 'drug-only' blank (buffer + Carbazochrome) start->check_blank measure_absorbance Measure absorbance of the 'drug-only' blank check_blank->measure_absorbance is_high Is absorbance high? measure_absorbance->is_high remove_drug Implement a sample cleanup protocol before the assay is_high->remove_drug Yes no_interference Interference from drug color is less likely the primary issue. Investigate other causes. is_high->no_interference No

Caption: Troubleshooting high background signals.

Troubleshooting Steps:

  • Prepare a "drug-only" blank: In a separate tube or well, mix this compound at the concentration expected in your samples with the assay buffer (without the analyte or other reagents).

  • Measure the absorbance: Read the absorbance of this "drug-only" blank at the wavelength used for your assay.

  • Analyze the result:

    • If the absorbance is high, it confirms that the drug's color is contributing to the background signal. In this case, you will need to remove the drug from your sample before performing the assay.

    • If the absorbance is low, the high background in your experimental samples may be due to other factors, such as contamination or a problem with the assay reagents.

Problem 2: Inconsistent or Non-Linear Results

This can occur if this compound is interacting with the assay chemistry or if its removal is incomplete.

dot

inconsistent_results start Inconsistent/Non-Linear Results cleanup_applied Was a sample cleanup method used? start->cleanup_applied implement_cleanup Implement a sample cleanup protocol (e.g., Precipitation, SPE) cleanup_applied->implement_cleanup No optimize_cleanup Optimize the cleanup protocol cleanup_applied->optimize_cleanup Yes validate_removal Validate removal of Carbazochrome (e.g., by spectrophotometry) implement_cleanup->validate_removal optimize_cleanup->validate_removal check_other Investigate other potential causes of assay variability validate_removal->check_other

Caption: Workflow for addressing inconsistent results.

Troubleshooting Steps:

  • Implement a sample cleanup method: If you are not already doing so, use one of the sample preparation methods described in the "Experimental Protocols" section below to remove this compound.

  • Optimize the cleanup protocol: If you are already using a cleanup method, it may need optimization. For example, in protein precipitation, you might need to adjust the solvent-to-sample ratio or the incubation time.

  • Validate the removal of the drug: After the cleanup step, check the absorbance of the cleaned sample at the peak absorbance wavelength of this compound to ensure it has been effectively removed.

  • Consider alternative assays: If interference persists, consider using an assay that is less susceptible to colorimetric interference, such as a fluorescent or chemiluminescent assay.

Experimental Protocols for Interference Removal

Here are detailed protocols for common methods to remove small molecule drugs like this compound from biological samples, particularly those containing proteins.

Protocol 1: Acetone (B3395972) Precipitation of Proteins

This method is effective for concentrating proteins while removing soluble interfering substances.[6][7]

dot

acetone_precipitation start Start with Sample (containing protein and Carbazochrome) add_acetone Add 4 volumes of cold (-20°C) acetone start->add_acetone incubate Incubate for 60 min at -20°C add_acetone->incubate centrifuge Centrifuge at 13,000-15,000 x g for 10 min incubate->centrifuge separate Decant supernatant (contains Carbazochrome) centrifuge->separate dry_pellet Air-dry the protein pellet for 30 min separate->dry_pellet resuspend Resuspend pellet in assay-compatible buffer dry_pellet->resuspend end Proceed to Assay resuspend->end

Caption: Acetone precipitation workflow.

Methodology:

  • Place your protein sample in an acetone-compatible microcentrifuge tube.

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[6][7]

  • Vortex the tube and incubate it for 60 minutes at -20°C.[6][7]

  • Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[6][7]

  • Carefully decant and discard the supernatant, which contains the dissolved this compound.

  • Allow the protein pellet to air-dry at room temperature for about 30 minutes to evaporate any residual acetone.[6][7]

  • Resuspend the protein pellet in a buffer that is compatible with your downstream assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is another robust method for removing interfering substances before protein assays.[8]

Methodology:

  • In a microcentrifuge tube, add 50 µL of your sample.

  • Add 450 µL of deionized water.

  • Add 100 µL of 0.15% (w/v) sodium deoxycholate solution.

  • Add 100 µL of 72% (w/v) Trichloroacetic acid (TCA) solution.

  • Let the mixture stand for 10 minutes at room temperature.[8]

  • Vortex and then centrifuge for 10 minutes at 10,000 rpm in a microcentrifuge.[8]

  • Carefully aspirate and discard the supernatant.

  • To wash the pellet, you can add cold acetone, vortex, centrifuge again, and decant the acetone.

  • Allow the pellet to air-dry before resuspending it in your desired buffer.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to separate components of a mixture.[9] It can be used to either retain the interfering substance and allow the analyte of interest to pass through, or vice-versa. The choice of SPE sorbent and solvents will depend on the properties of this compound and your analyte.

dot

spe_workflow start Start condition Condition SPE Cartridge (with appropriate solvent) start->condition equilibrate Equilibrate Cartridge (with sample buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (to remove unbound substances) load->wash elute Elute Analyte of Interest (or retained interference) wash->elute collect Collect Fractions elute->collect end Proceed to Assay collect->end

Caption: General solid-phase extraction workflow.

General Methodology:

  • Condition the SPE cartridge: Pass a solvent through the cartridge to activate the stationary phase.

  • Equilibrate the cartridge: Pass the sample buffer through the cartridge to prepare it for the sample.

  • Load the sample: Apply your sample containing this compound and the analyte of interest to the cartridge.

  • Wash the cartridge: Pass a wash solution through the cartridge to remove unbound molecules, which could be either the drug or your analyte, depending on the chosen chemistry.

  • Elute the analyte: Pass an elution buffer through the cartridge to release the bound analyte of interest for collection. The collected fraction should be free of the interfering drug.

Data Center: Comparison of Sample Cleanup Methods

The following table summarizes the key features of the described sample cleanup methods to help you choose the most appropriate one for your experiment.

FeatureAcetone PrecipitationTCA PrecipitationSolid-Phase Extraction (SPE)
Principle Protein insolubilization in organic solventProtein precipitation by acidChromatographic separation
Primary Use Protein concentration and cleanupProtein cleanupCleanup and fractionation
Speed 1-2 hours~30 minutesCan be rapid (minutes per sample)
Throughput ModerateModerateHigh (with 96-well plates)
Potential Issues Protein denaturation, difficult resolubilization[7]Harsh acidic conditions, protein denaturationRequires method development, cost of consumables
Best For Removing a wide range of soluble contaminantsRobust protein precipitationHigh-throughput sample processing, specific separations

References

Best practices for the preparation and storage of Carbazochrome sodium sulfonate stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Carbazochrome (B1668341) sodium sulfonate stock solutions, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Carbazochrome sodium sulfonate stock solutions?

A1: The choice of solvent depends on the intended application. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, offering high solubility. For injections or in vivo studies, sterile water for injection or 0.9% sodium chloride injection are suitable solvents.[1] It is sparingly soluble in water and very slightly soluble in methanol (B129727) and ethanol.[2]

Q2: What is the maximum concentration for a this compound stock solution?

A2: The maximum concentration achievable depends on the solvent. In DMSO, concentrations of ≥49 mg/mL have been reported.[3][4] In water, solubility is lower, with reports of 6.67 mg/mL achievable with ultrasonication and warming to 60°C.[3][4]

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in well-closed, tight containers, protected from light.[1][5] It is recommended to store it at room temperature (in a cool place) or under an inert gas like nitrogen or argon at 2-8°C.[5][6] The compound is sensitive to moisture and temperature.[6]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[3][7]

Q5: Is this compound stable in aqueous solutions at room temperature?

A5: Yes, studies have shown that this compound is stable in 0.9% sodium chloride injection, 5% glucose injection, and 10% glucose injection for at least 6 hours at room temperature, with no significant changes in appearance, pH, or content.[8] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.[3]

Q6: What is the expected pH of a this compound solution?

A6: The pH of an aqueous solution of this compound is typically between 5.0 and 6.0.[2][6]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution upon storage - Supersaturation- Temperature fluctuations- Solvent evaporation- Gently warm the solution and sonicate to redissolve.- Ensure storage containers are tightly sealed.- Consider preparing a slightly lower concentration.
Difficulty dissolving the powder - Low solubility in the chosen solvent- Insufficient mixing- Use a solvent with higher solubility, such as DMSO.- Aid dissolution by gentle warming (up to 60°C) and/or sonication.[3][4]- Increase the volume of the solvent.
Color change of the solution - Degradation of the compound- Contamination- Protect the solution from light.- Ensure the pH is within the stable range (5.0-6.0).- Prepare fresh solution and store it properly in aliquots at -20°C or -80°C.
Inconsistent experimental results - Inaccurate concentration due to incomplete dissolution- Degradation of the stock solution- Visually inspect the solution for any undissolved particles before use.- Use a freshly prepared solution or a properly stored aliquot.- Avoid repeated freeze-thaw cycles.[3]

Quantitative Data Summary

ParameterSolventValueNotesReference
Solubility Water6.67 mg/mLRequires ultrasonic and warming to 60°C[3][4]
Water3 mg/mL[9]
DMSO≥ 49 mg/mL[3][4]
DMSO64 mg/mL[9][10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLFor in vivo use[3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLFor in vivo use[3][4]
pH Water (0.8 g in 50 mL)5.0 - 6.0[2]
Water (16 g/L)5.0 - 6.0[6]
Storage Stability (Powder) -20°C3 years[9]
Storage Stability (in Solvent) -80°C6 monthsSealed storage, away from moisture[3][7]
-20°C1 monthSealed storage, away from moisture[3][7]
-80°C1 year[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water

  • Weigh out 10 mg of this compound powder.

  • Add the powder to a sterile conical tube.

  • Add 1 mL of sterile, purified water.

  • To aid dissolution, place the tube in an ultrasonic water bath and warm to 60°C until the powder is fully dissolved.[3][4]

  • Allow the solution to cool to room temperature.

  • If required for cell culture or sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][7]

Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Weigh out 50 mg of this compound powder in a fume hood.

  • Add the powder to a sterile, chemical-resistant tube.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, DMSO-compatible tubes.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.[3][7]

Visual Guides

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Carbazochrome Sodium Sulfonate Powder add_solvent 2. Add Appropriate Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve 3. Aid Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve sterilize 4. Sterile Filter (if required) (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G cluster_troubleshooting Troubleshooting Guide start Issue Encountered precipitate Precipitation in Solution? start->precipitate dissolve_issue Difficulty Dissolving? precipitate->dissolve_issue No warm_sonicate Warm and Sonicate precipitate->warm_sonicate Yes color_change Color Change? dissolve_issue->color_change No check_solvent Use Higher Solubility Solvent (e.g., DMSO) dissolve_issue->check_solvent Yes protect_light Protect from Light color_change->protect_light Yes end Issue Resolved color_change->end No warm_sonicate->end check_solvent->end prepare_fresh Prepare Fresh Solution protect_light->prepare_fresh prepare_fresh->end

Caption: Decision tree for troubleshooting common issues.

References

Troubleshooting unexpected results in Carbazochrome sodium sulfonate cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during cell culture experiments involving Carbazochrome sodium sulfonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing direct solutions to problems you might encounter.

Question 1: I've added this compound to my cell culture, and now I'm observing high levels of cell death. What could be the cause?

Answer: Unexpected cytotoxicity can stem from several factors. A systematic approach is crucial to identify the root cause.

Troubleshooting Steps:

  • Verify Compound Concentration and Purity:

    • Concentration: An error in calculation or dilution could lead to an excessively high, toxic concentration. Double-check all calculations and ensure stock solutions are prepared correctly.

    • Purity & Stability: this compound can degrade over time, especially with improper storage.[1] Experiments show that the compound is unstable and prone to oxidation and degradation.[1] Use a fresh vial or a recently prepared stock solution. A patent for a stable formulation notes the importance of controlling temperature, pH, and oxygen exposure during preparation.[1]

  • Assess Cell Health Pre-Treatment: Ensure your cells are healthy and in the logarithmic growth phase before adding any compound. Pre-existing stress can make cells more susceptible to drug-induced toxicity.

  • Rule Out Contamination:

    • Microbial Contamination: Bacteria, yeast, or mold can cause rapid cell death and changes in media pH (often a yellow color change).[][3][4] Visually inspect the culture under a microscope for signs of contamination.[][4]

    • Mycoplasma Contamination: This is a common and insidious contaminant that is not visible by standard microscopy.[3] It can alter cell metabolism and increase sensitivity to reagents.[3] Regular testing for mycoplasma is highly recommended.[4][5]

    • Chemical Contamination: Impurities from water, media, serum, or leachates from plastics can be toxic to cells.[4][6] Always use high-quality, cell culture-grade reagents and consumables.

  • Review the Cell Line's Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The IC50 (half maximal inhibitory concentration) is a key metric. For instance, in one study using an L929 mouse fibroblast cell line, the IC50 value for a related compound was found to be 0.02 mg/ml.[1] Your cell line may be more or less sensitive. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

Logical Troubleshooting Flow for Unexpected Cell Death

Start High Cell Death Observed Check_Contamination Microscopically Inspect for Bacterial/Fungal Contamination Start->Check_Contamination Contamination_Found Contamination Detected Check_Contamination->Contamination_Found Signs of contamination? Discard_Culture Discard Culture. Decontaminate Workspace. Use Aseptic Technique. Contamination_Found->Discard_Culture Yes No_Contamination No Obvious Contamination Contamination_Found->No_Contamination No Verify_Compound Verify Compound: - Recalculate Concentration - Check Stock Solution Age/Storage - Use Fresh Compound Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) to Determine IC50 Verify_Compound->Dose_Response Apoptosis_Assay Consider Apoptosis/Necrosis Assay to Understand Mechanism of Death Dose_Response->Apoptosis_Assay No_Contamination->Verify_Compound

Caption: A flowchart for troubleshooting unexpected cell death.

Question 2: My experimental results with this compound are inconsistent and not reproducible. What should I check?

Answer: Lack of reproducibility is a common challenge in cell culture. Consistency in every step of the protocol is key to reliable data.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Confluency: Do not let cells become fully confluent, as this can alter their metabolic state.[7] Subculture at a consistent confluency (e.g., 70-80%).[7]

    • Media and Reagents: Use the same lot of media, serum, and supplements for the duration of an experiment.[3] Once supplements are added, media has a limited shelf life (typically 4-6 weeks at 4°C).[7]

  • Ensure Consistent Compound Handling:

    • Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the media is consistent and low (typically <0.5%), as the solvent itself can affect cells. Run a "vehicle control" (cells treated with the solvent alone) in every experiment.

    • Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

  • Calibrate and Maintain Equipment:

    • Incubators: Regularly check and calibrate temperature and CO2 levels.[][5]

    • Pipettes: Inaccurate pipetting can lead to significant variations in cell seeding density and compound concentration. Ensure pipettes are calibrated regularly.

  • Review Assay Protocol:

    • Incubation Times: Ensure incubation times for drug treatment and assay development (e.g., for MTT or other viability assays) are precisely controlled.

    • Plate Reader Settings: Use consistent settings on your plate reader for every experiment.

Quantitative Data Summary

When testing a new compound, establishing its effect on cell viability is a primary step. Below is a sample data table illustrating a typical dose-response experiment and a table with known data for a related compound.

Table 1: Example of Cell Viability Data from an MTT Assay

This compound (µg/mL)Absorbance (OD 570nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100%
11.21 ± 0.0996.8%
101.05 ± 0.0784.0%
250.88 ± 0.0670.4%
500.61 ± 0.0548.8%
1000.32 ± 0.0425.6%

This table represents hypothetical data for illustrative purposes.

Table 2: Known Cytotoxicity Data

CompoundCell LineAssayIC50 Value
Compound of Formula III (related to Carbazochrome)L929 (Mouse Fibroblast)MTT Assay0.02 mg/mL[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a standard method for determining cell viability based on the metabolic reduction of tetrazolium salt (MTT) by living cells.[8]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent, if used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

Experimental Workflow for MTT Assay

A 1. Seed cells in 96-well plate B 2. Incubate for 24h (for cell attachment) A->B C 3. Treat cells with various concentrations of Carbazochrome B->C D 4. Incubate for desired period (e.g., 24h, 48h, 72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 3-4h (Formazan crystal formation) E->F G 7. Solubilize crystals with DMSO F->G H 8. Read absorbance at 570nm G->H I 9. Analyze Data: Calculate % Viability vs. Control H->I

Caption: Workflow for a typical cell viability (MTT) assay.

Protocol 2: Assessing Endothelial Barrier Function

This compound has been shown to reverse endothelial barrier dysfunction.[9] This protocol describes a method to assess this function using transendothelial transport.

Materials:

  • Porcine Aortic Endothelial Cells (PAECs) or similar endothelial cell line

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Complete endothelial cell growth medium

  • Permeability-inducing agent (e.g., bradykinin (B550075), thrombin)

  • This compound

  • Evans blue dye

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of Transwell inserts until a confluent monolayer is formed.

  • Induce Hyperpermeability: Treat the cell monolayers with a vasoactive agent like bradykinin or thrombin to induce endothelial barrier dysfunction (hyperpermeability).

  • Treatment: Concurrently or post-treatment, add this compound at various concentrations to the upper chamber.

  • Permeability Assay: Add albumin-conjugated Evans blue to the upper chamber of the Transwell insert.

  • Incubation: Incubate for a defined period (e.g., 1 hour).

  • Sample Collection: Collect the medium from the lower chamber.

  • Data Acquisition: Measure the concentration of Evans blue in the lower chamber using a spectrophotometer (absorbance at ~620 nm).

  • Analysis: A decrease in the amount of Evans blue that has passed into the lower chamber in the Carbazochrome-treated groups compared to the group treated with the vasoactive agent alone indicates a reversal of barrier dysfunction.

Signaling Pathway Diagram

This compound (also known as AC-17) has been shown to reduce vascular hyperpermeability by inhibiting agonist-induced phosphoinositide hydrolysis in porcine aortic endothelial cells.[9]

Inhibition of Phosphoinositide Hydrolysis by Carbazochrome

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) (e.g., Thrombin Receptor) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release induces Barrier_Dysfunction Actin Stress Fiber Formation VE-Cadherin Disruption ENDOTHELIAL BARRIER DYSFUNCTION DAG->Barrier_Dysfunction contributes to Ca_Release->Barrier_Dysfunction leads to Agonist Agonist (e.g., Thrombin, Bradykinin) Agonist->Receptor binds AC17 Carbazochrome (AC-17) AC17->PLC Inhibits (Mechanism of Action)

Caption: Carbazochrome inhibits PLC, blocking IP3/DAG signaling and preventing barrier dysfunction.

References

Technical Support Center: Preparation of Carbazochrome Sodium Sulfonate for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of Carbazochrome (B1668341) sodium sulfonate for injection.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of Carbazochrome sodium sulfonate?

A1: The primary starting material for the synthesis of this compound is carbazochrome, which is also known as adrenochrome (B1665551) semicarbazone.[1][2][3][4] Other essential reagents include a sulfonating agent, typically sodium bisulfite or sodium sulfite, and purified water.[1][2][3] Ascorbic acid is also mentioned as a reactant in some synthesis procedures.[1][3]

Q2: What is the general procedure for formulating this compound into an injectable solution?

A2: The general procedure involves dissolving this compound and other excipients in water for injection, adjusting the pH, decolorizing the solution, sterile filtering, filling into vials under an inert atmosphere (like nitrogen), and terminal sterilization.[5]

Q3: What are the common excipients used in the formulation of this compound for injection?

A3: Common excipients include antioxidants (e.g., EDTA, citric acid, cysteine, sodium pyrosulfite, sodium sulfite), pH regulators (e.g., sodium hydroxide (B78521), sodium bicarbonate, citric acid), and bulking agents for freeze-dried powders (e.g., mannitol).[5][6][7][8] An osmoregulation agent like sodium chloride may also be included.[7][9]

Q4: What is the recommended pH range for the final injectable solution?

A4: The pH of the final solution is critical for the stability of this compound. The recommended pH range is typically between 5.0 and 6.5.[5][7][9] A preferred pH is often cited as around 6.0.[5]

Q5: Why is nitrogen purging necessary during the filling process?

A5: this compound is susceptible to oxidation.[10] Purging the solution and the headspace of the vials with nitrogen displaces oxygen, thereby preventing oxidative degradation and improving the stability of the final product.[5][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield During Synthesis Incomplete reaction.- Ensure the reaction temperature is maintained between 60-90°C.[1][2][3]- Allow for sufficient reaction time, typically 20-60 minutes.[1][2][3]- Verify the correct molar ratios of reactants.
Loss of product during purification.- Optimize the crystallization process by controlling the cooling rate and standing time (8-16 hours suggested).[3]- Ensure efficient washing of the crystals without excessive dissolution. Acetone is often used for washing.[1][3]
Product Discoloration Presence of impurities or degradation products.- Use an effective decolorizing agent like activated carbon during both synthesis and formulation.[1][2][5][7][9]- Ensure the temperature during decolorization is appropriate (e.g., 60-90°C).[2]
Oxidation.- Handle the material under an inert atmosphere (e.g., nitrogen) whenever possible, especially in solution.[5][9][10]- Include an appropriate antioxidant in the formulation.[5]
Unstable pH of the Final Product Inadequate buffering capacity.- Incorporate a suitable buffer system, such as a phosphate (B84403) or citrate (B86180) buffer, into the formulation.[6][7]
Presence of Particulate Matter Incomplete dissolution of components.- Ensure all components are fully dissolved by stirring at a slightly elevated temperature (e.g., 40°C).[5]
Ineffective filtration.- Use a series of filters with decreasing pore sizes, for example, 0.45 µm followed by a 0.22 µm sterilizing grade filter.[5]
Degradation of Active Ingredient After Sterilization Heat sensitivity of this compound.- Optimize the sterilization cycle (e.g., 100°C for 20 minutes) to achieve sterility while minimizing degradation.[5]- Consider sterile filtration as an alternative to terminal heat sterilization if the product is excessively heat-labile.
Incorrect pH of the solution.- Ensure the pH is within the optimal range of 5.5-6.5 before sterilization, as this significantly impacts stability.[7]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods described in the literature.[1][2][3]

  • Dissolution and Reaction:

    • In a reaction vessel, combine purified water, carbazochrome (adrenochrome semicarbazone), sodium bisulfite (or sodium sulfite), and ascorbic acid.

    • Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.

    • Maintain the temperature and continue stirring for 20-60 minutes to ensure the reaction goes to completion.

  • Decolorization and Filtration:

    • Add a decolorizing agent, such as medicinal activated carbon (approximately 0.15-0.16% of the reaction solution weight), to the reaction mixture.

    • Maintain the temperature at 60-90°C and stir for 20-60 minutes.

    • Filter the hot solution to remove the activated carbon and any other solid impurities. Wash the filter cake with purified water and combine the filtrates.

  • Crystallization:

    • Adjust the pH of the filtrate with an alkaline solution if necessary.

    • Cool the solution under controlled conditions (e.g., freezing) and allow it to stand for an extended period (e.g., 8-16 hours) to facilitate crystal precipitation.

  • Refinement:

    • Collect the crystals by filtration.

    • Wash the crystals sequentially with purified water and then acetone.

    • Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

Formulation of this compound for Injection

This protocol outlines the steps for preparing a liquid injectable formulation.[5][7]

  • Compounding:

    • In a compounding vessel, add approximately 80-90% of the final volume of water for injection.

    • If required, dissolve the osmolality adjusting agent (e.g., sodium chloride) and any stabilizers or antioxidants.

    • Add the calculated amount of this compound and stir at a controlled temperature (e.g., 40°C) until completely dissolved.

  • pH Adjustment:

    • Measure the pH of the solution and adjust it to the target range of 5.5-6.5 using a suitable pH regulator (e.g., sodium hydroxide or hydrochloric acid solution).[7]

  • Decolorization and Clarification:

    • Add activated carbon (e.g., 0.02% w/v), stir for a defined period (e.g., 20 minutes), and then filter to remove the carbon.[5]

  • Sterile Filtration and Filling:

    • Filter the solution through a 0.22 µm sterilizing grade microporous membrane.

    • Purge the filtered solution with nitrogen for approximately 20 minutes.[5]

    • Aseptically fill the solution into sterile vials, purging the headspace with nitrogen before sealing.

  • Terminal Sterilization:

    • If applicable, terminally sterilize the filled vials using an appropriate cycle (e.g., 100°C for 20 minutes).[5]

Data Presentation

Table 1: Typical Formulation Components for this compound Injection

Component Function Typical Concentration Range (w/v) Reference(s)
This compoundActive Pharmaceutical Ingredient0.9 - 1.1%[5]
Antioxidant (e.g., EDTA, Sodium Sulfite)Stabilizer0.01 - 0.5%[5][7]
pH Regulator (e.g., Citric Acid, Sodium Hydroxide)pH Adjustment0.01 - 0.5%[5]
Osmoregulation Agent (e.g., Sodium Chloride)Isotonicity0.8 - 1.5%[9]
Water for InjectionVehicleq.s. to 100%[5]

Table 2: Key Process Parameters for Synthesis and Formulation

Process Step Parameter Typical Value/Range Reference(s)
Synthesis Reaction Temperature60 - 90°C[1][2][3]
Reaction Time20 - 60 minutes[1][2][3]
Drying Temperature50 - 60°C[1]
Formulation Dissolution Temperature~ 40°C[5]
pH of Final Solution5.0 - 6.5[5][7][9]
Nitrogen Purging Time10 - 20 minutes[5]
Sterilization Temperature~ 100°C[5]
Sterilization Time~ 20 minutes[5]

Visualizations

experimental_workflow cluster_synthesis API Synthesis cluster_formulation Injectable Formulation s1 Raw Materials (Carbazochrome, Sodium Bisulfite) s2 Dissolution & Reaction (60-90°C, 20-60 min) s1->s2 s3 Decolorization (Activated Carbon) s2->s3 s4 Crystallization (Cooling & Standing) s3->s4 s5 Filtration & Washing s4->s5 s6 Vacuum Drying (50-60°C) s5->s6 s7 Purified Carbazochrome Sodium Sulfonate (API) s6->s7 f1 API & Excipients (Water for Injection) s7->f1 API Transfer f2 Compounding & Dissolution (~40°C) f1->f2 f3 pH Adjustment (5.5 - 6.5) f2->f3 f4 Sterile Filtration (0.22 µm) f3->f4 f5 Nitrogen Purging f4->f5 f6 Aseptic Filling f5->f6 f7 Terminal Sterilization (~100°C, 20 min) f6->f7 f8 Final Product for Injection f7->f8 troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes start Experiment Start issue Product Issue Identified? start->issue low_yield Low Yield issue->low_yield Yes discoloration Discoloration issue->discoloration Yes instability pH Instability issue->instability Yes end Proceed to QC issue->end No cause_yield Incomplete Reaction or Purification Loss low_yield->cause_yield cause_color Impurities or Oxidation discoloration->cause_color cause_ph Inadequate Buffering instability->cause_ph review Review Protocol & Parameters cause_yield->review cause_color->review cause_ph->review review->start

References

Challenges and solutions in scaling up the synthesis of Carbazochrome sodium sulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions in the synthesis of Carbazochrome (B1668341) sodium sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the synthesis of Carbazochrome sodium sulfonate?

A1: The main challenges in scaling up the synthesis of this compound include maintaining high reaction yield and purity, ensuring the stability of the final product, and managing reaction conditions for consistency. Older synthesis routes, often starting from epinephrine (B1671497) (suprarenin), presented significant scalability issues due to complex steps, the use of expensive reagents like silver suboxide, and complicated operations, making them unsuitable for industrial production.[1][2] The modern synthesis method is more streamlined, but careful control of parameters is crucial.

Q2: What is the general synthetic route for this compound suitable for larger-scale production?

A2: The contemporary and scalable synthesis involves a four-step process:

  • Dissolution and Reaction: Carbazochrome, sodium bisulfite (or sodium sulfite), and ascorbic acid are dissolved in purified water and heated to react.[1][2]

  • Decolorization and Separation: The reaction solution is treated with a decolorizing agent, such as medicinal carbon, and then filtered.[1]

  • Crystallization: The pH of the filtrate is adjusted with an alkaline substance, and the solution is cooled to precipitate the product crystals.[1]

  • Refinement: The crystals are collected by filtration, washed sequentially with purified water and acetone, and then dried under vacuum.[1][3]

Q3: Why is the stability of this compound a concern?

A3: this compound is inherently unstable and susceptible to degradation.[2][4] It can be affected by temperature, oxygen, and light, leading to oxidation and the formation of impurities.[2][4] One identified degradation product is a compound with the structure of formula III, the content of which can increase over time and compromise the safety and efficacy of the drug.[4]

Q4: How can the stability of the final product be improved?

A4: To enhance stability, it is critical to control the synthesis and storage conditions. The preparation process, including the formulation of the final pharmaceutical product, should be conducted under oxygen-free conditions (e.g., nitrogen protection).[4] Controlling the temperature and pH within specific ranges during synthesis is also vital to minimize the formation of degradation products.[4] For long-term storage, the product should be kept in sealed containers, protected from light, and stored at low temperatures (-20°C for one month or -80°C for six months for solutions).[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during filtration or washing.- Ensure the reaction temperature is maintained between 60-90°C for 20-60 minutes.[1][2] - Carefully monitor the dissolution of all solid reactants before proceeding with the reaction.[1] - Optimize washing steps to minimize dissolution of the product.
Low Purity / Presence of Impurities - Incomplete removal of colored impurities. - Degradation of the product due to exposure to oxygen or high temperatures. - Presence of unreacted starting materials.- Use an appropriate amount of decolorizing agent (e.g., 0.15-0.16% of the reaction solution weight) and ensure sufficient stirring time (20-60 minutes) at 60-90°C.[1][2] - Conduct the reaction and subsequent steps under a nitrogen atmosphere to prevent oxidation.[4] - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.
Poor Crystallization - Incorrect pH of the solution. - Insufficient cooling or standing time.- Carefully adjust the pH with an alkaline substance to induce crystallization.[1] - Allow for adequate cooling and standing time (e.g., 8-16 hours) for complete crystal formation.[3]
Product Discoloration - Oxidation of the product. - Ineffective decolorization process.- Handle the material under an inert atmosphere whenever possible.[4] - Ensure the decolorizing agent is active and used in the correct proportion.[1]
Inconsistent Batch Quality - Variation in raw material quality. - Poor control over reaction parameters (temperature, time, pH).- Use raw materials that meet pharmacopeial standards.[1] - Implement strict process controls for all critical parameters.

Experimental Protocols

Key Synthesis Parameters
Parameter Value / Range Reference(s)
Reactants (Parts by Weight) Purified Water: 50-100 Carbazochrome: 10-15 Sodium Bisulfite/Sulfite: 5-12 Ascorbic Acid: 0.5-5[1]
Reaction Temperature 60 - 90 °C[1][2]
Reaction Time 20 - 60 minutes[1][2]
Decolorization Temperature 60 - 90 °C[1][2]
Decolorization Time 20 - 60 minutes[1][2]
Crystallization Standing Time 8 - 16 hours[3]
Drying Temperature 50 - 80 °C[1]
Drying Vacuum -0.08 to -0.095 MPa[1][3]
Drying Time 6 - 10 hours[1]
Detailed Synthesis Methodology
  • Dissolution and Reaction:

    • In a reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and ascorbic acid according to the ratios in the table above.

    • Heat the mixture to 60-90°C while stirring until all solids are completely dissolved.

    • Maintain the temperature and continue stirring for 20-60 minutes to complete the reaction.[1]

  • Decolorization and Separation:

    • To the reaction solution, add a decolorant (e.g., medicinal carbon) equivalent to 0.15-0.16% of the reaction solution's weight.

    • Maintain the temperature at 60-90°C and stir for 20-60 minutes.[1][2]

    • Filter the hot solution to remove the decolorant and other solid impurities. Wash the residue with purified water and combine the filtrates.

  • Crystallization:

    • Adjust the pH of the filtrate with an alkaline solution to initiate crystallization.

    • Cool the solution and let it stand for 8-16 hours to allow for complete crystal formation.[1][3]

  • Refinement:

    • Separate the crystals from the mother liquor by filtration.

    • Wash the crystals sequentially with purified water and then with acetone.[1][3]

    • Dry the purified crystals in a vacuum oven at 50-80°C under a vacuum of -0.08 to -0.095 MPa for 6-10 hours.[1]

Visualizations

G cluster_0 Step 1: Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Crystallization cluster_3 Step 4: Refinement A Dissolve Raw Materials (Carbazochrome, Sodium Bisulfite, Ascorbic Acid, Purified Water) B Heat and Stir (60-90°C) A->B C React for 20-60 min B->C D Add Decolorant C->D E Stir at 60-90°C D->E F Centrifugal Filtration E->F G Adjust pH F->G H Cool and Stand G->H I Filter Crystals H->I J Wash with Water & Acetone I->J K Vacuum Dry J->K L Final Product K->L

Caption: Workflow for the synthesis of this compound.

G cluster_0 Factors Affecting Stability cluster_1 Degradation Pathways cluster_2 Solutions for Enhanced Stability A Temperature D Oxidation A->D B Oxygen B->D C Light C->D E Formation of Impurities (e.g., Compound of Formula III) D->E F Control Temperature & pH F->E G Oxygen-Free Environment (Nitrogen Protection) G->D H Proper Storage (Sealed, Dark, Cold) H->D

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Validating the Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory effects of Carbazochrome sodium sulfonate (CSS) in an in vitro setting. While clinical observations suggest a possible anti-inflammatory role for CSS, primarily in postoperative contexts, rigorous in vitro experimental data is currently lacking in publicly available literature.[1][2][3] This document outlines the standard experimental protocols that would be employed to investigate these effects and compares the expected outcomes with established anti-inflammatory drugs, Dexamethasone and Indomethacin (B1671933).

Introduction to this compound

This compound is a hemostatic agent used to reduce capillary bleeding.[4] Its mechanism of action is thought to involve the promotion of platelet aggregation and stabilization of blood vessels.[2] While its primary application is in the management of hemorrhage, some clinical studies have noted a reduction in postoperative inflammation and pain in patients treated with CSS, suggesting a potential secondary anti-inflammatory effect.[2][3] However, the molecular mechanisms underlying this purported anti-inflammatory activity have not been elucidated through in vitro studies.

Comparative In Vitro Anti-Inflammatory Assessment

To validate the anti-inflammatory properties of a test compound like CSS, a standard and widely accepted in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[5][6][7][8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][7]

This guide presents a hypothetical in vitro study of CSS and compares its potential efficacy against two well-characterized anti-inflammatory agents:

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects, known to inhibit the expression of multiple inflammatory genes.[5][10][11]

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[12][13]

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
CompoundConcentrationNO Inhibition (%)IC₅₀ (µM)
This compound Data not availableHypotheticalTo be determined
Dexamethasone 10 µM~75%~1-5
Indomethacin 50 µM~60%~25-50

Data for Dexamethasone and Indomethacin are compiled from representative in vitro studies. Actual values may vary based on experimental conditions.

Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
CompoundConcentrationPGE2 Inhibition (%)IC₅₀ (µM)
This compound Data not availableHypotheticalTo be determined
Dexamethasone 10 µM~80%~0.1-1
Indomethacin 1 µM~90%~0.01-0.1

Data for Dexamethasone and Indomethacin are compiled from representative in vitro studies. Actual values may vary based on experimental conditions.

Table 3: Comparative Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6) in LPS-Stimulated RAW 264.7 Cells
CompoundCytokineConcentrationInhibition (%)
This compound TNF-αData not availableHypothetical
IL-6Data not availableHypothetical
Dexamethasone TNF-α1 µM~70-80%
IL-61 µM~80-90%
Indomethacin TNF-α50 µMModerate to low
IL-650 µMModerate to low

Data for Dexamethasone and Indomethacin are compiled from representative in vitro studies. Indomethacin's effect on cytokine production is generally less potent than its effect on PGE2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) for 1 hour prior to stimulation with 1 µg/mL of LPS. Control groups include untreated cells and cells treated with LPS alone.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: Nitrite (B80452), a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After 24 hours of incubation with the test compounds and LPS, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Protocol:

    • Cell culture supernatants are collected after 24 hours of treatment.

    • The assay is performed according to the manufacturer's instructions for the specific PGE2 ELISA kit.

    • Briefly, supernatants are added to a microplate pre-coated with antibodies specific for PGE2.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is stopped.

    • The absorbance is read at 450 nm, and the PGE2 concentration is calculated based on a standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
  • Principle: The levels of TNF-α and IL-6 in the cell culture supernatant are measured using specific sandwich ELISA kits.

  • Protocol:

    • Cell culture supernatants are collected at an appropriate time point (e.g., 6-24 hours) after LPS stimulation.

    • The ELISA is performed according to the manufacturer's protocol for the respective cytokine kits.

    • In brief, supernatants are added to wells coated with a capture antibody for the target cytokine.

    • After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution is then added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined from a standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and the general experimental workflow for assessing the anti-inflammatory effects of test compounds.

G LPS-Induced Pro-inflammatory Signaling Pathway cluster_0 LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators Translation

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

G In Vitro Anti-inflammatory Assay Workflow cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Incubation cluster_3 Analysis Seed Seed RAW 264.7 cells Adhere Overnight Adhesion Seed->Adhere Pretreat Pre-treat with Test Compound (CSS, Dexamethasone, Indomethacin) Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Griess Assay (NO) Collect->NO_Assay PGE2_Assay PGE2 ELISA Collect->PGE2_Assay Cytokine_Assay TNF-α & IL-6 ELISA Collect->Cytokine_Assay

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

While this compound is established as a hemostatic agent, its anti-inflammatory properties remain to be substantiated by direct in vitro evidence. The experimental framework provided in this guide offers a robust methodology for such a validation. By comparing its potential effects on key inflammatory mediators against well-known anti-inflammatory drugs like Dexamethasone and Indomethacin, researchers can elucidate the molecular basis of its observed clinical effects and pave the way for further drug development and application. The absence of in vitro data for CSS in the current literature represents a significant research opportunity.

References

A Comparative Analysis of Carbazochrome Sodium Sulfonate and Other Hemostatic Agents in Bleeding Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Carbazochrome (B1668341) sodium sulfonate (CSS) with other hemostatic agents, supported by experimental data and detailed methodologies. The primary focus of the available clinical research is on the synergistic effects of CSS when used in combination with tranexamic acid (TXA), particularly in surgical settings. This document summarizes the existing evidence to facilitate an objective evaluation of CSS's role in hemostasis.

Data on Efficacy: A Tabular Comparison

The following tables summarize quantitative data from clinical trials evaluating the efficacy of Carbazochrome sodium sulfonate, primarily in combination with Tranexamic Acid, in controlling bleeding across various surgical procedures.

Table 1: Efficacy of this compound in Combination with Tranexamic Acid in Total Knee Arthroplasty (TKA) [1]

Outcome MeasureGroup A (TXA + Topical & IV CSS)Group B (TXA + Topical CSS)Group C (TXA + IV CSS)Group D (TXA only)
Total Blood Loss (mL) 609.92 ± 221.24753.16 ± 247.67829.23 ± 297.451158.26 ± 334.13

Data presented as mean ± standard deviation. Groups A, B, and C showed significantly lower total blood loss compared to Group D (p < .05).

Table 2: Efficacy of this compound in Combination with Tranexamic Acid in Total Hip Arthroplasty (THA) [2][3]

Outcome MeasureGroup A (TXA + CSS)Group B (TXA only)
Total Blood Loss (mL) Significantly lower than Group B-
Hidden Blood Loss (mL) Significantly lower than Group B-
Blood Transfusion Rate Significantly lower than Group B-
Inflammatory Biomarkers (CRP, IL-6, ESR) Significantly lower than Group B-

This table represents a summary of findings where specific numerical values for the control group were not fully detailed in the snippets. "Significantly lower" indicates a statistically significant difference (p < .05) as reported in the studies.

Table 3: Efficacy of this compound in Trauma Patients (in combination with Tranexamic Acid) [4][5]

Outcome MeasureCSS + TXA GroupTXA only Group
Red Blood Cell (RBC) Transfusion Independent factor for reduction-
In-hospital Mortality No significant differenceNo significant difference

This study suggests a benefit in reducing RBC transfusion requirements in trauma patients when CSS is added to TXA.

Table 4: Efficacy of this compound Monotherapy in Gastrointestinal Bleeding [6][7]

IndicationOutcome with CSS
Colonic Diverticular Bleeding No significant reduction in in-hospital mortality, length of stay, total costs, or need for blood transfusion compared to control.[6]
Post-gastric Endoscopic Submucosal Dissection Bleeding No significant difference in post-ESD bleeding rates compared to the non-CSS group.[7]

These studies suggest that the efficacy of CSS as a monotherapy for certain types of gastrointestinal bleeding may be limited.

Mechanism of Action: Signaling Pathways

This compound's primary hemostatic effect is attributed to its ability to stabilize capillaries and reduce permeability. This is achieved through the inhibition of phosphoinositide hydrolysis in endothelial cells.

Mechanism of Action of this compound (CSS) cluster_effect Cellular Effects GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Actin Actin Stress Fiber Formation PKC->Actin VEcad VE-Cadherin Disruption PKC->VEcad Permeability Increased Endothelial Permeability Actin->Permeability VEcad->Permeability Vasoactive Vasoactive Agents (e.g., Thrombin, Bradykinin) Vasoactive->GPCR Activates CSS Carbazochrome Sodium Sulfonate CSS->PLC Inhibits

Caption: Signaling pathway of this compound in reducing endothelial permeability.

Experimental Protocols

This section details the methodologies from key clinical trials to provide a clear understanding of the experimental conditions under which the comparative data was generated.

Study on Total Knee Arthroplasty[1]
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 200 patients undergoing unilateral primary TKA.

  • Groups:

    • Group A: Received tranexamic acid (TXA) plus topical and intravenous this compound (CSS).

    • Group B: Received TXA plus topical CSS only.

    • Group C: Received TXA plus intravenous CSS only.

    • Group D: Received TXA only (control group).

  • Intervention:

    • Intravenous CSS: Administered as per the specific study protocol dosage and timing.

    • Topical CSS: Applied directly to the surgical site.

    • Tranexamic Acid: Administered as per the standard of care in the institution.

  • Primary Outcome: Total blood loss.

  • Secondary Outcomes: Postoperative swelling rate, inflammatory biomarkers, visual analog scale (VAS) pain score, and range of motion at discharge.

  • Data Collection: Blood loss was calculated based on pre- and post-operative hemoglobin levels and transfusion requirements. Inflammatory markers were measured from blood samples at specified intervals.

Study on Total Hip Arthroplasty[2][3]
  • Study Design: A prospective, randomized controlled trial.

  • Participants: Patients undergoing primary total hip arthroplasty.

  • Groups:

    • Experimental Group: Received a combination of tranexamic acid (TXA) and this compound (CSS).

    • Control Group: Received TXA only.

  • Primary Outcome: Total perioperative blood loss.

  • Secondary Outcomes: Hidden blood loss, postoperative blood transfusion rate, levels of inflammatory reactants, hip function, and pain score.

  • Methodology:

    • Patients were randomly allocated to either the experimental or control group.

    • The drug administration protocol (dosage, timing) was standardized for both groups.

    • Blood loss was calculated using a validated formula (e.g., Gross formula) based on hematocrit values and patient characteristics.

    • Inflammatory markers (C-reactive protein, Interleukin-6, Erythrocyte Sedimentation Rate) were assessed pre- and post-operatively.

Typical Experimental Workflow for Clinical Trials cluster_pre Pre-Operative Phase cluster_op Peri-Operative Phase cluster_post Post-Operative Phase Patient Patient Recruitment (Inclusion/Exclusion Criteria) Consent Informed Consent Patient->Consent Baseline Baseline Data Collection (Hb, Inflammatory Markers) Consent->Baseline Random Randomization Baseline->Random GroupA Experimental Group (e.g., CSS + TXA) Random->GroupA GroupB Control Group (e.g., TXA only) Random->GroupB DrugAdmin Drug Administration (Per Protocol) GroupA->DrugAdmin GroupB->DrugAdmin Surgery Surgical Procedure (Standardized) PostOpData Post-Operative Data Collection (Blood Loss, Hb, Transfusions) Surgery->PostOpData DrugAdmin->Surgery FollowUp Follow-up Assessments (Pain, Function, Adverse Events) PostOpData->FollowUp Analysis Statistical Analysis FollowUp->Analysis

Caption: A generalized workflow for the cited randomized controlled trials.

Comparative Overview with Other Hemostatic Agents

While direct comparative trials of this compound monotherapy against other hemostatic agents are scarce, an understanding of the mechanisms and efficacy of these agents provides a basis for indirect comparison.

  • Tranexamic Acid (TXA):

    • Mechanism: An antifibrinolytic agent that competitively inhibits the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin (B1330869) clots. By preventing clot breakdown, TXA stabilizes the clot and reduces bleeding.

    • Efficacy: Well-established efficacy in reducing blood loss in various surgical and medical conditions. It is considered a first-line therapy in many instances of significant bleeding.

  • Etamsylate (B1671386):

    • Mechanism: Believed to act on the first step of hemostasis by improving platelet adhesiveness and restoring capillary endothelial resistance. Its exact molecular mechanism is not fully elucidated.

    • Efficacy: Used in some regions for the prevention and treatment of capillary bleeding in various surgical and medical fields. Comparative studies with TXA have shown TXA to be more effective in some indications, such as menorrhagia.

Conclusion

The available evidence strongly suggests that this compound is an effective hemostatic agent, particularly when used to augment the effects of tranexamic acid in surgical settings like orthopedic arthroplasty and in trauma patients. Its unique mechanism of reducing capillary permeability complements the antifibrinolytic action of TXA, leading to a significant reduction in blood loss and transfusion requirements.

However, the efficacy of CSS as a standalone agent compared to other hemostatics like tranexamic acid or etamsylate has not been rigorously established through head-to-head clinical trials. Studies on its monotherapy for certain types of gastrointestinal bleeding have not shown a significant benefit.

For drug development professionals and researchers, these findings highlight a potential area for further investigation. Future studies should aim to:

  • Conduct direct comparative trials of this compound monotherapy against other established hemostatic agents.

  • Explore the efficacy of CSS in a wider range of surgical and medical contexts beyond orthopedics.

  • Further elucidate the molecular signaling pathways involved in its capillary-stabilizing effects.

Such research will help to more precisely define the clinical role of this compound in the armamentarium of hemostatic agents.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Carbazochrome Sodium Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Carbazochrome (B1668341) Sodium Sulfonate. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental methodologies.

Introduction

Carbazochrome sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control and pharmacokinetic studies. Both HPLC with UV detection and LC-MS/MS are powerful analytical techniques employed for this purpose. This guide explores the validated methodologies for each, presenting a comparative analysis of their performance characteristics to aid in the selection of the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a widely used technique for the quality control of pharmaceutical substances. It offers robustness and is suitable for determining the purity and presence of related substances in drug products.

Experimental Protocol: HPLC

The following protocol is based on methodologies for the determination of this compound and its related substances in injections.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: HP-ODS Hypersil column or a CAPCELL PAK C18 UG120 S5 (4.6 mm i.d. × 250 mm).[1][2]

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min to 2.0 mL/min.[1][2]

  • Detection Wavelength: 220 nm or 360 nm.[1][2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 10 µL.[2]

Performance Data: HPLC

Quantitative performance data for a validated HPLC method for this compound is summarized below. The primary application of the described HPLC methods is for the determination of related substances and quality control.

Performance ParameterHPLC Method
Application Determination of related substances and quality control.[1][3]
Linearity Range 10-60 µg/mL
Detection UV

Note: Detailed validation parameters like accuracy and precision for a dedicated quantitative assay using HPLC were not available in the provided search results. The focus of the found literature was on the separation of related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis, where low concentrations of the analyte need to be quantified in complex biological matrices like human plasma.

Experimental Protocol: LC-MS/MS

The following protocols are derived from validated methods for the quantification of this compound in human plasma.[4][5][6]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in positive or negative ion mode.[4][6]

  • Column: Hypersil ODS-2 column or a Zorbax SB-Aq (4.6×250mm, 5μm).[4][6][7]

  • Mobile Phase:

    • Method 1 (Gradient): A multi-step linear gradient elution with a mobile phase consisting of 0.2% formic acid solution and methanol.[4][5]

    • Method 2 (Isocratic): An isocratic separation.[6][7]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Sample Preparation: Protein precipitation with perchloric acid or solid-phase extraction (SPE).[4][5][6]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.

    • APCI (Positive Ion): The transition monitored was the protonated thermodegraded fragment of the free acidic form of this compound at m/z 148 → 107.[4][5]

    • ESI (Negative Ion): The deprotonated precursor to product ion transition monitored was m/z 299.0 → 256.0.[7]

Performance Data: LC-MS/MS

The validation results for two distinct LC-MS/MS methods are presented below, demonstrating the high sensitivity and reliability of this technique for bioanalytical applications.

Performance ParameterLC-MS/MS Method 1 (APCI)LC-MS/MS Method 2 (ESI)
Application Pharmacokinetic study in human plasma.[4][5]Bioequivalence study in human plasma.[6]
Linearity Range 0.5 - 50 ng/mL.[4][5]0.189 - 37.8 ng/mL.[6]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL.[4][5]Not explicitly stated, but linearity starts at 0.189 ng/mL.
Correlation Coefficient (r) Not explicitly stated, but method was fully validated.0.9995.[6]
Intra-day Precision (RSD, %) Not explicitly stated, but method was fully validated.0.95% to 4.17%.[6]
Inter-day Precision (RSD, %) Not explicitly stated, but method was fully validated.0.95% to 4.17%.[6]
Accuracy Not explicitly stated, but method was fully validated.95.03% to 105.9%.[6]

Comparative Analysis

The choice between HPLC and LC-MS/MS depends heavily on the analytical requirements, particularly the required sensitivity and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Selectivity ModerateVery High
Sensitivity µg/mL rangeSub-ng/mL to ng/mL range
Primary Application Quality control, purity testing, analysis of finished products.Bioanalysis, pharmacokinetic studies, trace analysis.
Matrix Effect Less susceptibleMore susceptible (ion suppression/enhancement)
Instrumentation Cost LowerHigher
Method Complexity SimplerMore complex

Workflow and Process Diagrams

General Analytical Method Validation Workflow

This diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.

Analytical_Method_Validation_Workflow start_end start_end process process decision decision document document start Start define_atp Define Analytical Target Profile (ATP) start->define_atp method_dev Method Development & Optimization define_atp->method_dev validate Perform Method Validation method_dev->validate assess Results Meet ATP Criteria? validate->assess assess->method_dev No report Generate Validation Report assess->report Yes implement Implement for Routine Use report->implement end_node End implement->end_node

Caption: A flowchart of the analytical method validation process.

Cross-Validation Logic between Two Methods

This diagram outlines the logical process for cross-validating a new analytical method (LC-MS/MS) against an established one (HPLC).

Cross_Validation_Logic method method process process comparison comparison result result hplc Validated HPLC Method (Reference Method) samples Analyze Same Set of Samples (e.g., QCs, incurred samples) hplc->samples lcms Validated LC-MS/MS Method (New Method) lcms->samples compare Compare Quantitative Results samples->compare stats Statistical Analysis (e.g., Bland-Altman plot, % difference) compare->stats conclusion Conclusion on Method Interchangeability stats->conclusion

Caption: Logical flow for cross-validating two analytical methods.

Conclusion

Both HPLC and LC-MS/MS are suitable for the analysis of this compound, but their applications are distinct.

  • The HPLC-UV method is well-suited for quality control purposes in a manufacturing environment, where concentrations are relatively high and robustness is key. It is effective for assessing purity and related substances in final drug products.

  • The LC-MS/MS method is indispensable for bioanalytical applications due to its exceptional sensitivity and selectivity. It is the gold standard for pharmacokinetic and bioequivalence studies where the drug must be quantified at very low levels in complex biological fluids.[4][6]

The choice of method should be guided by the specific requirements of the analysis, considering factors such as the sample matrix, the required limit of quantification, and the intended use of the data. For cross-validation, results from both methods on a shared set of samples would be statistically compared to ensure they provide equivalent quantitative information within defined acceptance criteria.

References

Assessing the Synergistic Effects of Carbazochrome Sodium Sulfonate with Other Coagulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized to manage bleeding, theoretically by decreasing capillary permeability and increasing capillary resistance.[1] While its precise mechanism of action is still under investigation, recent studies have explored its synergistic effects when combined with other coagulants, particularly tranexamic acid (TXA). This guide provides a comprehensive comparison of the performance of Carbazochrome sodium sulfonate in combination with other coagulants, supported by available experimental data. It aims to offer an objective resource for researchers, scientists, and drug development professionals in the field of hemostasis and thrombosis.

Synergistic Effects with Tranexamic Acid (TXA)

Clinical studies have consistently demonstrated that the combination of this compound and Tranexamic acid is more effective in reducing blood loss and the need for blood transfusions compared to TXA alone in various surgical settings.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the combination of CSS and TXA.

Table 1: Efficacy of CSS and TXA in Total Hip Arthroplasty (THA)

Outcome MeasureCSS + TXA GroupTXA Only Groupp-valueReference
Total Blood Loss (ml)605.0 (± 235.9)1,064.9 (± 318.3)< 0.001[1]
Hidden Blood Loss (ml)Significantly LowerHigher< 0.05
Transfusion Rate (%)Significantly LowerHigher< 0.05[1]
C-reactive protein (mg/L)Significantly LowerHigher< 0.05[1]
Interleukin-6 (pg/ml)Significantly LowerHigher< 0.05[1]

Table 2: Efficacy of CSS and TXA in Total Knee Arthroplasty (TKA)

Outcome MeasureCSS + TXA GroupTXA Only Groupp-valueReference
Total Blood Loss (ml)609.92 (± 221.24)1158.26 (± 334.13)< 0.05[3]
Transfusion RateNo Significant DifferenceNo Significant Difference> 0.05[3]
Postoperative Swelling RateSignificantly ImprovedLess Improvement< 0.05[3]
Visual Analog Scale (VAS) Pain ScoreSignificantly ImprovedLess Improvement< 0.05[3]

Table 3: Efficacy of CSS and TXA in Trauma Patients

Outcome MeasureCSS + TXA GroupTXA Only GroupFindingReference
Red Blood Cell (RBC) Transfusion259 patients67 patientsCSS was an independent factor for reduction[7][8]
Fresh Frozen Plasma (FFP) Transfusion259 patients67 patientsNo significant difference[7][8]
Platelet Concentrate (PC) Transfusion259 patients67 patientsNo significant difference[7][8]
In-hospital Mortality15.1%6.0%No significant difference[7][8]
Delayed pRBC Transfusion (>6 units after 24h)62 patients76 patientsSignificantly lower adjusted odds ratio[9]

Experimental Protocols

The methodologies employed in the key studies cited are detailed below to provide a comprehensive understanding of the experimental conditions.

Study on Total Hip Arthroplasty[1]
  • Study Design: A randomized controlled trial involving 200 patients undergoing primary unilateral THA.

  • Groups:

    • Group A: Intravenous and topical CSS + Intravenous TXA

    • Group B: Topical CSS + Intravenous TXA

    • Group C: Intravenous CSS + Intravenous TXA

    • Group D (Control): Placebo + Intravenous TXA

  • Intervention:

    • All groups received 1,000 mg of intravenous TXA before skin incision.

    • Group A received 40 mg of topical CSS around the joint capsule before closure and 60 mg of intravenous CSS three hours post-surgery.

    • Group B received topical CSS as in Group A and an intravenous placebo.

    • Group C received a topical placebo and intravenous CSS as in Group A.

    • Group D received a topical and intravenous placebo.

  • Primary Outcome: Total blood loss.

  • Secondary Outcomes: Hidden blood loss, transfusion rate, inflammatory biomarkers (CRP, IL-6), pain score, and hip range of motion.

  • Coagulation Parameter Monitoring: Prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), international normalized ratio (INR), fibrinogen equivalent unit (FEU), and platelet count were monitored.[10]

Study on Trauma Patients[7][8]
  • Study Design: A retrospective analysis of medical records of trauma patients from 2011 to 2019.

  • Inclusion Criteria: Patients aged ≥16 years with significant hemorrhage who received TXA within eight hours of injury.

  • Groups:

    • CSS group (n=259): Received CSS in addition to TXA.

    • No-CSS group (n=67): Received only TXA.

  • Primary Outcome: Total amount of red blood cells (RBC), fresh frozen plasma (FFP), and platelet concentrate (PC) transfused within the first 24 hours from injury.

  • Secondary Outcomes: In-hospital death within four weeks, vascular occlusive events, and treatment.

Proposed Mechanism of Action and Signaling Pathways

The hemostatic effect of this compound is believed to be multifactorial, primarily involving the promotion of platelet aggregation and the stabilization of endothelial cells.[11]

Endothelial Cell Stabilization

In vitro studies on cultured porcine aortic endothelial cells have shown that CSS can reverse endothelial barrier dysfunction induced by various vasoactive substances like tryptase, thrombin, and bradykinin.[12] The proposed mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[12] This action prevents the formation of actin stress fibers and the disruption of VE-cadherin, thereby maintaining endothelial integrity and reducing vascular hyperpermeability.[12]

G cluster_0 Experimental Workflow: Endothelial Permeability Assay Vasoactive_Agents Vasoactive Agents (Tryptase, Thrombin, Bradykinin) PAECs Porcine Aortic Endothelial Cells (PAECs) Vasoactive_Agents->PAECs Induce Increased_Permeability Increased Endothelial Permeability PAECs->Increased_Permeability Leads to CSS_Treatment Carbazochrome Sodium Sulfonate (CSS) Treatment Increased_Permeability->CSS_Treatment Treated with Reversal Reversal of Permeability CSS_Treatment->Reversal Results in

Experimental workflow for assessing CSS effect on endothelial permeability.

G cluster_1 Signaling Pathway: CSS on Endothelial Barrier Function Agonist Vasoactive Agonist (e.g., Thrombin, Bradykinin) Receptor G-protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG Formation PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Actin_Stress Actin Stress Fiber Formation Ca_Release->Actin_Stress VE_Cadherin VE-Cadherin Disruption Actin_Stress->VE_Cadherin Hyperpermeability Vascular Hyperpermeability VE_Cadherin->Hyperpermeability CSS Carbazochrome Sodium Sulfonate (CSS) CSS->PLC Inhibits

Proposed signaling pathway of CSS in reversing endothelial hyperpermeability.
Platelet Aggregation

While several sources suggest that this compound promotes platelet aggregation, the detailed signaling pathway for this action is not well-elucidated in the currently available literature.[11] Further research is required to delineate the specific molecular interactions and downstream signaling events through which CSS enhances platelet function.

Synergistic Effects with Other Coagulants: A Research Gap

Extensive searches of the scientific literature did not yield any specific studies evaluating the synergistic effects of this compound with Vitamin K or ethamsylate .

  • Vitamin K: One study on colonic diverticular bleeding noted the co-administration of Vitamin K and CSS in some patients, but it did not assess for any synergistic hemostatic effect.[1]

  • Ethamsylate: No studies were found that investigated the combined use of CSS and ethamsylate for hemorrhage control.

This represents a significant gap in the current understanding of the potential therapeutic combinations for this compound. Further in vitro and in vivo studies are warranted to explore these potential synergies.

Conclusion

The available evidence strongly supports a synergistic hemostatic effect between this compound and Tranexamic acid, leading to reduced blood loss and transfusion requirements in various clinical scenarios. The mechanism of action of CSS appears to involve the stabilization of the endothelial barrier, with a potential role in enhancing platelet aggregation that requires further investigation. There is a notable lack of research on the combined effects of CSS with other coagulants such as Vitamin K and ethamsylate, highlighting an area for future research to optimize the clinical use of this hemostatic agent.

References

Comparative Efficacy of Carbazochrome Sodium Sulfonate Administration Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the optimal administration route for a therapeutic agent is paramount to maximizing its efficacy and safety. This guide provides a comparative analysis of different administration routes for Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent used to control bleeding. The information is based on available experimental data, with a focus on intravenous, topical, and intramuscular applications.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic and efficacy data from studies comparing different administration routes of Carbazochrome sodium sulfonate. It is important to note that much of the recent research evaluates CSS in combination with Tranexamic Acid (TXA), particularly in surgical settings.

Administration RouteKey FindingsEfficacy OutcomesPharmacokinetic Parameters (in rabbits)Study Population
Intravenous (IV) When combined with TXA, significantly reduces total blood loss compared to TXA alone.[1][2][3][4]Reduced total blood loss, hidden blood loss, and transfusion rates in orthopedic surgery.[1][2][3][4]Not available from the provided search results.Patients undergoing total hip or knee arthroplasty.[1][2][3][4]
Topical In combination with IV TXA, showed a higher reduction in total blood loss compared to IV CSS with IV TXA in some analyses.[1][5]Greater reduction in total blood loss at the surgical site.[1][5]Not applicable.Patients undergoing total hip or knee arthroplasty.[1][5]
Intramuscular (IM) Injection (Traditional Syringe) Serves as a baseline for comparison with needle-free injection.Similar overall effect to needle-free injection based on pharmacokinetic parameters.[6]AUC0-t: 180.82±15.29 µg·min·mL⁻¹tmax: 23.00±2.01 minρmax: 5.09±0.29 µg·mL⁻¹t1/2: 18.28±2.47 minJapanese big ear white rabbits.[6]
Needle-Free Injection Shortened peak time (tmax) and increased peak concentration (ρmax) compared to traditional IM injection.[6]May have a similar overall effect to traditional injection, as indicated by comparable AUC and t1/2.[6]AUC0-t: 162.43±17.09 µg·min·mL⁻¹tmax: 5.00±1.41 minρmax: 5.93±0.02 µg·mL⁻¹t1/2: 23.54±3.89 minJapanese big ear white rabbits.[6]

Limitations of the available data: The majority of recent clinical studies focus on the synergistic effects of CSS and TXA, making it challenging to isolate the efficacy of CSS alone. Furthermore, there is a notable absence of studies evaluating the oral administration route for this compound. The pharmacokinetic data presented is from a study on rabbits and may not be directly extrapolated to humans.

Experimental Protocols

Below are the detailed methodologies for key experiments that have investigated the comparative efficacy of different CSS administration routes.

Intravenous vs. Topical Administration in Total Knee Arthroplasty
  • Study Design: A randomized, placebo-controlled trial involving 200 patients undergoing unilateral primary total knee arthroplasty.[4]

  • Patient Groups:

    • Group A: Received TXA plus topical and intravenous CSS.

    • Group B: Received TXA plus topical CSS only.

    • Group C: Received TXA plus intravenous CSS only.

    • Group D (Control): Received TXA only.[4]

  • Intervention: The specific dosages and timing of administration for TXA and CSS were standardized across the groups.

  • Outcome Measures:

    • Primary: Total blood loss.

    • Secondary: Postoperative swelling rate, inflammatory biomarker levels, visual analog scale (VAS) pain score, and range of motion at discharge.[4]

  • Key Findings: Groups receiving CSS in addition to TXA (A, B, and C) showed significantly lower total blood loss compared to the TXA-only group (D).[4] A meta-analysis suggested that topical application of the combination therapy may have a higher efficacy in reducing total blood loss compared to intravenous administration.[1]

Needle-Free vs. Traditional Intramuscular Injection in Rabbits
  • Study Design: A pharmacokinetic study in Japanese big ear white rabbits.[6]

  • Intervention: Rabbits were administered a solution of this compound via two different routes:

    • Needle-free injection.

    • Intramuscular injection with a traditional needle syringe.[6]

  • Methodology:

    • Plasma samples were collected at various time points after administration.

    • Drug concentrations in the plasma were measured using high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters were calculated using DAS 2.1.1 software based on a one-compartment model.[6]

  • Outcome Measures: The primary outcomes were the pharmacokinetic parameters: Area Under the Curve (AUC), time to maximum concentration (tmax), maximum concentration (ρmax), and half-life (t1/2).[6]

  • Key Findings: Needle-free injection resulted in a significantly shorter tmax and a higher ρmax compared to the traditional intramuscular injection. However, other pharmacokinetic parameters like AUC and t1/2 showed no statistically significant difference, suggesting a similar overall drug exposure.[6]

Visualizations

Experimental Workflow for Comparing CSS Administration Routes in a Clinical Setting

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_groups Intervention Groups cluster_outcomes Outcome Assessment cluster_analysis Data Analysis p Patients Undergoing Total Joint Arthroplasty rand Randomized Allocation p->rand g1 Group 1: IV CSS + IV TXA rand->g1 g2 Group 2: Topical CSS + IV TXA rand->g2 g3 Group 3: IV TXA Only (Control) rand->g3 o1 Primary Outcome: Total Blood Loss o2 Secondary Outcomes: - Transfusion Rate - Inflammatory Markers - Pain Scores analysis Statistical Comparison of Outcomes Between Groups o1->analysis o2->analysis

Caption: Workflow of a randomized controlled trial comparing intravenous and topical CSS.

References

Evaluating the Safety Profile of Carbazochrome Sodium Sulfonate in Comparison to Other Hemostatics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Clinical Data

In the landscape of hemostatic agents, the safety profile of any given drug is a paramount consideration for researchers, scientists, and drug development professionals. This guide provides a detailed evaluation of Carbazochrome (B1668341) sodium sulfonate (CSS), a capillary hemostatic agent, and compares its safety and efficacy, primarily against the widely used antifibrinolytic agent, Tranexamic acid (TXA), with a focus on their combined use in orthopedic surgery. The information presented is based on recent clinical trial data.

Executive Summary

Carbazochrome sodium sulfonate is a hemostatic agent that acts by reducing capillary permeability and increasing capillary resistance. Clinical evidence, predominantly from studies on patients undergoing total hip arthroplasty (THA) and total knee arthroplasty (TKA), suggests that the combination of CSS and Tranexamic acid is more effective at reducing perioperative blood loss and the need for blood transfusions compared to TXA alone. Crucially, this enhanced efficacy does not appear to come at the cost of an increased risk of adverse events, particularly venous thromboembolism (VTE). The available clinical data indicates that the combination of CSS and TXA has a favorable safety profile for the studied indications.

It is important to note that while extensive clinical safety data exists, publicly available preclinical safety data, such as cytotoxicity and genotoxicity studies for this compound, is limited.

Comparative Efficacy Data

The following table summarizes the key efficacy outcomes from randomized controlled trials comparing the combination of this compound and Tranexamic acid with Tranexamic acid alone in patients undergoing major orthopedic surgery.

Table 1: Efficacy of CSS + TXA vs. TXA Alone in Total Joint Arthroplasty

Efficacy OutcomeCSS + TXA GroupTXA Alone GroupPercentage ImprovementCitations
Total Blood Loss (mL)
THA Study 1605.0 ± 235.91,064.9 ± 318.343.2%[1]
THA Study 2Significantly LowerHigherNot specified[2][3]
TKA Study 1609.92 ± 221.241,158.26 ± 334.1347.3%[4]
Meta-Analysis (THA & TKA) Mean Difference: -230.92 mL[5]
Hidden Blood Loss (mL)
Meta-Analysis (THA & TKA)Mean Difference: -220.52 mL[5]
Blood Transfusion Rate
THA Study 1Significantly LowerHigherNot specified[1]
THA Study 2Significantly LowerHigherNot specified[2][3]
Meta-Analysis (THA & TKA)Risk Ratio: 0.1387% reduction in risk[5]

Data presented as mean ± standard deviation where available.

Comparative Safety Data

The safety of this compound, particularly in combination with Tranexamic acid, has been a key focus of recent clinical investigations. The primary safety concern with hemostatic agents is the potential for an increased risk of thromboembolic events.

Table 2: Incidence of Adverse Events in Clinical Trials (CSS + TXA vs. TXA Alone)

Adverse EventCSS + TXA Group (Incidence)TXA Alone Group (Incidence)Key FindingsCitations
Venous Thromboembolism (VTE) 0%0%No thromboembolic complications occurred in either group.[1][2][3][4]
Wound Complications No significant differenceNo significant differenceThe addition of CSS did not increase the rate of wound complications.[3][5]
Nausea and Vertigo No significant differenceNo significant differenceIncidence of these side effects was similar between the two groups.[3]
Postoperative Swelling Significantly ImprovedHigherThe CSS + TXA group showed a significant improvement in postoperative swelling.[2][4]

The consistent finding across multiple studies is that the addition of this compound to a Tranexamic acid regimen does not increase the risk of venous thromboembolism.[1][2][3][4][5] This is a critical finding for the safety assessment of this combination therapy. An umbrella review of tranexamic acid in total hip arthroplasty also concluded that TXA diminishes blood loss and transfusion rates without augmenting the vulnerability to VTE.[6]

Mechanisms of Action

The complementary mechanisms of action of this compound and Tranexamic acid likely contribute to their synergistic effect on hemostasis without compromising safety.

This compound (CSS): CSS is a capillary stabilizer. Its proposed mechanism involves enhancing the integrity of the endothelial barrier, which can be compromised during surgical trauma, leading to blood leakage. It is thought to reverse the increase in endothelial cell permeability by reducing the formation of intracellular actin stress fibers and restoring tight cellular junctions.[1]

Tranexamic Acid (TXA): TXA is a synthetic analog of the amino acid lysine (B10760008). It acts as an antifibrinolytic agent by competitively and reversibly inhibiting the lysine binding sites on plasminogen. This prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin (B1330869) clots. By inhibiting fibrinolysis, TXA helps to stabilize the clot and prevent premature breakdown.

Mandatory Visualizations

Signaling Pathways

Tranexamic_Acid_Mechanism cluster_fibrinolysis Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products (Bleeding) TXA Tranexamic Acid TXA->Plasminogen Competitively Binds & Inhibits Activation

Caption: Mechanism of Action of Tranexamic Acid.

Carbazochrome_Mechanism cluster_endothelium Endothelial Cell Response to Trauma Trauma Surgical Trauma Actin Actin Stress Fiber Formation Trauma->Actin Induces Permeability Increased Endothelial Permeability (Bleeding) Actin->Permeability Leads to CSS Carbazochrome Sodium Sulfonate CSS->Actin Inhibits

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

The safety and efficacy data presented in this guide are derived from prospective, randomized controlled trials. While specific parameters may vary slightly between studies, the general methodology is consistent.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Primary THA/TKA candidates) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Treatment Group A (CSS + TXA) Randomization->Group_A Arm 1 Group_B Treatment Group B (TXA Alone) Randomization->Group_B Arm 2 Surgery Surgical Procedure (THA or TKA) Group_A->Surgery Group_B->Surgery Post_Op Postoperative Monitoring Surgery->Post_Op Data_Collection Data Collection (Blood loss, Transfusion, Adverse Events) Post_Op->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Generalized Workflow of a Randomized Controlled Trial.

Key Methodological Components:
  • Study Design: Prospective, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients undergoing primary unilateral total hip or knee arthroplasty.[1][2][3][4]

  • Interventions:

    • Treatment Group: Intravenous and/or topical this compound in addition to a standard regimen of Tranexamic acid.[1][4]

    • Control Group: Placebo in addition to a standard regimen of Tranexamic acid.[1][4]

  • Primary Outcomes:

    • Total perioperative blood loss.[2][3]

    • Hidden blood loss.[2][3]

  • Secondary Outcomes:

    • Blood transfusion rate.[1][2][3][4]

    • Levels of inflammatory markers (e.g., C-reactive protein, Interleukin-6).[1][4]

    • Incidence of venous thromboembolism (VTE), confirmed by Doppler ultrasonography.[1][2][3][4]

    • Incidence of other adverse events (e.g., wound complications, nausea).[3][5]

    • Postoperative pain scores and joint function.[1][2][3][4]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the treatment and control groups, with a p-value of <0.05 typically considered statistically significant.

Conclusion

Based on the available clinical evidence, this compound, when used in conjunction with Tranexamic acid in major orthopedic surgery, demonstrates a superior hemostatic effect compared to Tranexamic acid alone. This is evidenced by a significant reduction in total blood loss, hidden blood loss, and the need for blood transfusions.

From a safety perspective, the addition of this compound does not appear to increase the risk of adverse events, most notably venous thromboembolism. The incidence of other complications such as wound issues and systemic side effects like nausea were also found to be comparable between the combination therapy and monotherapy groups.

For researchers and drug development professionals, the synergistic and safe clinical profile of the CSS and TXA combination warrants further investigation. Future research could explore its utility in other surgical contexts and aim to elucidate its molecular signaling pathways more definitively. The current body of evidence, however, strongly supports the favorable safety profile of this compound when used as an adjunct to Tranexamic acid in the studied patient populations.

References

A Comparative Analysis of Carbazochrome Sodium Sulfonate and Tranexamic Acid in Perioperative Blood Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of perioperative blood management, particularly in major surgeries such as total hip and knee arthroplasty, the quest for effective hemostatic agents is paramount. This guide provides a detailed comparison of two such agents: Carbazochrome (B1668341) sodium sulfonate (CSS) and tranexamic acid (TXA). The focus of this analysis is on prospective randomized controlled trials that have evaluated the efficacy and safety of combining CSS with TXA versus using TXA alone.

The available clinical evidence from multiple randomized controlled trials suggests that the combination of Carbazochrome sodium sulfonate and tranexamic acid is more effective in reducing perioperative blood loss and the associated inflammatory response compared to the use of tranexamic acid by itself.[1][2][3][4][5] This benefit is observed without an increased risk of thromboembolic complications.[1][3][4]

Experimental Data Summary

The following tables summarize the key quantitative outcomes from several prospective randomized controlled trials. These studies consistently demonstrate the superiority of the combined CSS and TXA regimen in reducing blood loss and transfusion requirements in patients undergoing major orthopedic surgeries.

Table 1: Efficacy in Total Hip Arthroplasty (THA)
Outcome MeasureTXA + CSS GroupTXA Alone Groupp-valueStudy
Total Blood Loss (mL)
605.0 (SD 235.9)1064.9 (SD 318.3)< 0.001Luo et al. (2021)[2]
668.84 (±230.95)940.96 (±359.22)< 0.05Ye et al. (2022)[5]
Hidden Blood Loss (mL) Significantly LowerHigher< 0.05Not specified in abstract
Transfusion Rate (%) Significantly LowerHigher< 0.05Luo et al. (2021)[2]
Inflammatory Markers (e.g., CRP, IL-6) Significantly ImprovedLess Improvement< 0.05Luo et al. (2021)[2]
Table 2: Efficacy in Total Knee Arthroplasty (TKA)
Outcome MeasureTXA + CSS GroupTXA Alone Groupp-valueStudy
Total Blood Loss (mL) 609.92 (± 221.24)1158.26 (± 334.13)< 0.05Luo et al. (2020)[3]
Postoperative Swelling Rate Significantly ImprovedLess Improvement< 0.05Luo et al. (2020)[3]
Inflammatory Biomarkers Significantly ImprovedLess Improvement< 0.05Luo et al. (2020)[3]
Visual Analog Scale (VAS) Pain Score Significantly ImprovedLess Improvement< 0.05Luo et al. (2020)[3]
Range of Motion at Discharge Significantly ImprovedLess Improvement< 0.05Luo et al. (2020)[3]

Experimental Protocols

The methodologies of the cited studies follow a similar framework of a prospective, randomized controlled trial. Below is a generalized experimental protocol based on these studies.

1. Patient Selection and Randomization:

  • Inclusion Criteria: Patients scheduled for primary unilateral or simultaneous bilateral total hip or knee arthroplasty.[1][2][3]

  • Exclusion Criteria: Patients with a history of thromboembolic disease, coagulation disorders, renal or hepatic insufficiency, or known hypersensitivity to the study drugs.

  • Randomization: Patients are randomly allocated to different treatment groups. For instance, in a four-group study, patients might be assigned to: Group A (combined intravenous and topical CSS with intravenous TXA), Group B (topical CSS with intravenous TXA), Group C (intravenous CSS with intravenous TXA), or Group D (placebo with intravenous TXA).[2][3]

2. Drug Administration Protocol:

  • Tranexamic Acid (TXA): A common regimen involves an intravenous injection of TXA before the surgical incision.

  • This compound (CSS):

    • Intravenous Administration: CSS is administered intravenously at specified intervals before and after the surgery.

    • Topical Administration: A solution of CSS is applied topically to the surgical site before wound closure.[2][3]

3. Outcome Measures:

  • Primary Outcome: The primary endpoint is typically the total blood loss, calculated using a validated formula (e.g., the Gross formula).[1][4]

  • Secondary Outcomes: These often include:

    • Hidden blood loss.[1]

    • Intraoperative blood loss.[1]

    • Postoperative blood transfusion rate.[1][2]

    • Levels of inflammatory markers (e.g., C-reactive protein, Interleukin-6).[1][2]

    • Postoperative pain scores (e.g., Visual Analog Scale).[1][3]

    • Hip or knee function scores.[1]

    • Incidence of venous thromboembolism (VTE) and other adverse events.[1][4]

4. Statistical Analysis:

  • Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the different treatment groups, with a p-value of less than 0.05 typically considered statistically significant.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre Pre-Operative Phase cluster_op Peri-Operative Phase cluster_post Post-Operative Phase p_screening Patient Screening (Inclusion/Exclusion Criteria) p_consent Informed Consent p_screening->p_consent p_random Randomization p_consent->p_random op_txa Group A: TXA + CSS Group B: TXA Alone p_random->op_txa op_surgery Surgical Procedure (e.g., THA, TKA) op_txa->op_surgery post_collect Data Collection (Blood Loss, Transfusion, etc.) op_surgery->post_collect post_followup Follow-up (Adverse Events, Functional Outcomes) post_collect->post_followup post_analysis Statistical Analysis post_followup->post_analysis

Caption: Generalized workflow of a prospective randomized controlled trial.

Proposed Hemostatic Mechanisms

Caption: Proposed mechanisms of action for TXA and CSS in reducing bleeding.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.